Product packaging for Bornylene(Cat. No.:CAS No. 464-17-5)

Bornylene

Cat. No.: B1203257
CAS No.: 464-17-5
M. Wt: 136.23 g/mol
InChI Key: KUKRLSJNTMLPPK-UHFFFAOYSA-N
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Description

Bornylene (CAS 464-17-5), also known as 1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene or 2-bornene, is a chiral bicyclic monoterpene of interest in advanced organic synthesis and catalytic studies . This compound serves as a valuable substrate for investigating reaction mechanisms, including electrophilic additions and rearrangements involving non-classical carbocations . Its inherent ring strain and defined stereochemistry make it a model compound for developing and testing new asymmetric synthetic methods and catalysts . In practical research applications, this compound is utilized as a building block for the synthesis of functionalized terpenoids, such as borneol, isoborneol, and camphor-family derivatives . It is a known component in the acid-catalyzed isomerization of α-pinene, where it appears alongside other bi- and tricyclic products like camphene and tricyclene . This compound occurs naturally as a component of forest volatile organic compounds and can be found in various plant species . This product is provided for laboratory and research purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with standard laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16 B1203257 Bornylene CAS No. 464-17-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

464-17-5

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

1,7,7-trimethylbicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C10H16/c1-9(2)8-4-6-10(9,3)7-5-8/h4,6,8H,5,7H2,1-3H3

InChI Key

KUKRLSJNTMLPPK-UHFFFAOYSA-N

SMILES

CC1(C2CCC1(C=C2)C)C

Canonical SMILES

CC1(C2CCC1(C=C2)C)C

Other CAS No.

464-17-5

Synonyms

1,7,7-trimethylbicyclo(2.2.1)hept-2-ene
2-bornene
bornylene

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of Bornylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bornylene, a bicyclic monoterpene, is a key chiral building block in organic synthesis and holds significance in the development of novel therapeutic agents and advanced materials. Its rigid bicyclic framework and inherent chirality make it an attractive scaffold for the synthesis of complex molecules with specific stereochemical requirements. This technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and spectroscopic properties of this compound, tailored for professionals in research and drug development.

Chemical Structure and Nomenclature

This compound, systematically named 1,7,7-trimethylbicyclo[2.2.1]hept-2-ene , is a bridged bicyclic alkene. Its structure is closely related to norbornene, but with the addition of three methyl groups, two at the C7 bridgehead and one at the C1 bridgehead.

Key Structural Features:

  • Chemical Formula: C₁₀H₁₆[1]

  • Molar Mass: 136.24 g/mol [1]

  • CAS Number: 464-17-5[1][2]

  • Synonyms: 2-Bornene, 1,7,7-Trimethyl-2-norbornene[1][3]

The rigid [2.2.1] bicyclic system imparts significant strain to the molecule, particularly in the double bond, making it a reactive dienophile in Diels-Alder reactions and susceptible to various addition reactions.

Stereochemistry and Enantiomers

The presence of chiral centers in the this compound structure results in the existence of two enantiomers: (+)-bornylene and (-)-bornylene . The stereochemistry is determined by the configuration at the bridgehead carbons (C1 and C4). In nature, one enantiomer is more common.[1] The optical activity of this compound is a critical property, influencing its interactions with other chiral molecules, a key consideration in drug design and asymmetric catalysis.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below for easy reference and comparison.

Physicochemical Properties
PropertyValueReference
Appearance Colorless solid[1]
Melting Point 113 °C[1][2][6]
Boiling Point 146-147 °C[1][2][6]
Density 0.898 g/cm³[1]
Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural elucidation and quality control of this compound.

¹H and ¹³C NMR Spectroscopy:

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic peaks for C-H stretching of alkanes and alkenes, as well as a C=C stretching vibration. The absence of a strong carbonyl peak (around 1700 cm⁻¹) distinguishes it from its precursor, camphor.

Mass Spectrometry:

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 136. The fragmentation pattern is characteristic of bicyclic alkanes, often involving the loss of methyl and ethyl groups.

Synthesis of this compound

This compound can be synthetically derived from camphor, a readily available natural product. A common and reliable method is the Shapiro reaction, which proceeds via the tosylhydrazone of camphor.

Experimental Protocol: Synthesis of this compound from Camphor

This protocol is adapted from Organic Syntheses.

Step 1: Preparation of Camphor Tosylhydrazone

  • To a 1-liter round-bottomed flask, add 44 g (0.24 mole) of p-toluenesulfonylhydrazide, 31.6 g (0.208 mole) of camphor, and 300 mL of 95% ethanol.

  • Add 1 mL of concentrated hydrochloric acid.

  • Fit the flask with a reflux condenser and heat the solution under reflux for 2 hours.

  • Cool the resulting solution in an ice bath.

  • Collect the colorless needles of camphor tosylhydrazone by suction filtration and air dry.

Step 2: Shapiro Reaction to form this compound

  • In a dry, 1-liter, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 32 g (0.10 mole) of camphor tosylhydrazone and 400 mL of dry diethyl ether.

  • Cool the flask in a water bath (20–25 °C) and stir the contents.

  • Add 150 mL of 1.6 N (0.24 mole) methyllithium in ether to the dropping funnel and add it to the reaction flask over 1 hour, maintaining the temperature at 20–25 °C.

  • Stir the yellow-orange solution for 8–9 hours, during which a precipitate of lithium p-toluenesulfinate will form, and the solution will turn a deep red-orange.

  • Carefully add a small amount of water to quench any excess methyllithium, followed by an additional 200 mL of water.

  • Separate the layers and wash the organic phase with four 250-mL portions of water.

  • Combine the aqueous phases and extract twice with 100-mL portions of ether.

  • Dry the combined ethereal extracts over anhydrous sodium sulfate.

  • Isolate the this compound product through careful distillation.

Enantioselective Synthesis

While the above protocol yields racemic this compound, enantioselective synthesis is crucial for applications in drug development. Enantioselective approaches often involve the use of chiral starting materials or chiral catalysts. The synthesis of optically pure (-)-camphor, a precursor for enantiomerically enriched this compound, can be achieved through kinetic resolution of isobornyl esters using specific esterases.[9][10][11] This enzymatic approach allows for the separation of enantiomers, which can then be converted to the corresponding this compound enantiomer.

Logical Relationships and Workflows

The synthesis of this compound from camphor is a multi-step process that can be visualized to illustrate the reaction pathway and the key reagents involved.

Bornylene_Synthesis Camphor Camphor CamphorTosylhydrazone Camphor Tosylhydrazone Camphor->CamphorTosylhydrazone Step 1 Tosylhydrazide p-Toluenesulfonylhydrazide + HCl (cat.) Ethanol, Reflux This compound This compound CamphorTosylhydrazone->this compound Step 2 Methyllithium Methyllithium (2 eq.) Diethyl Ether

Synthesis of this compound from Camphor.

Conclusion

This compound remains a molecule of significant interest due to its unique structural and stereochemical properties. This guide provides a foundational understanding for researchers and professionals, summarizing its key characteristics, providing a detailed synthetic protocol, and highlighting the importance of its stereochemistry. The continued exploration of this compound and its derivatives is expected to lead to further advancements in asymmetric synthesis and the development of novel bioactive compounds.

References

Bornylene: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bornylene, a bicyclic monoterpene, is a naturally occurring volatile organic compound found in a variety of plant species. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailing its prevalence in different plant tissues. It further outlines the methodologies for its isolation and purification from these botanical matrices, with a focus on established extraction and chromatographic techniques. This document also elucidates the proposed biosynthetic pathway of this compound, offering insights into its formation within plants. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified as a constituent of the essential oils of several plant species. Its concentration can vary significantly depending on the plant, the specific part of the plant, and the geographical location and season of collection. The primary documented natural sources of this compound are summarized in the table below.

Plant SpeciesPlant PartThis compound Content (%)Reference
Heracleum candolleanumRhizomes18.6[1]
Thymus eigiiAerial PartsPresent[2]
Rhanterium epapposumAerial PartsPresent[2]
Carrot Weed (Daucus carota)Oil0.11
Clocimum (Ocimum gratissimum)Oil (India)0.56
Lime (Citrus aurantiifolia)Distilled Oil (Mexico)0.02
Rosemary (Rosmarinus officinalis)PlantPresent
Wormwood (Artemisia absinthium)Oil (France)0.00 - 0.29

Isolation of this compound from Natural Sources

The isolation of this compound from its natural sources typically involves a multi-step process that begins with the extraction of the essential oil from the plant material, followed by fractionation and purification to isolate the target compound.

Extraction of Essential Oils

The initial step in isolating this compound is the extraction of the essential oil from the plant matrix. The choice of extraction method depends on the stability of the compound and the nature of the plant material.

Hydrodistillation and steam distillation are the most common methods for extracting essential oils from aromatic plants.[3] These techniques are particularly suitable for volatile and thermally stable compounds like this compound.

Experimental Protocol: Hydrodistillation of Heracleum candolleanum Rhizomes

  • Plant Material Preparation: Freshly collected rhizomes of Heracleum candolleanum are cleaned and finely chopped or ground to increase the surface area for efficient extraction.

  • Apparatus Setup: A Clevenger-type apparatus is assembled for hydrodistillation.

  • Extraction: The ground rhizome material is placed in a round-bottom flask with a sufficient amount of distilled water. The mixture is heated to boiling. The steam, carrying the volatile essential oil components, rises and is condensed in a condenser. The condensate is collected in a graduated tube where the oil and water separate based on their immiscibility and density difference.

  • Duration: The distillation process is typically carried out for 3-4 hours to ensure complete extraction of the essential oil.

  • Oil Collection and Drying: The collected essential oil is separated from the aqueous layer. Anhydrous sodium sulfate is added to the oil to remove any residual water. The dried oil is then stored in a sealed vial in a cool, dark place.

Fractionation and Purification of this compound

The crude essential oil obtained from the initial extraction is a complex mixture of various terpenes and other volatile compounds. To isolate this compound in high purity, further fractionation and purification steps are necessary.

Fractional distillation is a technique used to separate compounds with different boiling points.[3] This method can be employed as a preliminary step to enrich the this compound content in the essential oil. The fractionating column allows for multiple successive distillations, leading to a better separation of components with close boiling points.

For obtaining high-purity this compound, preparative gas chromatography is the method of choice.[4] This technique separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase.

Experimental Protocol: Purification of this compound by Preparative Gas Chromatography

  • Instrumentation: A preparative gas chromatograph equipped with a suitable column (e.g., a non-polar column like DB-5 or a polar column like DB-Wax) and a fraction collector is used.

  • Sample Injection: A small volume of the this compound-enriched fraction from the essential oil is injected into the GC.

  • Chromatographic Conditions: The column temperature, carrier gas flow rate, and other parameters are optimized to achieve good separation of this compound from other components.

  • Fraction Collection: As the separated components elute from the column, the fraction corresponding to the this compound peak is collected in a cooled trap.

  • Purity Analysis: The purity of the isolated this compound is confirmed by analytical GC-MS.

Biosynthesis of this compound

This compound, as a bicyclic monoterpene, is synthesized in plants via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, which produce the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The biosynthesis of this compound is believed to proceed from geranyl pyrophosphate (GPP), the C10 precursor of all monoterpenes.

The proposed biosynthetic pathway for this compound is as follows:

  • Formation of Geranyl Pyrophosphate (GPP): IPP and DMAPP condense to form GPP, a reaction catalyzed by GPP synthase.

  • Isomerization and Cyclization: GPP undergoes an enzyme-catalyzed isomerization to linalyl pyrophosphate, which then cyclizes to form the bornyl pyrophosphate cation.[5]

  • Formation of Borneol: The bornyl pyrophosphate cation is hydrolyzed to yield borneol.[6]

  • Formation of this compound: While the direct enzymatic conversion of borneol to this compound in plants is not fully elucidated, it is hypothesized to occur via dehydration of borneol. Alternatively, this compound can be synthetically derived from camphor, which is an oxidation product of borneol.[6][7]

Mandatory Visualizations

Biosynthesis_of_this compound cluster_precursors C5 Precursors IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPP Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP LPP Linalyl Pyrophosphate GPP->LPP Isomerization BPP_cation Bornyl Pyrophosphate Cation LPP->BPP_cation Cyclization Borneol Borneol BPP_cation->Borneol Hydrolysis This compound This compound Borneol->this compound Dehydration (hypothesized) Camphor Camphor Borneol->Camphor Oxidation Camphor->this compound Synthetic Route

Caption: Proposed biosynthetic pathway of this compound from C5 precursors.

Isolation_Workflow_of_this compound Plant_Material Plant Material (e.g., Heracleum candolleanum rhizomes) Extraction Essential Oil Extraction (Hydrodistillation/Steam Distillation) Plant_Material->Extraction Crude_Oil Crude Essential Oil Extraction->Crude_Oil Fractionation Fractional Distillation Crude_Oil->Fractionation Enriched_Fraction This compound-Enriched Fraction Fractionation->Enriched_Fraction Purification Preparative Gas Chromatography (Prep-GC) Enriched_Fraction->Purification Pure_this compound High-Purity this compound Purification->Pure_this compound Analysis Purity Analysis (GC-MS) Pure_this compound->Analysis

Caption: General experimental workflow for the isolation of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of Bornylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Bornylene (also known as 2-bornene or 1,7,7-trimethylbicyclo[2.2.1]hept-2-ene). The information presented herein is crucial for the identification, characterization, and quality control of this important bicyclic monoterpene in various research and development applications.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₆), the molecular ion peak and characteristic fragment ions provide a unique fingerprint for its identification.

Table 1: Mass Spectrometry Data for this compound

PropertyValue
Molecular FormulaC₁₀H₁₆
Molecular Weight136.23 g/mol
Ionization ModeElectron Ionization (EI)
Major m/z Peaks Relative Intensity
136 (M⁺)Base Peak
121High
93High

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for analyzing volatile compounds like this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).

  • Gas Chromatography: The sample is injected into a GC equipped with a capillary column (e.g., DB-5 or equivalent). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to ensure separation of this compound from other components. Helium is typically used as the carrier gas.

  • Mass Spectrometry: As this compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is used to generate the molecular ion and fragment ions. The mass analyzer scans a specific m/z range (e.g., 40-300 amu) to detect the ions.

This compound Mass Spectrum Fragmentation Pathway

M This compound (m/z 136) F1 [M-CH3]+ (m/z 121) M->F1 -CH3 F2 [M-C3H7]+ (m/z 93) M->F2 -C3H7

Caption: Fragmentation of this compound in Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of this compound.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)
Olefinic Protons (C=C-H)5.5 - 6.0
Bridgehead Protons (C-H)2.0 - 2.5
Methylene Protons (-CH₂-)1.0 - 2.0
Methyl Protons (-CH₃)0.8 - 1.2

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
Olefinic Carbons (C=C)130 - 140
Quaternary Carbons (C)40 - 50
Bridgehead Carbons (CH)45 - 55
Methylene Carbons (-CH₂-)20 - 40
Methyl Carbons (-CH₃)15 - 25

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A small amount of the purified this compound sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 300 MHz or higher. For ¹³C NMR, a frequency of 75 MHz or higher is common. Standard pulse sequences are used to acquire the spectra.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

NMR Spectroscopy Workflow

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis A Dissolve this compound in CDCl3 B Add TMS A->B C Acquire 1H and 13C NMR Spectra B->C D Fourier Transform C->D E Phase and Baseline Correction D->E F Reference to TMS E->F G Assign Chemical Shifts and Coupling Constants F->G

Caption: General workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key functional group is the carbon-carbon double bond within the bicyclic ring.

Table 4: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
~3060=C-H stretchMedium
2960-2850C-H stretch (alkane)Strong
~1650C=C stretchMedium
~1450-CH₂- bendMedium
~1370-CH₃ bendMedium

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FT-IR is a convenient method for obtaining the IR spectrum of a solid or liquid sample with minimal sample preparation.

  • Sample Preparation: A small amount of the this compound sample is placed directly onto the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal. The beam interacts with the sample at the surface of the crystal. The detector measures the amount of absorbed radiation.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

IR Spectroscopy Logical Flow

A Technical Guide to the Synthesis of Bornylene from Camphor: Mechanisms, Protocols, and Mechanistic Challenges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway from camphor to bornylene. The synthesis is a two-step process involving the reduction of camphor to isoborneol, followed by the acid-catalyzed dehydration of isoborneol. A significant focus is placed on the mechanistic intricacies of the dehydration step, which preferentially yields the rearranged product, camphene, over the target molecule, this compound. This document details the underlying chemical principles, provides step-by-step experimental protocols, and presents quantitative data for each stage.

Step 1: Reduction of Camphor to Isoborneol

The initial step in the synthesis is the reduction of the ketone functional group in camphor to a secondary alcohol. This transformation is typically achieved through stereoselective reduction using a hydride-donating agent such as sodium borohydride (NaBH₄).[1][2]

Mechanism of Reduction

The reduction of the bicyclic ketone camphor is highly stereoselective.[3] The hydride reagent (BH₄⁻) preferentially attacks the carbonyl carbon from the less sterically hindered endo face.[4] The bulky gem-dimethyl group on the one-carbon bridge effectively shields the exo face, directing the nucleophilic hydride to the opposite side.[3] This endo attack results in the formation of the exo alcohol, isoborneol, as the major product.[3][4] The reaction is completed by a proton transfer from the solvent, typically methanol, to the resulting alkoxide intermediate.

G cluster_reduction Mechanism: Reduction of Camphor camphor Camphor (Ketone) transition1 Nucleophilic Attack (endo face) camphor->transition1 H⁻ attack nabh4 NaBH₄ (Hydride Source) nabh4->transition1 alkoxide Alkoxide Intermediate transition1->alkoxide protonation Proton Transfer alkoxide->protonation methanol Methanol (Solvent/Proton Source) methanol->protonation H⁺ source isoborneol Isoborneol (exo-Alcohol) protonation->isoborneol G cluster_dehydration Mechanism: Dehydration of Isoborneol cluster_path_a Major Pathway cluster_path_b Minor/Disfavored Pathway isoborneol Isoborneol protonation Protonation of -OH isoborneol->protonation h2so4 H₂SO₄ (catalyst) h2so4->protonation oxonium Oxonium Ion protonation->oxonium loss_of_water Loss of H₂O oxonium->loss_of_water carbocation2 Secondary Carbocation loss_of_water->carbocation2 rearrangement Wagner-Meerwein Rearrangement (1,2-shift) carbocation2->rearrangement fast elimination_b Direct Elimination of H⁺ (Violates Bredt's Rule) carbocation2->elimination_b slow / disfavored carbocation3 Tertiary Carbocation (More Stable) rearrangement->carbocation3 elimination_a Elimination of H⁺ carbocation3->elimination_a camphene Camphene (Major Product) elimination_a->camphene This compound This compound (Minor/No Product) elimination_b->this compound

References

An In-depth Technical Guide to the Thermodynamic Stability and Reactivity of Bornylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bornylene, a bicyclic monoterpene, is a fascinating molecule whose strained ring system dictates its unique thermodynamic properties and chemical reactivity. As a structural isomer of the more commonly encountered camphene, this compound serves as a valuable substrate and intermediate in organic synthesis. Its propensity to undergo skeletal rearrangements, particularly the Wagner-Meerwein rearrangement, makes it a key player in the complex chemistry of terpenes. This guide provides a comprehensive overview of the thermodynamic stability and reactivity of this compound, offering insights into its behavior in chemical transformations and providing detailed experimental protocols for its synthesis and key reactions.

Thermodynamic Stability of this compound

The thermodynamic stability of this compound is intrinsically linked to its bicyclo[2.2.1]heptane framework, which imparts significant ring strain. This strain energy influences its heat of formation and its tendency to isomerize to more stable structures.

Heat of Formation and Strain Energy

Table 1: Calculated Thermodynamic Properties of this compound

PropertyCalculated Value (Method)
Heat of Formation (gas, 298 K)Value to be calculated (e.g., G4)
Strain EnergyValue to be calculated (e.g., Homodesmotic reaction)

Note: Specific values require dedicated computational chemistry studies. The methodologies for these calculations are well-established in the scientific literature.

The strain energy of this compound can be estimated by comparing its calculated heat of formation with that of a hypothetical strain-free reference compound. Homodesmotic reactions, where the number of each type of bond is conserved on both sides of the reaction, are a common approach to calculate strain energy.

Isomerization to Camphene

This compound readily undergoes acid-catalyzed isomerization to its more stable isomer, camphene. This rearrangement is a classic example of the Wagner-Meerwein rearrangement and is driven by the relief of ring strain and the formation of a more substituted, and thus more stable, alkene. The thermodynamic favorability of this isomerization can be quantified by the difference in the heats of formation of this compound and camphene.

Table 2: Thermodynamic Data for the Isomerization of this compound to Camphene

Thermodynamic ParameterValue
ΔH°isomerizationNegative value expected
ΔG°isomerizationNegative value expected

Note: Precise experimental values for the enthalpy and Gibbs free energy of this specific isomerization are not widely reported and would likely be determined through a combination of experimental calorimetry and computational studies.

Reactivity of this compound

The reactivity of this compound is dominated by the presence of the strained double bond within the bicyclic system. This makes it susceptible to electrophilic attack, leading to a variety of addition and rearrangement products.

Electrophilic Addition Reactions

This compound undergoes typical electrophilic addition reactions, such as hydrohalogenation and hydration. The regioselectivity and stereoselectivity of these reactions are influenced by the steric hindrance of the bicyclic framework and the stability of the resulting carbocation intermediates.

The general mechanism for electrophilic addition to this compound involves the initial attack of an electrophile (E+) on the π-bond of the double bond. This leads to the formation of a carbocation intermediate. Due to the bicyclic nature of this compound, the formation of a classical carbocation can be followed by a rapid Wagner-Meerwein rearrangement to a more stable carbocation before the nucleophile (Nu-) attacks.

Electrophilic_Addition_Mechanism cluster_step1 Step 1: Electrophilic Attack cluster_step2 Step 2: Nucleophilic Attack cluster_rearrangement Possible Rearrangement This compound This compound Carbocation_Intermediate Carbocation Intermediate This compound->Carbocation_Intermediate + E+ E+ E+ Addition_Product Addition Product Carbocation_Intermediate->Addition_Product + Nu- Rearranged_Carbocation Rearranged Carbocation Carbocation_Intermediate->Rearranged_Carbocation Wagner-Meerwein Rearrangement Nu- Nu- Rearranged_Product Rearranged Product Rearranged_Carbocation->Rearranged_Product + Nu-

Caption: General mechanism of electrophilic addition to this compound.

The attack of the electrophile and nucleophile can occur from either the exo or endo face of the bicyclic system. The stereochemical outcome is often dictated by steric hindrance, with the exo face being generally more accessible. However, the possibility of rearrangements can lead to complex mixtures of stereoisomers.

Wagner-Meerwein Rearrangement

The Wagner-Meerwein rearrangement is a hallmark of the reactivity of the bicyclo[2.2.1]heptane system. In the context of this compound, acid catalysis promotes the formation of a carbocation that readily undergoes a 1,2-alkyl shift, leading to the formation of the camphene skeleton. This process is crucial in understanding the interconversion of various monoterpenes.

Wagner_Meerwein_Rearrangement cluster_pathway Acid-Catalyzed Isomerization of this compound to Camphene This compound This compound Bornylene_Carbocation This compound Carbocation (Secondary) This compound->Bornylene_Carbocation + H+ Protonation Protonation (H+) Camphene_Carbocation Camphene Carbocation (Tertiary) Bornylene_Carbocation->Camphene_Carbocation Rearrangement Rearrangement Wagner-Meerwein Rearrangement (1,2-alkyl shift) Camphene Camphene Camphene_Carbocation->Camphene - H+ Deprotonation Deprotonation (-H+)

Caption: Wagner-Meerwein rearrangement of this compound to camphene.

Experimental Protocols

Synthesis of this compound from Camphor

A reliable method for the laboratory synthesis of this compound involves the Shapiro reaction of camphor tosylhydrazone.

Experimental Workflow:

Synthesis_Workflow Start Camphor Step1 Reaction with p-toluenesulfonylhydrazide in ethanol with HCl catalyst Start->Step1 Intermediate1 Camphor Tosylhydrazone Step1->Intermediate1 Step2 Treatment with excess organolithium reagent (e.g., methyllithium) in ether Intermediate1->Step2 Intermediate2 Dianion Intermediate Step2->Intermediate2 Step3 Elimination of lithium p-toluenesulfinate and nitrogen gas Intermediate2->Step3 Product This compound Step3->Product

Caption: Workflow for the synthesis of this compound from camphor.

Detailed Methodology:

  • Preparation of Camphor Tosylhydrazone: A mixture of camphor and p-toluenesulfonylhydrazide in a 1:1.1 molar ratio is refluxed in ethanol with a catalytic amount of concentrated hydrochloric acid for 2-3 hours. Upon cooling, the camphor tosylhydrazone crystallizes and can be collected by filtration.

  • Shapiro Reaction: The dried camphor tosylhydrazone is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran or diethyl ether, under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled in an ice bath.

  • Addition of Organolithium Reagent: At least two equivalents of an organolithium reagent (e.g., methyllithium or n-butyllithium) are added dropwise to the cooled solution. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Workup: The reaction is quenched by the slow addition of water. The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

  • Purification: The solvent is removed under reduced pressure, and the crude this compound can be purified by sublimation or recrystallization to yield a white crystalline solid.

Acid-Catalyzed Hydration of this compound (General Protocol)

The acid-catalyzed hydration of this compound is expected to yield a mixture of rearranged alcohol products, primarily with the isoborneol and borneol skeletons, due to the Wagner-Meerwein rearrangement of the intermediate carbocation.

Detailed Methodology:

  • Reaction Setup: this compound is dissolved in a suitable solvent, such as aqueous acetone or tetrahydrofuran.

  • Acid Catalyst: A catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid, is added to the solution.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) and monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), to follow the disappearance of the starting material.

  • Workup: Once the reaction is complete, the mixture is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic products are extracted with an organic solvent (e.g., diethyl ether).

  • Purification and Analysis: The combined organic extracts are washed with water and brine, dried, and the solvent is evaporated. The product mixture can be analyzed by GC-MS and NMR to identify the different alcohol isomers formed. The major products are expected to be exo- and endo-isoborneol.

Spectroscopic Data of this compound

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Features and Assignments
1H NMR (CDCl3)δ (ppm): ~6.0-6.2 (m, 2H, vinylic protons), ~2.0-2.5 (m, bridgehead protons), ~1.0-1.8 (m, methylene protons), ~0.8-1.0 (s, 9H, methyl protons). The exact chemical shifts and coupling constants require detailed spectral analysis.
13C NMR (CDCl3)δ (ppm): ~135-140 (vinylic carbons), ~40-55 (quaternary and bridgehead carbons), ~20-40 (methylene carbons), ~15-25 (methyl carbons).
IR (KBr or Nujol)νmax (cm-1): ~3050 (C-H stretch, sp2), ~2850-2960 (C-H stretch, sp3), ~1640 (C=C stretch, weak), ~1450 & ~1370 (C-H bend).
Mass Spectrometry (EI)m/z (%): 136 (M+), prominent fragments corresponding to retro-Diels-Alder fragmentation and loss of methyl groups.

Conclusion

This compound is a strained bicyclic alkene with a rich and complex chemistry. Its thermodynamic instability relative to its isomer camphene drives its facile acid-catalyzed rearrangement. The reactivity of its double bond is characterized by electrophilic additions that are often accompanied by skeletal rearrangements via the Wagner-Meerwein mechanism. The synthetic and reaction protocols provided in this guide, along with the tabulated data, offer a valuable resource for researchers and professionals working with this intriguing monoterpene. A thorough understanding of its thermodynamic properties and reactivity is essential for its effective utilization in organic synthesis and drug development.

Bornylene: A Technical Health and Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bornylene, a bicyclic monoterpene, is a colorless solid organic compound.[1] Structurally related to norbornene, it is found in the volatile emissions of some plants.[1] While its applications in research and development are expanding, a comprehensive understanding of its health and safety profile is crucial for ensuring safe handling and experimental use. This technical guide provides an in-depth overview of the health and safety information for this compound, including its physicochemical properties, potential hazards, handling and storage protocols, and emergency procedures. Due to the limited availability of direct toxicological data for this compound, information from structurally similar compounds, such as Norbornene, is included for hazard assessment, with the understanding that these are estimations.

Chemical and Physical Properties

A thorough understanding of this compound's physical and chemical properties is fundamental to its safe handling. The following table summarizes key quantitative data.

PropertyValueSource(s)
Molecular Formula C10H16[1][2][3]
Molecular Weight 136.23 g/mol [2]
Appearance Colorless solid[1]
Melting Point 113 °C[1][3]
Boiling Point 146-147 °C[1]
Flash Point 24.9 °C[3]
Density 0.898 g/cm³[1]
Vapor Pressure 5.7 mmHg at 25°C[3]
Solubility Insoluble in water[4]
CAS Number 464-17-5[1][2][3]

Toxicological Information

2.1. Acute Toxicity

Acute toxicity refers to adverse effects occurring after a single dose or multiple doses within 24 hours.[5]

  • Oral: No specific LD50 data is available for this compound. For the related compound Norbornene, the oral LD50 in rats is reported as 11,300 mg/kg, and in mice as 13,000 mg/kg, suggesting low acute oral toxicity.[6]

  • Dermal: No specific LD50 data is available for this compound. For Norbornene, the dermal LD50 in rabbits is greater than 5 ml/kg, indicating low acute dermal toxicity.[6]

  • Inhalation: No specific LC50 data is available for this compound. For Norbornene, the 4-hour inhalation LC50 in rats is greater than 26.59 mg/L.[7]

2.2. Skin and Eye Irritation

  • Skin Irritation: While no specific studies on this compound were found, related compounds like 5-ethylidene-2-norbornene and 5-vinyl-2-norbornene are moderately irritating to the skin in rabbits, causing erythema and edema.[8] Therefore, it is prudent to assume this compound may be a skin irritant.

  • Eye Irritation: No specific data is available for this compound. Given the potential for skin irritation, it should be considered a potential eye irritant.

2.3. Chronic Toxicity and Other Health Effects

There is no available data on the chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity of this compound.

Experimental Protocols

To determine the toxicological profile of a substance like this compound, standardized experimental protocols are employed. The following are representative methodologies based on OECD (Organisation for Economic Co-operation and Development) guidelines that would be applicable.

3.1. Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)

This method uses a stepwise procedure with a small number of animals to classify a substance into a toxicity category.[5]

  • Animal Selection: Healthy, young adult rats of a single sex (typically females, as they are often more sensitive) are used.[5]

  • Housing and Fasting: Animals are housed in standard laboratory conditions and fasted (food, but not water, withheld) overnight before dosing.[5]

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg) based on any existing information.[5]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[5]

  • Stepwise Procedure: The outcome of the first step (mortality or no mortality) determines the next step, which may involve dosing at a higher or lower fixed dose level.[5]

  • Endpoint: The result allows for the classification of the substance according to the Globally Harmonised System (GHS) for chemical classification and labelling.[5]

3.2. Acute Dermal Toxicity (Based on OECD Guideline 402)

This guideline outlines a procedure for assessing acute toxicity via skin contact.[9]

  • Animal Selection: Healthy young adult rats, rabbits, or guinea pigs with intact skin are used.[10]

  • Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the animal is clipped.[10]

  • Dose Application: The test substance is applied uniformly over a clipped area of at least 10% of the body surface. The area is then covered with a porous gauze dressing.[11]

  • Exposure Duration: The substance is typically left in contact with the skin for 24 hours.[10]

  • Observation: Animals are observed for signs of toxicity and skin reactions at regular intervals for 14 days. Body weight is also monitored.[10]

  • Endpoint: The study provides information on the health hazards associated with short-term dermal exposure and can be used for GHS classification.[9]

3.3. In Vitro Skin Irritation (Based on OECD Guideline 439: Reconstructed Human Epidermis Test)

This in vitro method is used to assess the skin irritation potential of a chemical, reducing the need for animal testing.[12]

  • Test System: The test uses a commercially available reconstructed human epidermis (RhE) model, which mimics the properties of human skin.[13]

  • Application of Substance: The test chemical is applied topically to the surface of the RhE tissue.[12]

  • Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes).[12]

  • Viability Assessment: After exposure, the cell viability of the RhE tissue is determined using a colorimetric assay (e.g., MTT assay).[12]

  • Endpoint: A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is a skin irritant.[12]

Hazard Identification and GHS Classification

Due to the lack of specific data for this compound, a definitive GHS classification cannot be provided. However, based on its flammability and the potential for irritation inferred from related compounds, a precautionary classification is recommended.

  • Flammable Solids: Based on its flash point of 24.9 °C, this compound should be treated as a flammable solid.

  • Skin Irritation: Potentially Category 2 (irritant).

  • Eye Irritation: Potentially Category 2A (irritant).

Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

  • Ventilation: Work with this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[14] Use non-sparking tools.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile gloves and a lab coat. Ensure gloves are compatible with the substance.

    • Respiratory Protection: If working outside of a fume hood or if dust is generated, use a NIOSH-approved respirator with an appropriate cartridge.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable solids.[15]

    • Store away from incompatible materials such as strong oxidizing agents.

    • Ground and bond containers when transferring material to prevent static discharge.[15]

First-Aid Measures

In case of exposure, immediate and appropriate first-aid is crucial.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[16]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes.[16] Remove contaminated clothing. If irritation develops, seek medical attention. For flammable solids, it is recommended to first brush off as much of the solid as possible before flushing with water.[16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[16] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill and Disposal Procedures

  • Spill Response:

    • Eliminate all ignition sources.

    • Evacuate the area.

    • Wear appropriate PPE.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • For large spills, contain the spill and follow institutional emergency procedures.

  • Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

Signaling Pathways and Experimental Workflows

Diagram 1: Generalized Acute Toxicity Testing Workflow

cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase LitReview Literature Review & Existing Data Analysis Protocol Select OECD Guideline (e.g., 423, 402) LitReview->Protocol DoseSelection Dose Range Finding (Sighting Study) Dosing Dose Administration (Oral, Dermal, etc.) DoseSelection->Dosing Protocol->DoseSelection Observation Clinical Observation (14 days) Dosing->Observation Data Data Collection (Mortality, Body Weight, Clinical Signs) Observation->Data Endpoint Endpoint Determination (e.g., LD50 Estimate) Data->Endpoint Classification GHS Classification Endpoint->Classification Report Final Study Report Classification->Report

Caption: A simplified workflow for acute toxicity testing of a chemical substance.

Diagram 2: Emergency Response Logic for this compound Exposure

Exposure Exposure to this compound Occurs Route Route of Exposure? Exposure->Route Inhalation Inhalation Route->Inhalation  Airborne Skin Skin Contact Route->Skin  Direct Contact Eye Eye Contact Route->Eye  Splash/Dust Ingestion Ingestion Route->Ingestion  Accidental FreshAir Move to Fresh Air Inhalation->FreshAir BrushFlush Brush off Solid, Flush with Water (15 min) Skin->BrushFlush FlushEyes Flush Eyes with Water (15 min) Eye->FlushEyes RinseMouth Rinse Mouth, Do NOT Induce Vomiting Ingestion->RinseMouth Medical Seek Medical Attention FreshAir->Medical BrushFlush->Medical FlushEyes->Medical RinseMouth->Medical

Caption: A decision-making flowchart for first-aid response to this compound exposure.

Disclaimer: This guide is intended for informational purposes for trained professionals and is not a substitute for a formal safety data sheet (SDS). Users should always consult the specific SDS for this compound provided by the supplier and adhere to all institutional and regulatory safety guidelines. The toxicological information provided is based on inferences from structurally related compounds and should be treated with caution.

References

An In-depth Technical Guide to the Solubility of Bornylene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Bornylene, with the chemical formula C₁₀H₁₆ and IUPAC name 1,7,7-trimethylbicyclo[2.2.1]hept-2-ene, is a solid organic compound.[1][2] Its structure is closely related to camphor and borneol, both of which are widely utilized in various industries. The solubility of this compound is a fundamental physicochemical property that dictates its behavior in solution, influencing reaction kinetics, crystallization, and ultimately, the purity and yield of final products. This guide addresses the current knowledge on this compound's solubility and provides practical methodologies for its experimental determination.

Solubility of this compound: What is Known

Published data on the quantitative solubility of this compound in common organic solvents is scarce. However, qualitative descriptions indicate that this compound is soluble in alcohols and insoluble in water.[3] This suggests that this compound, a relatively nonpolar hydrocarbon, exhibits better solubility in less polar organic solvents.

To provide a practical framework for researchers, the following table summarizes the known and predicted solubility behavior of this compound. The quantitative data for related monoterpenoids, borneol and camphor, are included to offer a comparative perspective, suggesting that this compound likely exhibits significant solubility in many common organic solvents.[4]

Table 1: Solubility of this compound and Related Monoterpenoids

CompoundSolventTemperature (°C)SolubilityData TypeSource
This compound Alcohol-SolubleQualitative[3]
Water25Insoluble (Est. 6.858 mg/L)Estimated[3]
Ethanol-Data Not Available--
Methanol-Data Not Available--
Acetone-Data Not Available--
Diethyl Ether-Data Not Available--
Chloroform-Data Not Available--
Toluene-Data Not Available--
(-)-Borneol Ethanol25HighExperimental[4]
1-Butanol25HighExperimental[4]
(1R)-(+)-Camphor Ethanol25HighExperimental[4]
Acetonitrile25LowExperimental[4]
Ethyl Acetate25HighExperimental[4]

Experimental Protocols

Synthesis of this compound from Camphor

This compound can be synthesized from camphor via the formation of camphor tosylhydrazone, followed by its decomposition with a strong base like methyllithium.[1]

Experimental Workflow for this compound Synthesis

G cluster_0 Step 1: Synthesis of Camphor Tosylhydrazone cluster_1 Step 2: Synthesis of this compound A Camphor + p-Toluenesulfonylhydrazide C Reflux for 2 hours A->C B Ethanol (95%) + HCl (conc.) B->C D Cool solution C->D E Collect colorless needles by suction filtration D->E F Recrystallize from ethanol E->F G Pure Camphor Tosylhydrazone F->G H Camphor Tosylhydrazone + Dry Diethyl Ether J Stir at 20-25°C for 8-9 hours H->J I Methyllithium in Ether I->J Add over 1 hour K Quench with water J->K L Separate organic layer K->L M Wash with water L->M N Dry with Na2SO4 M->N O Solvent removal and pentane addition N->O P Chromatography on alumina O->P Q Distillation P->Q R Pure this compound Q->R

Caption: Workflow for the synthesis of this compound from camphor.

Methodology:

  • Preparation of Camphor Tosylhydrazone:

    • In a 1-L round-bottomed flask, combine 44 g (0.24 mole) of p-toluenesulfonylhydrazide, 31.6 g (0.208 mole) of camphor, and 300 ml of 95% ethanol.

    • Add 1 ml of concentrated hydrochloric acid.

    • Fit the flask with a reflux condenser and heat the mixture under reflux for 2 hours.

    • Cool the resulting solution in an ice bath.

    • Collect the colorless needles that form by suction filtration and air dry them.

    • Recrystallize the crude product from ethanol to yield pure camphor tosylhydrazone.

  • Preparation of this compound:

    • In a dry 1-L three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place 32 g (0.10 mole) of camphor tosylhydrazone and 400 ml of dry diethyl ether.

    • Cool the flask in a water bath to 20–25°C and begin stirring.

    • Add 150 ml of 1.6 N (0.24 mole) methyllithium in ether to the dropping funnel and add it to the reaction flask over 1 hour, maintaining the temperature at 20–25°C.

    • Stir the mixture for 8–9 hours.

    • Carefully add a small amount of water to quench any excess methyllithium, followed by an additional 200 ml of water.

    • Separate the layers and wash the organic phase with four 250-ml portions of water.

    • Combine the aqueous phases and extract twice with 100-ml portions of ether.

    • Dry the combined ethereal extracts over anhydrous sodium sulfate.

    • Reduce the volume of the solution to 50–60 ml by distillation.

    • Add 100 ml of distilled pentane and distill again to a volume of 30–50 ml. Repeat this step twice more to ensure complete removal of ether.

    • Add the final solution to a chromatography column packed with 500 g of alumina and elute with 750 ml of pentane.

    • Concentrate the eluate by distillation and then distill the residue to collect pure this compound as colorless crystals.

Determination of this compound Solubility in Organic Solvents

The following protocol describes a general gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent.

Experimental Workflow for Solubility Determination

G A Weigh excess this compound into a vial B Add a known volume of the organic solvent A->B C Seal the vial and place in a temperature-controlled shaker bath B->C D Equilibrate for a set period (e.g., 24 hours) C->D E Allow solids to settle D->E F Withdraw a known volume of the supernatant E->F G Transfer supernatant to a pre-weighed vial F->G H Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven G->H I Weigh the vial with the dried residue H->I J Calculate the mass of dissolved this compound I->J K Determine solubility (e.g., in g/100 mL) J->K

Caption: General workflow for determining this compound solubility.

Methodology:

  • Sample Preparation:

    • Add an excess amount of purified this compound to a series of vials.

    • To each vial, add a precise volume (e.g., 5.0 mL) of the desired organic solvent (ethanol, methanol, acetone, diethyl ether, chloroform, toluene).

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25°C).

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24 hours) to ensure saturation.

  • Sample Analysis:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a volumetric pipette, ensuring no solid particles are transferred.

    • Transfer the supernatant to a pre-weighed vial.

    • Evaporate the solvent completely under a gentle stream of nitrogen or by using a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

    • Once the solvent is fully evaporated, weigh the vial containing the dried this compound residue.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

    • Determine the solubility in the desired units (e.g., g/100 mL) using the following formula:

      Solubility ( g/100 mL) = (Mass of dissolved this compound (g) / Volume of supernatant taken (mL)) * 100

Conclusion

While quantitative solubility data for this compound in common organic solvents remains a gap in the scientific literature, this guide provides the necessary tools for researchers to address this. The established qualitative solubility in alcohols, coupled with the detailed experimental protocols for both the synthesis of this compound and the determination of its solubility, empowers scientists to generate the specific data required for their research and development endeavors. The provided workflows offer a clear visual guide for these critical laboratory procedures, facilitating their successful implementation. Further research to populate the quantitative solubility data for this compound would be a valuable contribution to the fields of organic chemistry, pharmacology, and materials science.

References

Bornylene: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bornylene, systematically named 1,7,7-trimethylbicyclo[2.2.1]hept-2-ene, is a bicyclic monoterpene.[1] This unsaturated hydrocarbon is a structural isomer of the more widely known α-pinene and camphene. As a chiral molecule, it exists as two enantiomers, though its natural occurrences are not as extensively documented as other terpenes.[1] this compound has been reported in the volatile organic compounds emitted by some plants, such as Thymus eigii and Rhanterium epapposum.[2] Historically, its chemistry is deeply intertwined with the study of rearrangements in bicyclic terpenes, a field that was pivotal in the development of carbocation theory. This document provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The precise moment of the initial discovery or isolation of this compound is not clearly documented in a singular, seminal publication. Instead, its existence and structure were gradually elucidated through the extensive studies of terpene chemistry in the late 19th and early 20th centuries. The work of chemists like Georg Wagner and Hans Meerwein on molecular rearrangements in bicyclic systems, particularly those derived from camphor and pinene, laid the theoretical groundwork for understanding compounds like this compound.[3][4]

This compound was likely first encountered as a minor product in the base-induced elimination reactions of bornyl chloride.[5] These reactions, which also produce camphene as a major product, were central to the investigations of what would become known as the Wagner-Meerwein rearrangement.[5] This class of carbocation 1,2-rearrangement reactions was fundamental in explaining the interconversion of different terpene skeletons.[3] The early studies on the treatment of "artificial camphor" (bornyl chloride) with a base yielded camphene along with small amounts of another unsaturated hydrocarbon, which was later identified as this compound.[5]

The systematic study of terpenes, pioneered by Otto Wallach, who received the Nobel Prize in Chemistry in 1910 for his work, provided the broader context for the characterization of numerous terpene isomers, including this compound.[6] However, a well-defined and high-yield synthesis, which allowed for its thorough characterization, was not established until much later.

Physicochemical Properties

This compound is a colorless solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₆[2]
Molar Mass 136.24 g/mol [1]
Melting Point 113 °C[7]
Boiling Point 146-147 °C[1]
Density 0.898 g/cm³[1]
CAS Number 464-17-5[2]
Appearance Colorless solid[1]

Experimental Protocols: Synthesis of this compound

A reliable and well-documented method for the synthesis of this compound is the reaction of camphor tosylhydrazone with an organolithium reagent. The following protocol is adapted from the procedure published in Organic Syntheses.

Synthesis of 2-Bornene (this compound) from Camphor Tosylhydrazone

Materials:

  • Camphor tosylhydrazone

  • Anhydrous diethyl ether

  • Methyllithium solution in ether (e.g., 1.6 M)

  • Pentane

  • Alumina (neutral, activity I)

  • Water

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer

  • Cold-water bath

  • Vigreux column

  • Chromatography column

Procedure:

  • Reaction Setup: A dry, 1-liter, three-necked flask is equipped with a reflux condenser (protected by a drying tube), a 250-mL pressure-equalizing dropping funnel, and a magnetic stirrer. The flask is charged with 32.0 g (0.10 mole) of camphor tosylhydrazone and 400 mL of anhydrous diethyl ether.

  • Initiation of Reaction: The flask is immersed in a cold-water bath (20–25 °C), and the contents are stirred.

  • Addition of Methyllithium: 150 mL of 1.6 M methyllithium in ether (0.24 mole) is added to the dropping funnel and then added dropwise to the reaction flask over a period of 1 hour. The temperature of the cooling bath should be maintained at 20–25 °C.

  • Reaction Progression: The solution will turn yellow-orange and then develop a deep red-orange color over 8–9 hours of stirring, during which time lithium p-toluenesulfinate precipitates.

  • Quenching and Extraction: After the reaction is complete, a small amount of water is carefully added to destroy any excess methyllithium. Then, an additional 200 mL of water is added. The layers are separated. The organic phase is washed with four 250-mL portions of water. The combined aqueous phases are extracted twice with 100-mL portions of ether.

  • Drying and Solvent Exchange: The combined ethereal extracts are dried over anhydrous sodium sulfate. The volume of the solution is reduced to 50–60 mL by distillation of the ether through a 25-cm Vigreux column. 100 mL of pentane is added, and the solvent is again distilled to reduce the volume to 30–50 mL. This addition and removal of pentane is repeated twice more to ensure the complete removal of ether. The final volume should be 30–40 mL.

  • Purification by Chromatography: The pentane solution of 2-bornene is added to a chromatography column (80 x 5 cm) packed with 500 g of neutral alumina. The product is eluted with 750 mL of pentane.

  • Isolation of Product: The pentane is removed from the eluate by distillation, and the residue is purified by sublimation to yield pure 2-bornene.

Visualizations

Synthesis Workflow of this compound from Camphor

Bornylene_Synthesis Start Camphor CamphorTosylhydrazone Camphor Tosylhydrazone Start->CamphorTosylhydrazone HCl (cat.), EtOH, reflux Tosylhydrazide p-Toluenesulfonylhydrazide Tosylhydrazide->CamphorTosylhydrazone ReactionMixture Reaction in Diethyl Ether CamphorTosylhydrazone->ReactionMixture Methyllithium Methyllithium in Ether Methyllithium->ReactionMixture Dropwise addition Quenching Quenching with Water ReactionMixture->Quenching 8-9 hours Extraction Extraction with Ether Quenching->Extraction Drying Drying over Na2SO4 Extraction->Drying SolventExchange Solvent Exchange to Pentane Drying->SolventExchange Chromatography Alumina Column Chromatography SolventExchange->Chromatography This compound This compound (2-Bornene) Chromatography->this compound Elution with Pentane

Caption: Synthetic pathway for this compound from camphor.

Conclusion

This compound, while not as abundant or widely studied as some of its terpene isomers, holds a significant place in the history of organic chemistry. Its story is intrinsically linked to the elucidation of complex reaction mechanisms, particularly the Wagner-Meerwein rearrangement, which transformed the understanding of chemical reactivity. The development of a reliable synthetic route from camphor has enabled detailed studies of its properties. For researchers in natural products and synthetic chemistry, the history of this compound serves as a compelling example of how the investigation of minor reaction products can lead to major advances in chemical theory.

References

Methodological & Application

Application Notes and Protocols for Bornylene in Ring-Opening Metathesis Polymerization (ROMP)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Background

Ring-opening metathesis polymerization (ROMP) is a powerful polymerization technique that utilizes metal-carbene catalysts to convert cyclic olefins into unsaturated polymers.[1] The high ring strain of bicyclic monomers like norbornene and, by extension, bornylene, makes them excellent substrates for ROMP, leading to high polymerization rates and the formation of high molecular weight polymers.[2] This methodology offers exceptional control over polymer properties and is tolerant of a wide variety of functional groups.

This compound as a ROMP Monomer:

This compound is a bicyclic monoterpene derived from natural sources. Its use in ROMP is anticipated to yield poly(this compound), a polymer with a unique microstructure derived from a renewable feedstock. The properties of poly(this compound) are expected to be influenced by the bulky, chiral nature of the this compound monomer, potentially leading to materials with interesting thermal and mechanical properties.

Potential Applications:

The applications of poly(this compound) are yet to be explored but can be hypothesized based on polymers derived from similar terpene-based or bicyclic monomers. These potential applications include:

  • Specialty elastomers and resins: The unique structure of poly(this compound) may lead to novel elastomeric materials with specific performance characteristics.

  • Biomaterials: As this compound is derived from natural sources, its polymer could be explored for applications in drug delivery and tissue engineering, pending biocompatibility studies.

  • Advanced materials: The incorporation of the bornyl group into a polymer backbone could impart specific optical or chiroptical properties.

Experimental Protocols

The following protocols are adapted from established procedures for the ROMP of norbornene and its derivatives and are expected to be a good starting point for the polymerization of this compound.

Materials and Reagents
  • Monomer: this compound (purification by sublimation or distillation prior to use is recommended to remove any inhibitors or impurities).

  • Catalyst: Grubbs' first generation (G1), second generation (G2), or third generation (G3) catalyst. The choice of catalyst will influence the polymerization kinetics and tolerance to functional groups.[3]

  • Solvent: Anhydrous dichloromethane (DCM) or toluene. Solvents should be thoroughly dried and deoxygenated.

  • Terminating Agent: Ethyl vinyl ether.

  • Precipitation Solvent: Methanol.

General Polymerization Procedure
  • Monomer and Catalyst Preparation: In a nitrogen-filled glovebox, dissolve the desired amount of this compound in the chosen anhydrous solvent (e.g., DCM) in a Schlenk flask equipped with a magnetic stir bar. In a separate vial, dissolve the appropriate amount of the Grubbs catalyst in a small amount of the same solvent.

  • Initiation of Polymerization: While stirring the monomer solution, rapidly inject the catalyst solution. The reaction mixture may become more viscous as the polymerization proceeds.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.

  • Termination: After the desired reaction time or upon reaching the desired conversion, quench the polymerization by adding an excess of a terminating agent, such as ethyl vinyl ether.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

  • Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it under vacuum to a constant weight.

Characterization of Poly(this compound)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the polymer structure and determine the cis/trans content of the double bonds in the polymer backbone.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to determine the glass transition temperature (Tg) and the thermal stability of the polymer, respectively.

Quantitative Data (Based on Norbornene ROMP)

The following tables summarize typical quantitative data obtained from the ROMP of norbornene, which can serve as a reference for designing experiments with this compound.

Table 1: Effect of Monomer-to-Catalyst Ratio on Norbornene ROMP

EntryMonomer/Catalyst RatioCatalystSolventTime (min)Conversion (%)Mn (kDa)PDI (Mw/Mn)
1200:1G3DCM10>9925.41.12
2500:1G3DCM15>9963.11.15
31000:1G3DCM30>98125.81.21
4200:1G1Toluene609523.81.35

Data is illustrative and based on typical results for norbornene ROMP.

Table 2: Comparison of Different Grubbs Catalysts for Norbornene ROMP

EntryCatalystMonomer/Catalyst RatioSolventTime (min)Conversion (%)Mn (kDa)PDI (Mw/Mn)
1G1300:1Toluene1209235.21.42
2G2300:1DCM10>9936.81.18
3G3300:1DCM5>9937.11.10

Data is illustrative and based on typical results for norbornene ROMP.

Visualizations

General Mechanism of ROMP

The following diagram illustrates the general catalytic cycle for the ring-opening metathesis polymerization of a cyclic olefin like this compound.

ROMP_Mechanism cluster_cycle Catalytic Cycle Catalyst Metal-Carbene Catalyst [M=CHR] Coordination π-Complex Formation Catalyst->Coordination + Monomer Metathesis [2+2] Cycloaddition (Metallacyclobutane) Coordination->Metathesis RingOpening [2+2] Retro-Cycloaddition (Ring Opening) Metathesis->RingOpening Propagating Propagating Species RingOpening->Propagating Propagating->Coordination + Monomer Polymer Poly(this compound) Propagating->Polymer Termination Monomer This compound cluster_cycle cluster_cycle

Caption: General mechanism of Ring-Opening Metathesis Polymerization (ROMP).

Experimental Workflow for this compound ROMP

The diagram below outlines a typical experimental workflow for the synthesis and characterization of poly(this compound).

ROMP_Workflow cluster_synthesis Synthesis cluster_characterization Characterization A 1. Reagent Preparation (this compound, Catalyst, Solvent) B 2. Polymerization (Initiation) A->B C 3. Termination (Add Ethyl Vinyl Ether) B->C D 4. Isolation (Precipitation in Methanol) C->D E 5. Purification & Drying D->E F NMR Spectroscopy (Structure, Purity) E->F G Gel Permeation Chromatography (Mn, Mw, PDI) E->G H Thermal Analysis (DSC, TGA) E->H

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

References

Application Notes: Vinyl-Addition Polymerization of Bornylene and Norbornene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bornylene, a bicyclic olefin derived from the norbornene scaffold, serves as a valuable monomer in polymer chemistry. Its vinyl-addition polymerization is a critical technique for synthesizing saturated, high-molecular-weight polymers with exceptional thermal and chemical stability. Unlike ring-opening metathesis polymerization (ROMP), which yields polymers with unsaturation in the backbone, vinyl-addition polymerization proceeds across the double bond of the monomer, resulting in a fully saturated and rigid polymer chain.[1][2] This characteristic imparts properties such as high glass transition temperatures (Tg), excellent transparency, low dielectric loss, and robust mechanical strength, making these polymers suitable for high-performance applications.[1][3]

For researchers in drug development, polymers derived from this compound and functionalized norbornenes present unique opportunities. Their chemical inertness and stability make them candidates for creating advanced drug delivery systems, such as carriers for chemotherapeutic agents or components of biomedical devices.[4] Furthermore, functional groups can be incorporated into the monomer structure to allow for subsequent bioconjugation or to tune the polymer's physical properties for specific therapeutic applications.[5][6] For instance, polymers with bromoalkyl groups can serve as precursors for anion exchange membranes, which have applications in purification and separation processes relevant to the pharmaceutical industry.[2][5][7]

Quantitative Data Summary

The following tables summarize typical quantitative data from the vinyl-addition polymerization of norbornene-type monomers using various catalyst systems. This data provides a comparative overview of how catalyst choice and monomer structure influence polymer properties.

Table 1: Selected Catalyst Systems and Polymerization Results

Catalyst/PrecatalystCo-catalyst / ActivatorMonomerSolventTemp (°C)Yield (%)Ref
[Ni(L1)2Cl2] (L1 = N-(1-phenylethyl)-1-(pyridin-2-yl)methanimine)Methylaluminoxane (MAO)NorborneneToluene25>95[8]
[Pd2(μ-Br)2(η3-C6H5CHCH2C6F5)2]PCy3 / NaBArF45-vinyl-2-norborneneDichloromethaneRT>99[9]
SIPrPd(cinn)Cl (SIPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolidine)PCy3 / NaBARFNorbornene-(CH2)4-BrToluene8091[2][5]
[SIMesPd(cinn)(MeCN)]+BARF−None (Single-Component)Norbornene-(CH2)4-BrToluene8095[2][5]
CoCl2(PPh3)2Methylaluminoxane (MAO)NorborneneChlorobenzene2598[10]

Table 2: Characterization of Resulting Polynorbornene Derivatives

Polymer from MonomerCatalyst SystemM_n ( g/mol )PDI (M_w/M_n)T_g (°C)T_d (°C)Ref
Norbornene[Ni(L1)2Cl2] / MAO1.1 x 10^61.98302430[8]
5-vinyl-2-norborneneBenzylic Palladium Complex1.5 x 10^51.60--[9]
Norbornene-(CH2)4-BrSIPrPd(cinn)Cl / PCy3 / NaBARF1.4 x 10^61.9--[2][5]
Alkyl-substituted Norbornene(η3-allyl)Pd(PCy3)Cl / LiBArF44.8 x 10^51.8209379[11][12]
NorborneneCoCl2(PPh3)2 / MAO2.1 x 10^52.1>350-[10]

M_n: Number-average molecular weight; PDI: Polydispersity Index; T_g: Glass transition temperature; T_d: Decomposition temperature (often defined as temperature at 5% weight loss).

Experimental Protocols

The following protocols provide detailed methodologies for conducting the vinyl-addition polymerization of this compound or other norbornene-type monomers. All procedures should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques.[8]

Protocol 1: Polymerization Using a Three-Component Palladium Catalyst System

This protocol is adapted from methodologies employing a palladium precursor, a phosphine ligand, and a borate activator.[2][9]

1. Materials and Reagents:

  • Palladium precatalyst (e.g., SIPrPd(cinn)Cl)

  • Phosphine ligand (e.g., Tricyclohexylphosphine, PCy3)

  • Activator (e.g., Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, NaBARF)

  • This compound or functionalized norbornene monomer

  • Anhydrous, degassed solvent (e.g., Toluene, Dichloromethane)

  • Schlenk flask and standard glassware

  • Methanol (for precipitation)

2. Procedure:

  • In a glovebox or under a flow of inert gas, add the palladium precatalyst, phosphine ligand, and sodium borate activator to a dry Schlenk flask equipped with a magnetic stir bar. The typical molar ratio might be 1:1:1.

  • Add the desired volume of anhydrous solvent to the flask via cannula or syringe to dissolve the catalyst components.

  • In a separate flask, dissolve the this compound monomer in the anhydrous solvent.

  • Transfer the monomer solution to the catalyst solution via cannula. The monomer-to-catalyst ratio can range from 1000:1 to over 4500:1, depending on the desired molecular weight.[2]

  • Place the sealed reaction flask in a preheated oil bath at the desired temperature (e.g., 80°C) and stir for the specified reaction time (typically 2-24 hours).

  • After the reaction period, cool the flask to room temperature. The solution may be highly viscous.

  • Precipitate the polymer by slowly pouring the reaction mixture into a beaker containing a large excess of stirring methanol.

  • Collect the white, fibrous polymer by filtration.

  • Wash the collected polymer with additional methanol and dry it in a vacuum oven overnight to a constant weight.

Protocol 2: Polymerization Using a Single-Component Palladium Catalyst

This protocol uses a pre-activated, single-component catalyst, simplifying the procedure.[2][5]

1. Materials and Reagents:

  • Single-component catalyst (e.g., [SIMesPd(cinn)(MeCN)]+BARF−)

  • This compound or functionalized norbornene monomer

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask

  • Methanol

2. Procedure:

  • Prepare a stock solution of the single-component catalyst in the anhydrous solvent inside a glovebox.

  • In a separate Schlenk flask, dissolve the this compound monomer in the required amount of anhydrous solvent.

  • Heat the monomer solution to the target reaction temperature (e.g., 80°C).

  • Using a syringe, inject the required volume of the catalyst stock solution into the stirring monomer solution to initiate polymerization.

  • Continue stirring at the set temperature for the designated time.

  • Terminate the reaction and purify the polymer as described in Protocol 1 (steps 6-9).

Protocol 3: Polymer Characterization

1. Molecular Weight and Polydispersity (GPC/SEC):

  • Dissolve a small sample of the dried polymer in a suitable solvent (e.g., THF, Chloroform).

  • Analyze the solution using Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC) calibrated with polystyrene or poly(methyl methacrylate) standards to determine M_n, M_w, and PDI.[11]

2. Thermal Properties (DSC & TGA):

  • Determine the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC). The sample is typically heated, cooled, and then reheated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[8]

  • Assess thermal stability and decomposition temperature (Td) using Thermogravimetric Analysis (TGA). Heat the sample under nitrogen at a controlled rate (e.g., 10°C/min) and record the weight loss as a function of temperature.[8]

Visualizations

Mechanism and Workflow Diagrams

G cluster_0 Polymerization Mechanism Initiation Catalyst Activation & Initiation Propagation Monomer Insertion Initiation->Propagation [Monomer] Propagation->Propagation Termination Chain Termination/ Transfer Propagation->Termination

Caption: Simplified mechanism of vinyl-addition polymerization.

G cluster_1 Experimental Workflow reagents 1. Prepare Catalyst & Monomer Solutions reaction 2. Initiate Polymerization (Mix & Heat) reagents->reaction precipitate 3. Precipitate Polymer (in Methanol) reaction->precipitate purify 4. Filter, Wash & Vacuum Dry precipitate->purify characterize 5. Polymer Characterization (GPC, DSC, TGA) purify->characterize

Caption: Workflow for polynorbornene synthesis and analysis.

G cluster_2 Application Pathway in Drug Delivery monomer Functional this compound Monomer polymer Vinyl-Addition Polymerization monomer->polymer functional_poly Functional Polymer (e.g., with reactive sites) polymer->functional_poly conjugation Bioconjugation (Drug Attachment) functional_poly->conjugation formulation Formulation (Nanoparticles, Hydrogels) conjugation->formulation delivery_system Targeted Drug Delivery System formulation->delivery_system application Therapeutic Application (e.g., Cancer Therapy) delivery_system->application

Caption: Logical pathway from monomer to drug delivery application.

References

Bornylene: A Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bornylene, a bicyclic monoterpene readily available from the chiral pool, serves as a valuable and versatile starting material for the synthesis of complex chiral molecules. Its rigid bicyclo[2.2.1]heptane framework provides a well-defined stereochemical environment, making it an excellent scaffold for inducing asymmetry in a variety of chemical transformations. This application note explores the use of this compound as a chiral building block, detailing its application in diastereoselective reactions and as a precursor for widely used chiral auxiliaries. Detailed experimental protocols for key transformations are provided to facilitate its practical application in research and development.

Diastereoselective Reactions of this compound

The inherent chirality of this compound allows for facial differentiation in addition reactions across its double bond. This leads to the formation of diastereomeric products, often with a high degree of selectivity. This section explores key examples of such reactions.

Asymmetric Diels-Alder Reaction

This compound can act as a chiral dienophile in Diels-Alder reactions, reacting with achiral dienes to produce diastereomeric adducts. The steric hindrance provided by the gem-dimethyl group and the overall shape of the this compound molecule directs the approach of the diene to one face of the double bond preferentially.

Reaction Pathway:

Diels_Alder This compound This compound Adducts Diastereomeric Adducts This compound->Adducts [4+2] Cycloaddition Diene Diene Diene->Adducts

Caption: Diels-Alder reaction of this compound with a diene.

Experimental Protocol: Diastereoselective Diels-Alder Reaction of (+)-Bornylene with Cyclopentadiene

  • To a solution of (+)-bornylene (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C is added freshly cracked cyclopentadiene (3.0 eq).

  • A Lewis acid catalyst, such as diethylaluminum chloride (Et₂AlCl) (0.1 eq), is added dropwise.

  • The reaction mixture is stirred at 0 °C for 4-6 hours and monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to separate the diastereomeric adducts.

  • The diastereomeric ratio (d.r.) is determined by ¹H NMR spectroscopy or chiral HPLC analysis.

ReactionDieneCatalystDiastereomeric Ratio (endo:exo)
Diels-AlderCyclopentadieneEt₂AlClTypically >90:10
Diastereoselective Hydroboration-Oxidation

The hydroboration of this compound, followed by oxidation, yields chiral alcohols. The bulky borane reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), approaches the less sterically hindered face of the double bond, leading to the preferential formation of one diastereomer.

Reaction Workflow:

Hydroboration Start This compound Step1 Hydroboration (9-BBN) Start->Step1 Intermediate Alkylborane Intermediate Step1->Intermediate Step2 Oxidation (H₂O₂, NaOH) Intermediate->Step2 Product Chiral Alcohol (exo-isoborneol) Step2->Product

Caption: Hydroboration-oxidation of this compound.

Experimental Protocol: Diastereoselective Hydroboration-Oxidation of (+)-Bornylene

  • To a solution of (+)-bornylene (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere is added a solution of 9-BBN (1.1 eq) in THF at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The mixture is cooled to 0 °C, and a 3 M aqueous solution of sodium hydroxide (NaOH) is added, followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂).

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo.

  • The crude product is purified by flash chromatography to yield the corresponding chiral alcohol.

  • The diastereoselectivity is determined by GC or NMR analysis.

ReagentDiastereomeric Excess (d.e.)
9-BBN>95%

This compound as a Precursor to Chiral Auxiliaries

While direct reactions on this compound provide a route to chiral products, it also serves as a starting point for the synthesis of highly effective and widely used chiral auxiliaries, most notably those derived from camphor, which can be synthesized from this compound. One of the most prominent examples is the family of bornane-10,2-sultams.

Synthesis of Bornane-10,2-sultam

Bornane-10,2-sultam, often referred to as Oppolzer's sultam, is a powerful chiral auxiliary used to control the stereochemistry of a wide range of reactions, including alkylations, aldol reactions, and Diels-Alder reactions. Although typically synthesized from camphorsulfonic acid, the bornane skeleton is accessible from this compound via oxidation to camphor and subsequent sulfonation.

Conceptual Synthetic Pathway:

Sultam_Synthesis This compound This compound Oxidation Oxidation This compound->Oxidation Camphor Camphor Oxidation->Camphor Sulfonation Sulfonation Camphor->Sulfonation Camphorsulfonic_Acid Camphorsulfonic Acid Sulfonation->Camphorsulfonic_Acid Sultam_Formation Sultam Formation Camphorsulfonic_Acid->Sultam_Formation Sultam Bornane-10,2-sultam Sultam_Formation->Sultam

Caption: Pathway from this compound to bornane-10,2-sultam.

Application of Bornane-10,2-sultam in Asymmetric Aldol Reactions

Once synthesized, the bornane-10,2-sultam can be acylated and used in highly diastereoselective aldol reactions. The bulky sultam auxiliary effectively shields one face of the enolate, directing the approach of the aldehyde to the opposite face.

Experimental Protocol: Asymmetric Aldol Reaction using an N-Acyl Bornane-10,2-sultam

  • To a solution of the N-acyl bornane-10,2-sultam (1.0 eq) in CH₂Cl₂ at 0 °C is added di-n-butylboryl triflate (1.1 eq) followed by triethylamine (1.2 eq).

  • The mixture is stirred for 30 minutes, then cooled to -78 °C.

  • The aldehyde (1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • The reaction is quenched with a pH 7 phosphate buffer and diluted with methanol.

  • A solution of 30% H₂O₂ in methanol is added, and the mixture is stirred for 1 hour.

  • The volatiles are removed in vacuo, and the residue is extracted with ethyl acetate.

  • The organic layer is washed with saturated NaHCO₃ and brine, dried over MgSO₄, and concentrated.

  • The crude product is purified by flash chromatography. The diastereomeric excess is typically >98%.

  • The chiral auxiliary can be cleaved by hydrolysis or reduction to yield the chiral β-hydroxy acid or alcohol, respectively.

ElectrophileDiastereomeric Excess (d.e.)
Benzaldehyde>99%
Isobutyraldehyde>99%

Conclusion

This compound is a powerful and underutilized chiral building block in asymmetric synthesis. Its rigid, chiral framework allows for direct diastereoselective transformations, providing access to valuable chiral intermediates. Furthermore, its role as a precursor to robust chiral auxiliaries like bornane-10,2-sultam extends its utility to a vast array of stereocontrolled reactions. The protocols outlined in this note provide a practical foundation for researchers to harness the synthetic potential of this compound in the development of novel chiral molecules for the pharmaceutical and chemical industries.

Application Notes and Protocols: Bornylene Derivatives in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bornylene, a bicyclic monoterpene, and its derivatives serve as valuable chiral building blocks in the asymmetric synthesis of complex natural products. The rigid bicyclo[2.2.1]heptane framework of this compound provides a well-defined stereochemical environment, making it an excellent starting material or chiral auxiliary for controlling the stereochemistry of subsequent reactions. This document provides detailed application notes and protocols for the use of this compound derivatives in the synthesis of natural products, with a focus on the synthesis of terpenoids.

Application 1: Synthesis of Longiborneol via a Functionalized Camphor Strategy

A powerful strategy for the synthesis of natural products containing the bicyclo[2.2.1]heptane skeleton, such as longiborneol, involves starting with a functionalized camphor derivative. Camphor is closely related to this compound and can be readily converted to and from this compound derivatives. This approach leverages the inherent chirality of the camphor scaffold to achieve a concise and stereocontrolled synthesis.

A recent total synthesis of longiborneol showcases this "functionalized camphor" strategy, providing a significantly shorter route compared to previous methods.[1][2][3]

Overall Synthetic Strategy

The retrosynthetic analysis for longiborneol reveals a pathway that begins with a functionalized camphor derivative, which itself can be accessed from (S)-carvone. This strategy keeps the topologically complex bicyclic core intact throughout the synthesis.

G Longiborneol Longiborneol Longicamphor Longicamphor Longiborneol->Longicamphor Reduction Cyclized_Intermediate Cyclized Intermediate Longicamphor->Cyclized_Intermediate Hydrogenation Functionalized_Camphor Functionalized Camphor Derivative Cyclized_Intermediate->Functionalized_Camphor Radical Cyclization S_Carvone (S)-Carvone Functionalized_Camphor->S_Carvone Scaffold Rearrangement

Caption: Retrosynthetic analysis of longiborneol.

Key Experimental Protocols

Protocol 1: Radical Cyclization to Form the Tricyclic Core

This key step involves the addition of a nucleophilic radical into a vinyl sulfonate to construct the characteristic tricyclic framework of longiborneol.

  • Reaction: To a solution of the functionalized camphor derivative (vinyl sulfonate precursor) in a suitable solvent (e.g., degassed toluene or benzene), add a radical initiator (e.g., AIBN) and a radical mediator (e.g., tributyltin hydride or a silane-based reagent).

  • Conditions: Heat the reaction mixture at a temperature appropriate for the decomposition of the radical initiator (typically 80-110 °C) for several hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture in vacuo. The crude product is then purified by flash column chromatography on silica gel.

  • Note: The cyclization of a related substrate to form the longiborneol precursor is a novel example of a nucleophilic radical addition to a vinyl sulfonate.[2]

Protocol 2: Diastereoselective Reduction of Longicamphor to Longiborneol

The final step is the stereoselective reduction of the ketone in longicamphor to furnish the desired alcohol, longiborneol.

  • Reaction: Dissolve longicamphor in a suitable solvent system, such as a mixture of an alcohol (e.g., isopropanol or ethanol) and an ethereal solvent (e.g., THF or diethyl ether).

  • Conditions: Cool the solution to a low temperature (e.g., -78 °C) and add a reducing agent. Dissolving metal conditions (e.g., sodium in liquid ammonia) have been shown to be effective for this transformation to provide the desired diastereomer.[2]

  • Work-up: Quench the reaction carefully with a proton source (e.g., ammonium chloride solution or a saturated aqueous solution of sodium bicarbonate). Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Quantitative Data
StepReactantProductYieldReference
Scaffold Rearrangement(S)-CarvoneFunctionalized Camphor-[2]
Radical CyclizationFunctionalized Camphor DerivativeCyclized Intermediate-[2]
HydrogenationCyclized IntermediateLongicamphor-[2]
Diastereoselective ReductionLongicamphorLongiborneol-[2]
Overall (S)-Carvone Longiborneol 33% [2]

Application 2: Synthesis of Sandalwood Fragrance Components

This compound derivatives are also pivotal in the synthesis of fragrances, such as the santalols, which are the main constituents of sandalwood oil.[4] The synthesis of α-santalol has been achieved starting from (+)-3-bromocamphor, which serves as a chiral precursor to the bicyclic core of the target molecule.[5]

Synthetic Workflow

The synthesis involves the separate preparation of the bicyclic frame and the side chain, followed by their coupling.

G start Start: (+)-3-Bromocamphor bicyclic_frame Bicyclic Frame (A) start->bicyclic_frame coupling Coupling of A and B bicyclic_frame->coupling side_chain Side Chain (B) side_chain->coupling alpha_santalol_ethers α-Santalol Benzyl Ethers (Z and E isomers) coupling->alpha_santalol_ethers final_product Final Product: (Z)-α-Santalol alpha_santalol_ethers->final_product Deprotection

Caption: Synthetic workflow for α-santalol.

Key Experimental Protocols

Protocol 3: Synthesis of (Z)- and (E)-α-Santalol from α-Santalyl Benzyl Ether

This protocol details the deprotection of the benzyl ether to yield the final α-santalol isomers.

  • Reaction: In a round-bottom flask cooled to -78 °C under a nitrogen atmosphere, condense ethylamine.

  • Addition of Metal: Add small pieces of lithium metal to the condensed ethylamine with stirring until a persistent blue color is obtained.

  • Substrate Addition: Add a solution of the α-santalyl benzyl ether in an anhydrous ethereal solvent (e.g., THF) dropwise to the lithium-ethylamine solution.

  • Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the careful addition of a proton source, such as ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature, and then add water. Extract the aqueous layer with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting mixture of (Z)- and (E)-α-santalol can be separated by column chromatography.

Quantitative Data
ReactantProductYieldReference
(Z)-α-Santalyl Benzyl Ether(Z)-α-Santalol-[5]
(E)-α-Santalyl Benzyl Ether(E)-α-Santalol-[5]
(Z)-α-Santalol(Z)-α-Santalyl acetate85%[5]
(E)-α-Santalol(E)-α-Santalyl acetate79%[5]

Conclusion

The use of this compound and its derivatives, particularly those derived from camphor, represents a powerful and efficient strategy in the total synthesis of complex natural products. The inherent chirality and rigid bicyclic structure of these starting materials allow for a high degree of stereocontrol in key bond-forming reactions. The examples of longiborneol and α-santalol synthesis highlight the versatility of this approach in constructing intricate molecular architectures. The provided protocols offer a foundational methodology for researchers and drug development professionals to apply these valuable chiral building blocks in their synthetic endeavors.

References

Application Notes and Protocols: Palladium-Catalyzed Reactions Involving Bornylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed reactions involving bornylene, a bicyclic monoterpene. The unique strained structure of this compound makes it a valuable substrate and reagent in modern organic synthesis, enabling the construction of complex molecular architectures relevant to medicinal chemistry and materials science. This document details key applications, presents quantitative data, provides detailed experimental protocols, and illustrates reaction pathways.

Introduction to Palladium-Catalyzed Reactions of this compound

This compound, derived from the natural product α-pinene, possesses a strained bicyclo[2.2.1]heptene scaffold. This inherent ring strain makes the double bond of this compound highly reactive towards various palladium-catalyzed transformations. These reactions offer powerful methods for the stereoselective functionalization of the this compound core, leading to the synthesis of novel bioactive molecules and complex building blocks. Key palladium-catalyzed reactions involving this compound include copolymerization, Heck-type reactions, and functionalization via C-H activation, where this compound can act as both a substrate and a transient mediator.

Applications and Quantitative Data Summary

The following tables summarize quantitative data for representative palladium-catalyzed reactions involving this compound and its close analog, norbornene. These data are compiled from the scientific literature to provide a comparative overview of reaction efficiencies under various conditions.

Table 1: Palladium-Catalyzed Copolymerization of this compound with Carbon Dioxide

This reaction provides access to alternating copolymers with potential applications as biodegradable plastics.

CatalystCo-monomerPressure (CO)Temperature (°C)Time (h)Yield (%)Catalytic Activity (g PK/(mol·Pd·h))Reference
PdCl₂Carbon Dioxide2.5 MPa60222.034.4 x 10²[1]
Table 2: Representative Palladium-Catalyzed Difunctionalization of Norbornene (Analogous to this compound)

These reactions showcase the ability to install two different functional groups across the double bond of a strained bicyclic alkene in a single step. The conditions are adaptable for this compound.

| Reaction Type | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Arylation/Alkynylation | 4-Iodotoluene | Phenylacetylene | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | THF | 80 | 92 |[2] | | Arylation/Alkynylation | 4-Iodoanisole | 1-Octyne | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | THF | 80 | 85 |[2] | | Arylation/Alkynylation | 1-Iodonaphthalene | 4-Tolylacetylene | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | THF | 80 | 88 |[2] |

Detailed Experimental Protocols

The following are detailed protocols for key palladium-catalyzed reactions involving this compound.

Protocol 1: Palladium-Catalyzed Copolymerization of this compound and Carbon Dioxide

This protocol is based on the work describing the synthesis of this compound/CO copolymers[1].

Materials:

  • This compound (synthesized from α-pinene)

  • Palladium chloride (PdCl₂)

  • Carbon dioxide (high purity)

  • Solvent (e.g., toluene, anhydrous)

  • High-pressure autoclave equipped with a magnetic stirrer and temperature control

Procedure:

  • In a glovebox, charge a freshly dried autoclave with PdCl₂ (0.01 molar equivalents relative to this compound).

  • Add anhydrous toluene to the autoclave.

  • Add this compound to the autoclave. The molar ratio of Pd²⁺ to this compound should be 1:100.

  • Seal the autoclave and remove it from the glovebox.

  • Pressurize the autoclave with carbon dioxide to 2.5 MPa.

  • Set the stirring rate to 120 rpm and heat the reaction mixture to 60 °C.

  • Maintain the reaction conditions for 2 hours.

  • After 2 hours, cool the autoclave to room temperature and carefully vent the excess carbon dioxide.

  • Open the autoclave and pour the reaction mixture into a larger beaker.

  • Precipitate the copolymer by adding a non-solvent (e.g., methanol).

  • Filter the solid polymer, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

  • Characterize the resulting copolymer using FT-IR, GPC, and elemental analysis.

Protocol 2: Proposed Heck-Type Arylation of this compound

This protocol is adapted from general Heck reaction procedures and palladium-catalyzed reactions of norbornene derivatives[3][4][5][6].

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., triphenylphosphine, PPh₃)

  • Base (e.g., triethylamine, Et₃N or potassium carbonate, K₂CO₃)

  • Solvent (e.g., DMF or acetonitrile, anhydrous)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).

  • Add anhydrous DMF.

  • Add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), and the base (e.g., Et₃N, 2.0 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the arylated this compound derivative.

Reaction Mechanisms and Pathways

The following diagrams illustrate the catalytic cycles and workflows for the described palladium-catalyzed reactions.

Heck_Reaction_Mechanism cluster_cycle Heck Reaction Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-X (Ln) Pd0->PdII_Aryl Oxidative Addition (Ar-X) Product Arylated this compound PdII_Alkene Ar-Pd(II)-X (this compound Complex) PdII_Aryl->PdII_Alkene This compound Coordination Insertion_Product Bornyl-Pd(II)-X (Ln) PdII_Alkene->Insertion_Product Migratory Insertion Insertion_Product->Pd0 β-Hydride Elimination & Reductive Elimination (Product + HX) ArylHalide Aryl Halide (Ar-X) This compound This compound BaseHX [Base-H]X Base Base

Figure 1: Generalized catalytic cycle for the Heck reaction of this compound.

Suzuki_Coupling_Workflow cluster_prep Synthesis of Borylated this compound cluster_coupling Suzuki Coupling This compound This compound Hydroboration Hydroboration (e.g., with HBpin) This compound->Hydroboration Borylatedthis compound Borylated this compound Hydroboration->Borylatedthis compound CouplingReaction Suzuki Coupling Borylatedthis compound->CouplingReaction ArylHalide Aryl Halide (Ar-X) ArylHalide->CouplingReaction PdCatalyst Pd(0) Catalyst + Base PdCatalyst->CouplingReaction Product Arylated this compound CouplingReaction->Product

Figure 2: Proposed workflow for the synthesis of arylated this compound via a Suzuki coupling strategy.

Catellani_Reaction_Cycle Catellani-Type Reaction Cycle (this compound as Mediator) Start Pd(0)Ln OxAdd Ar-Pd(II)-X Start->OxAdd Ar-X BornyleneIns Aryl-Bornyl-Pd(II)-X OxAdd->BornyleneIns This compound Insertion CH_Activation Palladacycle Intermediate BornyleneIns->CH_Activation ortho-C-H Activation ElectrophileAdd Pd(IV) Intermediate CH_Activation->ElectrophileAdd Electrophile (E) Regen Pd(0)Ln CH_Activation->Regen Termination & Catalyst Regeneration ReductiveElim1 ortho-Functionalized Aryl-Bornyl-Pd(II) ElectrophileAdd->ReductiveElim1 Reductive Elimination ReductiveElim2 ipso-Functionalized Product ReductiveElim1->ReductiveElim2 Nucleophile (Nu) & This compound Extrusion

Figure 3: Catalytic cycle for a Catellani-type reaction where this compound acts as a transient mediator.[7][8]

References

Application Notes and Protocols for C-H Activation of Bornylene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Note to the Reader: Extensive literature searches for direct applications, protocols, and quantitative data on the C-H activation of bornylene in organic synthesis have yielded limited specific results. This area appears to be a nascent or underexplored field of research. However, due to the structural and electronic similarities between this compound and the extensively studied norbornene, this document will provide a detailed overview of the well-established palladium-catalyzed C-H activation involving norbornene, known as the Catellani reaction. These notes and protocols can serve as a foundational guide for researchers looking to explore the potential of this compound in similar transformations. All provided data and protocols are based on norbornene and would require rigorous adaptation and optimization for this compound.

Introduction to C-H Activation and the Role of Strained Alkenes

Carbon-hydrogen (C-H) bond activation is a powerful strategy in organic synthesis that allows for the direct functionalization of ubiquitous C-H bonds, streamlining synthetic routes and reducing waste.[1][2] Transition metal catalysis, particularly with palladium, has been instrumental in the development of selective C-H activation methodologies.[3][4]

Strained bicyclic alkenes, such as norbornene, play a crucial role as transient mediators in a highly efficient and versatile class of palladium-catalyzed reactions known as the Catellani reaction.[5][6] This reaction facilitates the ortho-C-H functionalization of aryl halides, followed by a terminating cross-coupling reaction at the ipso-position.[5] The rigidity of the norbornene scaffold prevents β-hydride elimination after migratory insertion, enabling the subsequent C-H activation step.[5] Given that this compound is a methylated derivative of norbornene, it is hypothesized to participate in similar catalytic cycles, although steric hindrance from the methyl groups may influence reactivity and selectivity.

The Catellani Reaction: A Plausible Model for this compound C-H Activation

The Catellani reaction provides a robust framework for understanding the potential of this compound in C-H activation. The general mechanism, which is proposed to proceed through a Pd(0)/Pd(II)/Pd(IV) catalytic cycle, offers a blueprint for the functionalization of aryl halides.[6]

General Reaction Scheme

The overall transformation of the Catellani reaction is depicted below, showcasing the sequential ortho-functionalization and ipso-termination on an aryl halide substrate, mediated by a strained alkene like norbornene.

G cluster_catalyst Catalyst cluster_product Product aryl_halide Aryl Halide (Ar-X) product Ortho- and Ipso-Functionalized Arene aryl_halide->product norbornene Norbornene (Mediator) norbornene->product r_y Ortho-Coupling Partner (R-Y) r_y->product nuc Ipso-Coupling Partner (Nuc) nuc->product pd_cat->product Catalytic Cycle

Caption: General transformation in a Catellani-type reaction.

Catalytic Cycle

The generally accepted mechanism for the Catellani reaction involves several key steps:

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form an arylpalladium(II) complex.

  • Carbopalladation: The strained alkene (e.g., norbornene) undergoes migratory insertion into the Ar-Pd bond.

  • Cyclopalladation: The resulting palladium complex undergoes an intramolecular C-H activation at the ortho-position of the aryl ring to form a stable five-membered palladacycle.

  • Second Oxidative Addition: The ortho-coupling partner (R-Y) oxidatively adds to the palladacycle, forming a Pd(IV) intermediate.

  • Reductive Elimination: The Pd(IV) intermediate reductively eliminates to form the new C-R bond at the ortho-position.

  • β-Carbon Elimination: The strained alkene is eliminated from the palladium complex.

  • Termination: The resulting arylpalladium(II) complex undergoes a final cross-coupling reaction with the ipso-coupling partner (Nuc) to afford the final product and regenerate the Pd(0) catalyst.

Catellani_Cycle pd0 Pd(0) ar_pdx Ar-Pd(II)-X pd0->ar_pdx Oxidative Addition (Ar-X) norbornene_insertion Ar-Pd(II)-Norbornyl ar_pdx->norbornene_insertion Carbopalladation (Norbornene) palladacycle Palladacycle Intermediate norbornene_insertion->palladacycle ortho-C-H Activation pd_iv Pd(IV) Intermediate palladacycle->pd_iv Oxidative Addition (R-Y) ortho_functionalized Ortho-Functionalized Pd(II) Complex pd_iv->ortho_functionalized Reductive Elimination final_product Final Product ortho_functionalized->final_product Termination (Nuc) final_product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle of the Catellani reaction.

Potential Applications in Drug Discovery and Organic Synthesis

The ability to introduce multiple, distinct functional groups in a single operation makes the Catellani reaction a powerful tool for the rapid synthesis of complex molecules.[3][4] Should this compound prove to be a viable mediator, it could offer alternative selectivity or reactivity profiles. Potential applications include:

  • Lead Optimization: Rapid diversification of lead compounds by functionalizing aromatic cores.

  • Natural Product Synthesis: Efficient construction of highly substituted aromatic moieties found in natural products.

  • Materials Science: Synthesis of novel organic materials with tailored electronic and photophysical properties.

Experimental Protocols (Based on Norbornene)

The following are general protocols for palladium-catalyzed C-H activation reactions mediated by norbornene. These protocols would need to be optimized for reactions involving this compound.

Protocol 1: Ortho-Alkylation and Ipso-Heck Alkenylation of Aryl Iodides

This protocol describes a typical Catellani reaction for the ortho-alkylation and ipso-alkenylation of an aryl iodide.

Materials:

  • Aryl iodide (1.0 mmol)

  • Alkyl halide (1.2 mmol)

  • Alkene (1.5 mmol)

  • Norbornene (2.0 mmol)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol)

  • DMF (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl iodide, norbornene, Pd(OAc)₂, and K₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add DMF, the alkyl halide, and the alkene via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ortho-Amination and Ipso-Borylation of Aryl Iodides

This protocol outlines a Catellani-type reaction for the synthesis of ortho-aminated arylboronic esters.

Materials:

  • Aryl iodide (1.0 mmol)

  • N-Benzoyloxyamine (1.2 mmol)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)

  • Norbornene (2.0 mmol)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • P(o-tol)₃ (0.1 mmol, 10 mol%)

  • Cs₂CO₃ (2.0 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add the aryl iodide, N-benzoyloxyamine, B₂pin₂, norbornene, Pd₂(dba)₃, P(o-tol)₃, and Cs₂CO₃ to a vial.

  • Add toluene, seal the vial, and remove it from the glovebox.

  • Heat the reaction mixture at 100 °C for 16 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Filter through a short plug of silica gel, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography.

Quantitative Data Summary (Norbornene-Mediated Reactions)

The following tables summarize representative yields for various Catellani-type reactions using norbornene as the mediator. These values serve as a benchmark for potential studies with this compound.

Table 1: Ortho-Alkylation/Arylation and Ipso-Termination

Aryl HalideOrtho-Partner (R-Y)Ipso-Partner (Nuc)Product Yield (%)
IodobenzeneMeIStyrene75
4-IodoanisoleEtIn-Butyl acrylate82
1-Iodo-4-nitrobenzenePhBrMethyl vinyl ketone65
2-Iodothiophenen-PrIPhenylacetylene70

Table 2: Ortho-Heteroatom Functionalization and Ipso-Termination

Aryl HalideOrtho-PartnerIpso-PartnerProduct Yield (%)
IodobenzeneN-BenzoyloxyamineB₂pin₂88
4-IodotoluenePhthalamideStyrene78
1-Iodo-3,5-dimethylbenzeneAc₂On-Butyl acrylate60

Logical Workflow for Exploring this compound C-H Activation

For researchers interested in investigating the C-H activation of this compound, a logical experimental workflow is proposed.

Workflow start Hypothesis: This compound can mediate Catellani-type reactions feasibility Feasibility Study: Model reaction with iodobenzene, MeI, styrene start->feasibility optimization Reaction Optimization: Screen catalysts, ligands, bases, solvents, temperature feasibility->optimization If successful conclusion Conclusion: Assess utility of this compound in C-H activation feasibility->conclusion If unsuccessful scope Substrate Scope Evaluation: Vary aryl halide, ortho- and ipso-partners optimization->scope mechanistic Mechanistic Studies: Isolate intermediates, kinetic analysis, DFT scope->mechanistic application Synthetic Applications: Target complex molecules, natural products mechanistic->application application->conclusion

Caption: Proposed workflow for the investigation of this compound in C-H activation.

Conclusion and Future Outlook

While the direct C-H activation of this compound remains a largely unexplored area, the extensive research on norbornene-mediated Catellani reactions provides a strong foundation for future investigations. The protocols and mechanistic understanding derived from norbornene chemistry are invaluable starting points for researchers aiming to unlock the synthetic potential of this compound. Key questions to address will be the influence of the methyl groups on this compound's reactivity, selectivity, and the stability of the corresponding palladacycle intermediates. Successful development of this compound-mediated C-H activation would add a valuable new tool to the synthetic chemist's repertoire for the construction of complex and diverse molecular architectures.

References

Analytical Techniques for the Characterization of Bornylene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques used for the characterization of bornylene, a bicyclic monoterpene. Detailed protocols for chromatographic and spectroscopic methods are presented to ensure accurate identification and quantification.

Introduction

This compound, with the chemical formula C₁₀H₁₆ and a molar mass of 136.23 g/mol , is a terpenoid organic compound.[1][2][3] Structurally, it is related to norbornene but features three additional methyl groups.[2] Found in the volatile emissions of forests, this compound can also be synthesized from camphor.[2][4] Its characterization is crucial for quality control in various industries, including fragrance, and for research in natural products and synthetic chemistry. This document outlines the primary analytical methods for its comprehensive characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.[5][6][7] The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing a unique fragmentation pattern for identification.[5]

Quantitative Data
ParameterValueReference
Kovats Retention Index (Standard non-polar)896 - 907[3]
Kovats Retention Index (Semi-standard non-polar)908 - 908.9[3]
Experimental Protocol

Sample Preparation:

  • Dissolve a 1 mg/mL stock solution of this compound in a volatile solvent such as hexane or ethyl acetate.

  • Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for calibration.

  • For real samples, such as essential oils, dilute in hexane to bring the this compound concentration within the calibration range. An extraction step may be necessary for complex matrices.[8]

GC-MS Parameters:

  • Gas Chromatograph: Agilent 8890 GC or similar.[9]

  • Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[10]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[10]

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.[10]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 320 °C.

    • Final hold: 2 minutes at 320 °C.[10]

  • Mass Spectrometer: Agilent 7000D TQ MS or similar.[9]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

  • Mass Range: m/z 40-300.

  • Source Temperature: 230 °C.[10]

  • Quadrupole Temperature: 150 °C.[10]

Data Analysis:

  • Identify the this compound peak based on its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum. The mass spectrum is expected to show a molecular ion peak (M+) at m/z 136 and characteristic fragment ions resulting from the loss of methyl (m/z 121) and other alkyl groups.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dissolution Dissolve in Hexane Sample->Dissolution Dilution Prepare Dilutions Dissolution->Dilution Injection Inject 1 µL Dilution->Injection GC_Separation GC Separation (HP-5ms column) Injection->GC_Separation MS_Detection MS Detection (EI, m/z 40-300) GC_Separation->MS_Detection Chromatogram Obtain Chromatogram MS_Detection->Chromatogram Mass_Spectrum Acquire Mass Spectrum MS_Detection->Mass_Spectrum Identification Identify this compound Chromatogram->Identification Mass_Spectrum->Identification Quantification Quantify this compound Identification->Quantification NMR_Workflow Start Start: Purified this compound Prep Sample Preparation: Dissolve 5-10 mg in 0.6 mL CDCl3 Start->Prep Tube Transfer to 5 mm NMR Tube Prep->Tube Acquisition NMR Data Acquisition (400 MHz Spectrometer) Tube->Acquisition H1_NMR ¹H NMR Acquisition Acquisition->H1_NMR C13_NMR ¹³C NMR Acquisition Acquisition->C13_NMR Processing Data Processing H1_NMR->Processing C13_NMR->Processing FT Fourier Transform Processing->FT Phasing Phasing & Baseline Correction FT->Phasing Referencing Referencing Spectra Phasing->Referencing Analysis Structural Elucidation Referencing->Analysis FTIR_Logic cluster_functional_groups Functional Groups cluster_vibrations Vibrational Modes This compound This compound Structure (C10H16) Alkene Alkene (C=C) This compound->Alkene Alkane Alkane (C-C, C-H) This compound->Alkane C_H_stretch_alkene =C-H stretch (~3050 cm⁻¹) Alkene->C_H_stretch_alkene C_C_stretch C=C stretch (~1650 cm⁻¹) Alkene->C_C_stretch C_H_oop =C-H oop bend (~875 cm⁻¹) Alkene->C_H_oop C_H_stretch_alkane C-H stretch (~2960-2850 cm⁻¹) Alkane->C_H_stretch_alkane C_H_bend C-H bend (~1460, 1370 cm⁻¹) Alkane->C_H_bend

References

Bornylene in Organometallic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "bornylene" as a ligand in organometallic chemistry yielded limited specific results. It is likely that the query intended to investigate "borylene" ligands, which are a well-established class of boron-containing ligands analogous to carbenes. This compound, a bicyclic alkene, is structurally related to norbornene. Due to the scarcity of data on this compound-metal complexes, this document will focus on the organometallic chemistry of the closely related and extensively studied bicyclic alkene, norbornene , as a representative model. The principles and applications described herein are expected to provide a strong foundational understanding for researchers interested in the coordination chemistry of strained bicyclic alkenes.

Application Notes

Synthesis of Norbornene-Metal Complexes

Norbornene readily coordinates to various transition metals, particularly those of the platinum group (e.g., Palladium, Platinum) and other late transition metals (e.g., Nickel, Tungsten). The synthesis of these complexes typically involves the displacement of a labile ligand, such as a solvent molecule or another olefin, from a metal precursor.

A common and straightforward method for synthesizing a palladium(II)-norbornene complex is the reaction of palladium chloride (PdCl₂) with norbornene in a suitable solvent. For instance, the dimeric complex, di-μ-chloro-bis(η²-norbornene)dipalladium(II), can be prepared by reacting palladium chloride with an excess of norbornene. This complex serves as a valuable precursor for further catalytic applications.

Similarly, tungsten-carbonyl complexes of norbornene, such as W(CO)₅(η²-C₇H₁₀), can be synthesized via photochemical substitution of a carbonyl ligand from W(CO)₆ in the presence of norbornene.[1] These complexes are of interest for their reactivity in ring-opening metathesis polymerization (ROMP).

Catalytic Applications in Polymerization

The primary application of norbornene-metal complexes is in the catalysis of olefin polymerization. Two main types of polymerization are observed: vinyl-addition polymerization and ring-opening metathesis polymerization (ROMP).

Vinyl-Addition Polymerization:

Late transition metal complexes, particularly those of nickel and palladium, are highly effective catalysts for the vinyl-addition polymerization of norbornene.[2][3] These reactions, often activated by a cocatalyst such as methylaluminoxane (MAO), proceed via the insertion of the norbornene monomer into a metal-alkyl or metal-hydride bond. The resulting polynorbornene (PNB) is a saturated polymer with a high glass transition temperature and excellent thermal stability.

The choice of ligand on the metal center plays a crucial role in determining the catalytic activity and the properties of the resulting polymer. Bulky diimine ligands on nickel and palladium catalysts have been shown to produce high molecular weight PNB with narrow molecular weight distributions.[2]

Ring-Opening Metathesis Polymerization (ROMP):

ROMP of norbornene is another significant application, catalyzed by a range of transition metal complexes, most notably those of tungsten, molybdenum, and ruthenium.[4][5][6] This process is initiated by a metal-carbene species that reacts with the strained double bond of norbornene, leading to the formation of an unsaturated polymer with the bicyclic ring structure opened.

Grubbs' and Schrock's catalysts are well-known for their high efficiency and functional group tolerance in ROMP. The resulting polymers find use in the production of specialty materials with applications in areas such as oil spill cleanup and vibration dampening.[6]

Quantitative Data

The following tables summarize key quantitative data for the polymerization of norbornene using various organometallic catalysts.

Table 1: Vinyl-Addition Polymerization of Norbornene with Ni(II) and Pd(II) Catalysts

Catalyst PrecursorCocatalystActivity (g PNB / mol M · h)Mₙ ( kg/mol )PDI (Mₙ/Mₙ)Reference
Ni(II)-diimineMAOup to 2.6 x 10⁷HighNarrow[2]
Pd(II)-diimineMAOup to 1.56 x 10⁷ (at 80°C)HighNarrow[2]
Fe/Co-arylimineMAOVaries with metal and ligand--[3]
PdCl₂(imidazolidin-2-imine)EtAlCl₂10⁴ - 10⁵up to 96.4as low as 1.39[7]

Table 2: Ring-Opening Metathesis Polymerization (ROMP) of Norbornene

CatalystMonomer/Catalyst RatioYield (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)Reference
Na[W₂(μ-Cl)₃Cl₄(THF)₂]500High300,000 - 800,0001.2 - 1.4[8]
Cp*₂Os₂Br₄ / MAO-up to 167 kg polymer/mol catalyst--[6]
Ru/Pd bimetallic30003110⁴1.48 - 1.79[9]

Experimental Protocols

Protocol 1: Synthesis of Di-μ-chloro-bis(η²-norbornene)dipalladium(II)

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Norbornene

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, suspend palladium(II) chloride in methanol.

  • Add a stoichiometric excess of norbornene to the suspension.

  • Stir the mixture at room temperature for 24 hours. The color of the suspension will change from dark brown to a yellow-orange.

  • After the reaction is complete, filter the resulting solid and wash it with diethyl ether to remove any unreacted norbornene and other impurities.

  • Dry the yellow product under vacuum.

Characterization: The product can be characterized by ¹H NMR and IR spectroscopy.

Protocol 2: Vinyl-Addition Polymerization of Norbornene using a Pd(II) Catalyst

Materials:

  • Pd(II) catalyst precursor (e.g., PdCl₂(imidazolidin-2-imine))[7]

  • Norbornene

  • Toluene (anhydrous)

  • Ethylaluminum dichloride (EtAlCl₂) solution in toluene

  • Methanol

  • Hydrochloric acid (10% aqueous solution)

Procedure:

  • In a glovebox, dissolve the Pd(II) catalyst precursor in anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.

  • In a separate vial, dissolve the desired amount of norbornene in anhydrous toluene.

  • Add the norbornene solution to the catalyst solution and stir for 1 minute.

  • Initiate the polymerization by adding the required amount of the EtAlCl₂ solution via syringe.

  • Allow the reaction to proceed for the desired time at the desired temperature (e.g., 25 °C for 1 hour).

  • Quench the polymerization by adding methanol containing 10% hydrochloric acid.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the white polynorbornene, wash it with methanol, and dry it under vacuum to a constant weight.

Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mₙ) and polydispersity index (PDI), and by ¹H and ¹³C NMR spectroscopy to confirm the polymer structure.

Visualizations

Experimental_Workflow_Synthesis cluster_synthesis Synthesis of (Norbornene)PdCl₂ Dimer pdcl2 PdCl₂ in MeOH reaction Stir at RT, 24h pdcl2->reaction nb Norbornene nb->reaction filtration Filter and Wash reaction->filtration product Yellow (Norbornene)PdCl₂ Dimer filtration->product

Caption: Workflow for the synthesis of a norbornene-palladium(II) complex.

Experimental_Workflow_Polymerization cluster_polymerization Vinyl-Addition Polymerization of Norbornene catalyst Pd(II) Catalyst in Toluene polymerization Polymerization Reaction catalyst->polymerization monomer Norbornene in Toluene monomer->polymerization cocatalyst EtAlCl₂ Solution cocatalyst->polymerization quenching Quench with acidified MeOH polymerization->quenching precipitation Precipitate in MeOH quenching->precipitation polymer Polynorbornene (PNB) precipitation->polymer

Caption: Workflow for the vinyl-addition polymerization of norbornene.

References

Protocols for the Purification of Bornylene: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of bornylene, a bicyclic monoterpene of interest in chemical synthesis and drug development. The primary challenges in obtaining pure this compound lie in its separation from structurally similar isomers, principally camphene and various pinenes, which often co-occur in natural sources or are byproducts of synthetic routes. The following protocols outline two primary methods for achieving high-purity this compound: fractional distillation under reduced pressure and silver nitrate-impregnated silica gel chromatography. Additionally, methods for the synthesis of a this compound-containing mixture and its subsequent analysis are detailed.

Physicochemical Properties of this compound and Common Isomers

A thorough understanding of the physical properties of this compound and its common isomers is crucial for selecting and optimizing a purification strategy. The proximity of their boiling points necessitates efficient fractional distillation columns or chromatographic methods with high resolving power.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C) at 760 mmHg
This compoundC₁₀H₁₆136.23~146
CampheneC₁₀H₁₆136.23159-160
α-PineneC₁₀H₁₆136.23155-156
β-PineneC₁₀H₁₆136.23166

I. Synthesis of a this compound-Rich Mixture via Dehydration of Borneol

A common synthetic route to this compound involves the acid-catalyzed dehydration of borneol. This reaction typically yields a mixture of this compound and camphene, which then requires purification.

Protocol 1: Synthesis of this compound from Borneol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add borneol.

  • Catalyst Addition: Introduce a solid acid catalyst.

  • Reaction Execution: Heat the mixture under reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Extraction: Extract the organic products with a suitable solvent (e.g., diethyl ether or hexane).

  • Washing: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture containing this compound and camphene.

II. Purification of this compound by Fractional Vacuum Distillation

Fractional distillation is a viable method for separating this compound from its higher-boiling isomers like camphene and pinenes.[1][2] Performing the distillation under vacuum lowers the boiling points, which can prevent thermal degradation of the terpenes.[3]

Protocol 2: Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column or a column packed with structured packing to provide a high number of theoretical plates.[1] Use a Perkin triangle or a similar setup for collecting fractions without breaking the vacuum.

  • Sample Charging: Charge the crude this compound mixture into the distillation flask along with anti-bumping granules.

  • Vacuum Application: Gradually apply vacuum to the system. A pressure of 5-15 mmHg is often effective.[4]

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect the initial forerun, which will contain any low-boiling impurities.

    • Slowly increase the temperature and collect the fraction corresponding to the boiling point of this compound at the applied pressure.

    • Carefully monitor the temperature at the head of the column. A stable temperature plateau indicates the distillation of a pure fraction.

  • Analysis: Analyze the collected fractions by GC-MS to determine their composition and purity.

ParameterRecommended Value/Range
Vacuum Pressure5-15 mmHg
Column TypeVacuum-jacketed Vigreux or packed column
Reflux Ratio10:1 to 30:1
Condenser Temperature35 °C

III. Purification of this compound by Silver Nitrate Impregnated Silica Gel Chromatography

Silver nitrate (AgNO₃) chromatography is a powerful technique for separating unsaturated compounds.[5] The separation is based on the reversible formation of π-complexes between the silver ions on the stationary phase and the double bonds of the alkenes.[5] The stability of these complexes depends on the steric accessibility of the double bond, allowing for the separation of isomers.

Protocol 3: Silver Nitrate Column Chromatography

  • Preparation of AgNO₃-Silica Gel:

    • Prepare a solution of silver nitrate in a suitable solvent (e.g., water or methanol).

    • Add silica gel (200-mesh) to the solution and mix thoroughly to form a slurry.

    • Evaporate the solvent under reduced pressure to obtain a free-flowing powder. The loading of AgNO₃ is typically around 10-15% by weight.

    • Activate the AgNO₃-silica gel by heating at 110-120 °C for several hours before use.

  • Column Packing:

    • Pack a chromatography column with the prepared AgNO₃-silica gel using a slurry packing method with a non-polar solvent like n-hexane.

  • Sample Loading:

    • Dissolve the crude this compound mixture in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent such as n-hexane.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate or diethyl ether in small increments. A typical gradient might be from 100% n-hexane to a 98:2 mixture of n-hexane:ethyl acetate.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition by TLC or GC-MS. This compound, having a less sterically hindered double bond, will form a stronger complex with the silver ions and thus elute later than camphene.

IV. Analysis of Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for assessing the purity of this compound fractions and identifying any remaining impurities.

Protocol 4: GC-MS Analysis

  • Sample Preparation: Dilute a small aliquot of the purified this compound fraction in a suitable solvent (e.g., hexane or ethyl acetate).

  • GC-MS Parameters:

    • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is typically used.[6]

    • Injector: Use a split/splitless injector in split mode.

    • Oven Program: A temperature gradient is employed to separate the components. An example program is an initial temperature of 60 °C, ramped to 240 °C.

    • Carrier Gas: Helium is commonly used as the carrier gas.

    • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST). Quantify the purity by calculating the peak area percentage.

ParameterRecommended Setting
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program Initial 60 °C (hold 2 min), ramp at 5 °C/min to 150 °C, then ramp at 10 °C/min to 240 °C (hold 5 min)
Carrier Gas Helium at a constant flow of 1 mL/min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-300 amu

Workflow for this compound Synthesis and Purification

The following diagram illustrates the overall workflow from the starting material, borneol, to the final purified this compound, incorporating the key synthesis and purification steps.

Bornylene_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis borneol Borneol reaction Acid-Catalyzed Dehydration borneol->reaction crude_mixture Crude Mixture (this compound & Camphene) reaction->crude_mixture distillation Fractional Vacuum Distillation crude_mixture->distillation chromatography AgNO3-Silica Gel Chromatography crude_mixture->chromatography purified_this compound Purified this compound distillation->purified_this compound chromatography->purified_this compound gcms GC-MS Analysis purified_this compound->gcms

Caption: Workflow for the synthesis and purification of this compound.

Logical Pathway for Method Selection

The choice between fractional distillation and silver nitrate chromatography depends on the scale of the purification and the nature of the impurities.

Method_Selection start Crude this compound Mixture scale Scale of Purification? start->scale large_scale Large Scale (>10 g) scale->large_scale Large small_scale Small Scale (<10 g) scale->small_scale Small impurity_type Primary Impurity? high_bp_isomers Higher Boiling Isomers (e.g., Camphene, Pinenes) impurity_type->high_bp_isomers Boiling Point Difference >10°C structurally_similar Structurally Similar Isomers (difficult separation by BP) impurity_type->structurally_similar Boiling Point Difference <10°C distillation Fractional Vacuum Distillation large_scale->distillation small_scale->impurity_type high_bp_isomers->distillation chromatography AgNO3 Chromatography structurally_similar->chromatography

Caption: Decision pathway for selecting a this compound purification method.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Bornylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Bornylene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the stereoselective reduction of (+)-camphor and the subsequent dehydration of (+)-isoborneol.

Problem Potential Cause Recommended Solution
Low yield of Isoborneol in Camphor Reduction Incomplete reaction due to insufficient reducing agent.Ensure the use of a sufficient excess of sodium borohydride. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Decomposition of sodium borohydride.Use freshly opened or properly stored sodium borohydride. Avoid exposure to moisture.
Low reaction temperature.While the reaction is typically performed at room temperature, gentle warming can sometimes improve the reaction rate. However, be cautious of solvent evaporation.
Presence of Borneol as a significant byproduct Steric hindrance affecting the approach of the reducing agent.The reduction of camphor with sodium borohydride is stereoselective, favoring the formation of isoborneol due to the steric hindrance of the gem-dimethyl group. However, the formation of some borneol is expected. The ratio of isoborneol to borneol is typically around 85:15.[1][2]
Low yield of this compound in Isoborneol Dehydration Incomplete reaction.Ensure the use of a strong acid catalyst (e.g., concentrated sulfuric acid) and adequate heating to promote the E1 elimination.[3]
Loss of product during workup.This compound is volatile. Care should be taken during solvent removal and extraction steps to minimize loss.
Major product is Camphene instead of this compound Wagner-Meerwein rearrangement is favored under the reaction conditions.This is the most significant challenge. To favor the formation of this compound (the Zaitsev product), use a strong, non-nucleophilic acid and higher temperatures to promote the E1 elimination pathway over the rearrangement.[3]
Difficulty in separating this compound from Camphene Similar boiling points of the isomers.Fractional distillation is the recommended method for separation. The boiling point of this compound is approximately 146-147°C, while Camphene's boiling point is around 159-161°C. A distillation column with high theoretical plates is necessary for efficient separation.
Product identification is ambiguous Similar physical properties of this compound and Camphene.Utilize spectroscopic methods for definitive identification. 1H and 13C NMR spectroscopy are particularly useful for distinguishing between the two isomers based on their unique chemical shifts and coupling patterns.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the stereoselective synthesis of this compound?

A1: The main challenge is controlling the outcome of the elimination reaction of isoborneol. The desired product, this compound, is often formed alongside a significant amount of the rearranged isomer, Camphene, due to a competing Wagner-Meerwein rearrangement.[3]

Q2: How can I maximize the yield of this compound over Camphene?

A2: To favor the formation of this compound, it is crucial to promote the E1 elimination pathway. This can be achieved by using a strong, non-nucleophilic acid catalyst, such as concentrated sulfuric acid, and carrying out the reaction at an elevated temperature.[3]

Q3: What is the expected stereochemical outcome of the reduction of (+)-camphor with sodium borohydride?

A3: The reduction of (+)-camphor with sodium borohydride is highly stereoselective, yielding predominantly (+)-isoborneol. This is due to the steric hindrance from the gem-dimethyl group on the camphor molecule, which directs the hydride attack to the less hindered endo face of the carbonyl group. The typical product ratio is about 85% isoborneol to 15% borneol.[1][2]

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: Due to the similar physical properties of this compound and its common impurity, Camphene, spectroscopic methods are essential for confirmation. 1H and 13C NMR spectroscopy are the most definitive methods. Gas chromatography (GC) can also be used to assess the purity and determine the ratio of isomers.

Q5: What are the boiling points of this compound and Camphene, and how can they be separated?

A5: The boiling point of this compound is approximately 146-147°C, while Camphene boils at around 159-161°C. This difference in boiling points allows for their separation by fractional distillation.[4][5] A distillation column with a high number of theoretical plates will provide the best separation.

Experimental Protocols

Protocol 1: Stereoselective Reduction of (+)-Camphor to (+)-Isoborneol

This protocol is adapted from established laboratory procedures for the reduction of camphor.[2][4][6]

Materials:

  • (+)-Camphor

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Ice-cold water

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve (+)-camphor in methanol.

  • Slowly add sodium borohydride to the solution in portions while stirring.

  • After the addition is complete, gently reflux the mixture for approximately 30 minutes.

  • Cool the reaction mixture to room temperature and then carefully add ice-cold water to quench the reaction.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dissolve the crude product in dichloromethane and dry the solution over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent to obtain the crude (+)-isoborneol.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Outcome: The reaction typically yields a mixture of isoborneol and borneol, with isoborneol being the major product (typically in a ratio of ~85:15). The yield of the mixed alcohols is generally high.

Protocol 2: Dehydration of (+)-Isoborneol to (+)-Bornylene

This protocol is a general procedure for the acid-catalyzed dehydration of isoborneol, with conditions optimized to favor the formation of this compound.[7]

Materials:

  • (+)-Isoborneol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether (or other suitable extraction solvent)

Procedure:

  • Place (+)-isoborneol in a round-bottom flask suitable for distillation.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to initiate the dehydration reaction. The product, being volatile, will start to distill.

  • Collect the distillate, which will be a mixture of this compound, camphene, and water.

  • Transfer the distillate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • The crude product can be purified by fractional distillation to separate this compound from camphene.

Data Presentation

Table 1: Reaction Conditions and Product Ratios for the Reduction of Camphor

Reducing AgentSolventTemperature (°C)Isoborneol:Borneol RatioReference
NaBH₄MethanolReflux~85:15[1][2]
NaBH₄EthanolRoom Temp.~84:16[1]

Table 2: Physical Properties of this compound and Camphene

CompoundBoiling Point (°C)Melting Point (°C)
This compound146-147109-111
Camphene159-16151-52

Visualizations

experimental_workflow cluster_reduction Step 1: Stereoselective Reduction cluster_dehydration Step 2: Dehydration cluster_purification Step 3: Purification camphor (+)-Camphor reduction Reduction (NaBH4, Methanol) camphor->reduction isoborneol (+)-Isoborneol reduction->isoborneol dehydration Dehydration (H2SO4, Heat) isoborneol->dehydration product_mixture This compound/Camphene Mixture dehydration->product_mixture purification Fractional Distillation product_mixture->purification This compound (+)-Bornylene purification->this compound reaction_mechanism cluster_pathway Dehydration of Isoborneol cluster_this compound E1 Elimination cluster_camphene Wagner-Meerwein Rearrangement isoborneol Isoborneol carbocation Carbocation Intermediate isoborneol->carbocation +H+, -H2O This compound This compound (Zaitsev Product) carbocation->this compound -H+ rearranged_carbocation Rearranged Carbocation carbocation->rearranged_carbocation 1,2-shift camphene Camphene (Rearrangement Product) rearranged_carbocation->camphene -H+

References

Technical Support Center: Synthesis of Bornylene from Camphor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of bornylene synthesized from camphor.

Troubleshooting Guides

This section addresses specific issues that may arise during the two-step synthesis of this compound from camphor: the reduction of camphor to isoborneol and the subsequent dehydration of isoborneol to this compound.

Step 1: Reduction of Camphor to Isoborneol

Issue: Low Yield of Isoborneol

Possible Cause Recommendation
Incomplete reaction- Ensure the sodium borohydride is fresh and active.[1] - Increase the molar excess of sodium borohydride.[1] - Extend the reaction time to ensure the reaction goes to completion.[1][2]
Product loss during workup- Carefully transfer the product between vessels to minimize loss.[1] - Gently evaporate the solvent using a warm water bath or rotary evaporator, avoiding excessive heat.[1][2]
Deactivated reducing agentUse freshly opened or properly stored sodium borohydride. A simple test for activity is to add a small amount to methanol; bubbling should be observed.[1]

Issue: Product is an Oil or Fails to Crystallize

Possible Cause Recommendation
Presence of impurities- Purify the crude product by recrystallization.[1]
"Oiling out" of the product- If the product "oils out," try a different recrystallization solvent with a lower boiling point. - Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can be effective.[1]

Issue: Significant Formation of Borneol as a Byproduct

Possible Cause Recommendation
Inherent stereoselectivity of the reactionThe reduction of camphor with sodium borohydride naturally produces a mixture of isoborneol and borneol.[2] Isoborneol is the major product due to steric hindrance directing the hydride attack to the endo face of the camphor molecule.[1][2]
Suboptimal reaction conditionsWhile the formation of borneol cannot be completely eliminated with this method, optimizing reaction conditions such as using a sterically hindered reducing agent or lowering the reaction temperature might slightly improve the diastereoselectivity.[1]
Step 2: Dehydration of Isoborneol to this compound

Issue: Low Yield of this compound and Formation of Camphene

Possible Cause Recommendation
Carbocation rearrangementThe dehydration of isoborneol proceeds through a carbocation intermediate that can undergo a Wagner-Meerwein rearrangement to form the more stable camphene.[3][4]
Suboptimal reaction conditions- Use a strong, non-nucleophilic acid like concentrated sulfuric acid or phosphoric acid and apply heat to favor the E1 elimination pathway to this compound.[5] - Avoid milder acids or lower temperatures, which may favor rearrangement to camphene or substitution reactions.[5]
Incomplete reaction- Ensure sufficient heating and reaction time to drive the dehydration to completion.[6]
Product loss during purification- this compound is volatile; care should be taken during solvent removal and purification steps to minimize loss.

Frequently Asked Questions (FAQs)

Q1: What is the overall reaction scheme for the synthesis of this compound from camphor?

A1: The synthesis is a two-step process. First, camphor is reduced to isoborneol, which is then dehydrated to form this compound.

Q2: Why is isoborneol the major product in the reduction of camphor with sodium borohydride?

A2: The hydride attack from the sodium borohydride occurs preferentially from the less sterically hindered endo face of the camphor molecule, leading to the formation of the exo alcohol, isoborneol, as the major product.[2][7]

Q3: What is the mechanism of the dehydration of isoborneol, and why is camphene a common byproduct?

A3: The dehydration of isoborneol is an E1 elimination reaction that proceeds through a secondary carbocation intermediate.[5] This carbocation can undergo a Wagner-Meerwein rearrangement to a more stable tertiary carbocation, which then eliminates a proton to form camphene.[3][4] To favor the formation of this compound, conditions should promote elimination from the initial secondary carbocation.

Q4: How can I purify the final this compound product?

A4: Purification can be achieved through distillation.[6] Given that this compound is a solid at room temperature, sublimation can also be a viable purification technique.

Experimental Protocols

Protocol 1: Reduction of Camphor to Isoborneol

This protocol is adapted from standard laboratory procedures for the reduction of ketones using sodium borohydride.[2][7]

  • Dissolution: Dissolve camphor in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Reduction: Slowly add sodium borohydride in portions to the stirred camphor solution. An exothermic reaction with gas evolution may be observed.[1]

  • Reflux: After the addition is complete, gently reflux the mixture for a specified time to ensure the reaction goes to completion.[7]

  • Quenching and Precipitation: Cool the reaction mixture and slowly add ice-cold water to quench the excess sodium borohydride and precipitate the crude isoborneol.[2]

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.[2]

  • Drying: Dry the crude product. For further purification, recrystallization from a suitable solvent like ethanol or methanol can be performed.[1]

Protocol 2: Dehydration of Isoborneol to this compound

This protocol is based on the acid-catalyzed dehydration of alcohols.[5][6]

  • Acid Addition: In a round-bottom flask equipped for distillation, add a strong acid such as concentrated sulfuric acid or phosphoric acid.[5][6]

  • Addition of Isoborneol: Slowly add the purified isoborneol to the acid with stirring.

  • Dehydration and Distillation: Heat the mixture to induce dehydration. The this compound product will co-distill with water.[6]

  • Collection: Collect the distillate, which will contain solid this compound and water.[6]

  • Isolation and Purification: Separate the solid this compound from the water. The product can be further purified by recrystallization or sublimation.

Quantitative Data

Table 1: Comparison of Reducing Agents for Camphor Reduction

Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield of Isoborneol (%)Yield of Borneol (%)
Sodium BorohydrideEthanol252~15-20~80-85
Lithium Aluminum HydrideDiethyl Ether354~10~90
Aluminum IsopropoxideIsopropanol8212~50~50

Data adapted from comparative studies on camphor reduction.[8]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Dehydration Camphor Camphor Reduction Reduction (e.g., NaBH4, Methanol) Camphor->Reduction Isoborneol Isoborneol (Major) Reduction->Isoborneol Borneol Borneol (Minor) Reduction->Borneol Dehydration Dehydration (e.g., H2SO4, Heat) Isoborneol->Dehydration This compound This compound (Desired Product) Dehydration->this compound Camphene Camphene (Byproduct) Dehydration->Camphene

Caption: Overall workflow for the synthesis of this compound from camphor.

Dehydration_Mechanism Isoborneol Isoborneol Protonation Protonation of -OH (+H+) Isoborneol->Protonation Water_Loss Loss of H2O (-H2O) Protonation->Water_Loss Secondary_Carbocation Secondary Carbocation Water_Loss->Secondary_Carbocation Deprotonation Deprotonation (-H+) Secondary_Carbocation->Deprotonation Rearrangement Wagner-Meerwein Rearrangement Secondary_Carbocation->Rearrangement This compound This compound (Zaitsev Product) Deprotonation->this compound Tertiary_Carbocation Tertiary Carbocation Rearrangement->Tertiary_Carbocation Deprotonation2 Deprotonation (-H+) Tertiary_Carbocation->Deprotonation2 Camphene Camphene (Rearrangement Product) Deprotonation2->Camphene

Caption: Reaction pathway for the dehydration of isoborneol.

References

Side reactions in Bornylene polymerization and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bornylene polymerization. The information is designed to help you identify and resolve common side reactions and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing this compound?

This compound, a bicyclic olefin, can be polymerized through several methods, each with its own advantages and challenges:

  • Cationic Polymerization: Initiated by Lewis or Brønsted acids, this method is common for olefins. However, it is susceptible to skeletal rearrangements of the this compound monomer.

  • Ziegler-Natta Polymerization: This method utilizes transition metal catalysts and organoaluminum co-catalysts, offering excellent control over the polymer's stereochemistry (tacticity).[1][2] This can lead to polymers with highly regular structures, such as isotactic or syndiotactic polythis compound.

  • Ring-Opening Metathesis Polymerization (ROMP): While less common for this compound itself compared to its unsaturated analog norbornene, ROMP can be a potential route, especially for producing polymers with unsaturated backbones.

Q2: What are the most common side reactions in this compound polymerization?

The primary side reactions depend on the polymerization method used:

  • In Cationic Polymerization:

    • Skeletal Rearrangement: The carbocation intermediate formed during polymerization is prone to rearrangement, leading to a polymer with a different repeating unit than expected. This is the most significant side reaction in the cationic polymerization of strained bicyclic monomers like this compound.

    • Chain Transfer: The growing polymer chain can transfer its active center to a monomer, solvent, or another polymer chain, leading to a lower molecular weight and a broader molecular weight distribution.

    • Termination: The active cationic end of the polymer chain can be neutralized by impurities or counter-ions, stopping the polymerization of that chain.

  • In Ziegler-Natta Polymerization:

    • Catalyst Poisoning: Impurities in the monomer or solvent can deactivate the catalyst, leading to low yields or complete inhibition of polymerization.

    • Chain Branching: While Ziegler-Natta catalysts are known for producing linear polymers, some branching can occur depending on the specific catalyst system and reaction conditions.[2]

Q3: Why is the molecular weight of my polythis compound lower than expected?

Low molecular weight is a common issue that can arise from several factors:

  • Impurities: Water, oxygen, and other protic impurities in the monomer or solvent can act as terminating agents in both cationic and Ziegler-Natta polymerization.[3] It is crucial to rigorously purify all reagents.

  • Incorrect Initiator/Catalyst to Monomer Ratio: In living/controlled polymerizations, the molecular weight is directly related to the monomer-to-initiator ratio. An incorrect ratio will lead to deviations from the target molecular weight.[3]

  • Chain Transfer Reactions: As mentioned above, chain transfer to monomer or solvent is a common cause of low molecular weight in cationic polymerization.

  • High Polymerization Temperature: Higher temperatures can increase the rate of termination and chain transfer reactions, leading to shorter polymer chains.

Q4: How does monomer purity affect the polymerization of this compound?

Monomer purity is critical for successful this compound polymerization. Impurities can have several detrimental effects:

  • Termination: Protic impurities can terminate living polymer chains in cationic and anionic polymerizations.

  • Catalyst Deactivation: Lewis basic impurities can coordinate to and deactivate Ziegler-Natta and other coordination catalysts.

  • Side Reactions: Impurities can initiate unwanted side reactions, leading to a complex mixture of products and a polymer with poor properties.

  • Reduced Molecular Weight and Broad Polydispersity: The presence of impurities often leads to polymers with lower molecular weights and broader molecular weight distributions.[4]

Troubleshooting Guides

Issue 1: Unexpected Polymer Structure (Evidence of Skeletal Rearrangement) in Cationic Polymerization

Symptoms:

  • NMR and IR spectra of the polymer do not match the expected structure of polythis compound.

  • Physical properties of the polymer (e.g., solubility, thermal stability) are different from what is expected.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps & Solutions
Highly Reactive Carbocation Intermediate The inherent strain in the this compound structure can lead to a highly reactive carbocation that readily undergoes rearrangement to a more stable isomer.
Solution 1: Lower the Reaction Temperature. Conducting the polymerization at a lower temperature can reduce the energy available for the carbocation to overcome the activation barrier for rearrangement.
Solution 2: Use a Less Lewis Acidic Initiator/Co-initiator. A milder Lewis acid can generate a less reactive, more stable propagating species that is less prone to rearrangement. The choice of co-initiator can also influence the stability of the active center.[5]
Solution 3: Increase Monomer Concentration. Higher monomer concentrations can favor the rate of propagation over the rate of rearrangement, as the carbocation is more likely to react with another monomer molecule before it has a chance to rearrange.
Solvent Effects The polarity of the solvent can influence the stability of the carbocation and the proximity of the counter-ion, which can affect the likelihood of rearrangement.
Solution: Solvent Screening. Experiment with solvents of varying polarity. Non-polar solvents may sometimes suppress rearrangement by promoting a tighter ion pair between the propagating cation and the counter-ion.
Issue 2: Low Polymer Yield or No Polymerization

Symptoms:

  • After the specified reaction time, little to no polymer is isolated.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps & Solutions
Impure Monomer or Solvent Impurities such as water, oxygen, or other reactive compounds can inhibit the initiator/catalyst.[3][4]
Solution: Rigorous Purification. Ensure that the this compound monomer is purified (e.g., by distillation or sublimation) and that all solvents are dried and deoxygenated before use.
Inactive Initiator or Catalyst The initiator or catalyst may have degraded due to improper storage or handling.
Solution: Use Fresh or Properly Stored Reagents. Store initiators and catalysts under an inert atmosphere and at the recommended temperature. If possible, test the activity of the initiator/catalyst with a more reactive monomer as a positive control.
Incorrect Reaction Temperature The polymerization may have a specific temperature range for optimal activity.
Solution: Optimize Reaction Temperature. Consult the literature for the recommended temperature range for the specific initiator/catalyst system being used. If no information is available, perform a series of small-scale reactions at different temperatures to determine the optimal conditions.
Issue 3: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

Symptoms:

  • Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) analysis shows a broad peak, indicating a wide range of polymer chain lengths (PDI > 1.5).

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps & Solutions
Slow Initiation If the rate of initiation is slower than the rate of propagation, new chains will be starting throughout the reaction, leading to a broad distribution of chain lengths.[3]
Solution: Choose a Faster Initiator System. Select an initiator that reacts quickly and completely at the start of the polymerization. For cationic polymerization, this might involve using a stronger Lewis acid or a more efficient co-initiator.
Chain Transfer Reactions The growing polymer chains are terminating and new chains are being initiated throughout the polymerization process.
Solution: Optimize Reaction Conditions. Lowering the reaction temperature can reduce the rate of chain transfer. Choosing a solvent that is less likely to participate in chain transfer reactions can also help.
Presence of Impurities Impurities can cause premature termination of some chains while others continue to grow, leading to a broader PDI.[3]
Solution: Rigorous Purification. As with low yield, ensuring the purity of all reagents is critical for achieving a narrow PDI.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Side Reactions in Cationic Polymerization of this compound

This protocol provides a general framework. Specific conditions should be optimized based on the chosen initiator system and desired polymer properties.

  • Monomer and Solvent Purification:

    • Purify this compound by sublimation or distillation under reduced pressure. Store the purified monomer under an inert atmosphere (e.g., in a glovebox).

    • Dry the chosen solvent (e.g., dichloromethane, hexane) over a suitable drying agent (e.g., CaH₂) and distill it under an inert atmosphere immediately before use.

  • Reaction Setup:

    • Assemble all glassware and flame-dry it under vacuum to remove any adsorbed water.

    • Cool the reaction vessel to the desired temperature (e.g., -78 °C) under a positive pressure of dry nitrogen or argon.

  • Polymerization:

    • Dissolve the purified this compound in the dry solvent in the reaction vessel.

    • In a separate flask, prepare a solution of the initiator (e.g., a Lewis acid like BCl₃ or TiCl₄) and co-initiator (e.g., a proton source like water or an alkyl halide) in the dry solvent.

    • Slowly add the initiator solution to the stirred monomer solution at the low temperature.

    • Maintain the reaction at the low temperature for the desired time.

  • Termination and Purification:

    • Terminate the polymerization by adding a quenching agent (e.g., pre-chilled methanol).

    • Allow the mixture to warm to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

    • Filter the polymer, wash it with the non-solvent, and dry it under vacuum.

Visualizations

Side_Reactions_Cationic_Polymerization cluster_main Main Propagation Pathway cluster_side Side Reactions Initiator Initiator (H+) Monomer1 This compound Initiator->Monomer1 Initiation Carbocation1 Bornyl Cation (Propagating Species) Monomer1->Carbocation1 Monomer2 This compound Carbocation1->Monomer2 Propagation RearrangedCation Rearranged Cation Carbocation1->RearrangedCation Skeletal Rearrangement GrowingChain Growing Polymer Chain Monomer2->GrowingChain ChainTransfer Chain Transfer Agent (S-H) GrowingChain->ChainTransfer Chain Transfer Termination Termination (Nu-) GrowingChain->Termination Termination RearrangedPolymer Rearranged Polymer Unit RearrangedCation->RearrangedPolymer TerminatedChain Terminated Polymer ChainTransfer->TerminatedChain NewCation New Cation (S+) ChainTransfer->NewCation DeadPolymer Dead Polymer Termination->DeadPolymer

Caption: Potential side reactions in the cationic polymerization of this compound.

Troubleshooting_Low_MW Start Low Molecular Weight Observed CheckPurity Check Monomer/Solvent Purity? Start->CheckPurity CheckRatio Verify Initiator/Monomer Ratio? CheckPurity->CheckRatio Purity Confirmed Purify Action: Rigorously Purify Reagents CheckPurity->Purify Impurities Detected CheckTemp Review Polymerization Temperature? CheckRatio->CheckTemp Ratio Correct Recalculate Action: Recalculate and Remeasure Stoichiometry CheckRatio->Recalculate Incorrect Ratio LowerTemp Action: Lower Reaction Temperature CheckTemp->LowerTemp Too High End Re-run Polymerization CheckTemp->End Optimal Purify->End Recalculate->End LowerTemp->End

Caption: Troubleshooting workflow for low molecular weight in this compound polymerization.

References

Technical Support Center: Optimization of Reaction Conditions for Terpene Functionalization with a Focus on Camphene and its Isomer Bornylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing the reaction conditions for the functionalization of cyclic monoterpenes, with a specific focus on camphene. Given that bornylene is a structural isomer of camphene, the principles and troubleshooting strategies discussed here are highly relevant for this compound functionalization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common functionalization reactions performed on camphene and related terpenes?

A1: Common functionalization reactions for camphene include isomerization, hydration, acetylation, and oxidation. Isomerization is often used to convert camphene to other valuable isomers like borneol and isoborneol. Hydration and acetylation introduce hydroxyl and acetate groups, respectively, which are useful for further synthetic modifications.

Q2: Why is catalyst selection critical in camphene functionalization?

A2: Catalyst selection is crucial as it dictates the selectivity and yield of the desired product. For instance, in the isomerization of α-pinene to camphene, acid-activated titanium dioxide has been shown to be an effective catalyst.[1] The nature of the acid used for activation and the catalyst's surface area and acidity are key parameters to optimize.[1]

Q3: What are typical solvents used for camphene functionalization, and how do they influence the reaction?

A3: The choice of solvent can significantly impact reaction rates and selectivity. For many camphene reactions, aprotic solvents of varying polarities are used. The solvent can influence the solubility of reactants and catalysts, as well as the stability of intermediates. It is essential to ensure the solvent is anhydrous for reactions sensitive to water.

Q4: How does reaction temperature affect the outcome of camphene functionalization?

A4: Reaction temperature is a critical parameter that influences both the reaction rate and the product distribution. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts or decomposition of the desired product. Optimization of temperature is often necessary to achieve the desired balance between reaction speed and selectivity.

Q5: What analytical techniques are most suitable for monitoring the progress of a camphene functionalization reaction?

A5: Gas chromatography (GC) and Thin-Layer Chromatography (TLC) are commonly used to monitor the progress of camphene functionalization reactions. GC provides quantitative information on the conversion of the starting material and the formation of products. TLC is a quick and simple method for qualitative assessment of the reaction mixture. For structural elucidation of the products, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Troubleshooting Guides

Below are common issues encountered during camphene functionalization experiments and suggested solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Conversion of Camphene 1. Inactive or poisoned catalyst. 2. Incorrect reaction temperature. 3. Impure starting materials or solvents. 4. Insufficient reaction time.1. Use a fresh batch of catalyst or regenerate the catalyst according to established procedures. Ensure all glassware is clean and dry to avoid catalyst poisoning. 2. Systematically vary the reaction temperature to find the optimal condition. 3. Purify the camphene and solvents before use. Ensure solvents are anhydrous if required. 4. Monitor the reaction over a longer period to ensure it has reached completion.
Low Yield of Desired Product 1. Formation of multiple byproducts due to lack of selectivity. 2. Product degradation under the reaction conditions. 3. Loss of product during workup and purification.1. Optimize the catalyst, solvent, and temperature to favor the formation of the desired product. Consider using a more selective catalyst. 2. Perform the reaction at a lower temperature or for a shorter duration. Check the stability of the product under the reaction conditions. 3. Optimize the extraction and purification procedures. Ensure the pH of the aqueous layer during workup is appropriate for your product's stability.
Inconsistent Results Between Batches 1. Variation in the quality of reagents or solvents. 2. Inconsistent catalyst preparation or handling. 3. Poor control over reaction parameters (temperature, stirring rate).1. Use reagents and solvents from the same supplier and batch if possible. Verify the purity of new batches. 2. Standardize the procedure for catalyst preparation, activation, and storage. 3. Use precise temperature control (e.g., oil bath with a thermostat) and consistent stirring.
Difficulty in Product Isolation/Purification 1. Formation of products with similar physical properties (e.g., boiling points, polarities). 2. Presence of unreacted starting materials or catalyst residues.1. Employ high-resolution separation techniques such as fractional distillation or preparative chromatography. 2. Ensure complete conversion of the starting material. Use appropriate workup procedures to remove the catalyst before purification.

Experimental Protocols

Representative Protocol: Acid-Catalyzed Isomerization of α-Pinene to Camphene

This protocol is based on the use of an acid-activated titanium dioxide catalyst.[1]

1. Catalyst Preparation:

  • Activate commercial TiO2 nanopowder by treating it with an acid (e.g., hydrochloric acid).

  • The specific concentration of the acid and the duration of the treatment need to be optimized for the desired acidity and surface area.

  • After acid treatment, wash the catalyst thoroughly with deionized water until the washings are neutral, then dry it in an oven.

2. Reaction Setup:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a temperature controller.

  • Add the acid-activated TiO2 catalyst to the flask.

  • Add the solvent (if any) and then the α-pinene.

3. Reaction Conditions:

  • Heat the reaction mixture to the desired temperature under constant stirring. The optimal temperature needs to be determined experimentally but can range from 100-150 °C.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

4. Workup and Product Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Separate the catalyst by filtration.

  • Remove the solvent (if any) under reduced pressure.

  • Purify the resulting product mixture (which will contain camphene, unreacted α-pinene, and other isomers) by fractional distillation.

Data Presentation

Table 1: Effect of Catalyst and Temperature on α-Pinene Isomerization

CatalystAcid TreatmentReaction Temperature (°C)α-Pinene Conversion (%)Camphene Selectivity (%)Reference
TiO2 NanopowderHydrochloric Acid13010063.96[1]
TiO2 PowderSulfuric Acid1309555Hypothetical
H2TiO3 PowderNitric Acid1309050Hypothetical
TiO2 NanopowderHydrochloric Acid1108570Hypothetical

Note: Hypothetical data is included for illustrative purposes to show the effect of different parameters.

Visualizations

Experimental Workflow for Camphene Functionalization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis reagents Reagents & Solvents setup Reaction Setup reagents->setup catalyst Catalyst Activation catalyst->setup conditions Reaction Conditions (Temp, Time, Stirring) setup->conditions monitoring Reaction Monitoring (GC/TLC) conditions->monitoring monitoring->conditions Optimization Loop filtration Catalyst Filtration monitoring->filtration Reaction Complete extraction Solvent Removal/ Extraction filtration->extraction purification Purification (Distillation/Chromatography) extraction->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: A generalized workflow for a typical camphene functionalization experiment.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield start Low Product Yield check_conversion Check Conversion of Starting Material (GC/TLC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion check_conversion->high_conversion No cause_catalyst Inactive/Poisoned Catalyst? low_conversion->cause_catalyst cause_conditions Suboptimal Conditions? (Temp, Time) low_conversion->cause_conditions cause_selectivity Poor Selectivity? (Multiple Byproducts) high_conversion->cause_selectivity cause_degradation Product Degradation? high_conversion->cause_degradation cause_workup Loss During Workup? high_conversion->cause_workup solution_catalyst Use Fresh/Reactivated Catalyst cause_catalyst->solution_catalyst solution_conditions Optimize Reaction Conditions cause_conditions->solution_conditions solution_selectivity Optimize Catalyst/Solvent cause_selectivity->solution_selectivity solution_degradation Lower Temp/Shorter Time cause_degradation->solution_degradation solution_workup Optimize Purification cause_workup->solution_workup

Caption: A decision tree to troubleshoot low product yield in functionalization reactions.

References

Purification strategies to remove impurities from Bornylene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of bornylene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound synthesized from camphor?

A1: Crude this compound synthesized from camphor, typically via a Wolff-Kishner or Bamford-Stevens reaction of camphor tosylhydrazone, is often contaminated with several byproducts and unreacted starting materials. The most common impurities include:

  • Unreacted Camphor: The starting material for the synthesis.

  • Borneol and Isoborneol: Diastereomeric alcohols resulting from the reduction of camphor.[1][2]

  • Camphene: An isomeric bicyclic alkene that can form through rearrangement reactions.[3]

The relative amounts of these impurities can vary depending on the specific reaction conditions used in the synthesis.

Q2: What are the primary methods for purifying this compound?

A2: The primary methods for purifying this compound, a solid at room temperature, are fractional distillation (often under reduced pressure) and recrystallization.[4][5] Column chromatography can also be employed, particularly for small-scale purifications or when dealing with impurities that are difficult to remove by other methods.

Q3: How do I choose the best initial purification strategy for my crude this compound?

A3: The choice of the initial purification strategy depends on the physical properties of this compound and its primary impurities. A comparison of their boiling and melting points is crucial for this decision.

Data Presentation: Physical Properties of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound 136.24146113
Camphor152.23204179
Borneol154.25213208
Isoborneol154.25212-214212-214
Camphene136.24159-16051-52
  • Fractional Distillation is a suitable initial step if the boiling points of the impurities are significantly different from that of this compound.[6] For instance, the boiling points of camphor, borneol, and isoborneol are considerably higher than that of this compound, making distillation a viable option for their removal. However, separating this compound from camphene by distillation can be challenging due to their close boiling points.

  • Recrystallization is an effective method for removing impurities that have different solubilities in a particular solvent compared to this compound.[5][7] Given that this compound is a solid, this is often a preferred method for achieving high purity. It can be particularly effective for removing unreacted camphor.[4]

Q4: I performed a fractional distillation, but my this compound is still impure. What could be the problem?

A4: If fractional distillation does not yield pure this compound, consider the following:

  • Inefficient Fractionating Column: For separating compounds with close boiling points, such as this compound and camphene, a highly efficient fractionating column (e.g., a long Vigreux or packed column) is necessary.[8] A simple distillation setup will likely be insufficient.

  • Azeotrope Formation: While less common for these types of compounds, the possibility of an azeotrope forming between this compound and an impurity cannot be entirely ruled out without experimental data.

  • Thermal Degradation: Terpenes can be sensitive to heat.[9] Distilling at atmospheric pressure might lead to some degradation or rearrangement reactions, introducing new impurities. Consider performing the distillation under reduced pressure to lower the boiling points.[6]

Q5: My recrystallization of this compound is not working well. What are some common issues and solutions?

A5: Common issues with recrystallization include the product "oiling out," poor recovery, or ineffective impurity removal. Here are some troubleshooting tips:

  • Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.[10][11]

    • How to find a good solvent: Start by testing the solubility of your crude this compound in small amounts of various solvents at room temperature and then upon heating. Good starting points for non-polar compounds like this compound include ethanol, methanol, hexane, or mixtures like ethanol/water.[7][12][13]

  • Cooling Rate: Cooling the solution too quickly can cause the product to precipitate as an amorphous solid or oil rather than forming pure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10]

  • Concentration: Using too much solvent will result in low recovery, while using too little can cause premature crystallization and trap impurities. Aim for a saturated solution at the boiling point of the solvent.[10]

Q6: How can I assess the purity of my this compound sample?

A6: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method for assessing the purity of this compound and identifying any remaining impurities.[1][2][14] The gas chromatogram will show the relative amounts of each component as peaks, and the mass spectrometer can help identify each compound based on its fragmentation pattern.

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for analyzing the purity of a this compound sample. The specific parameters may need to be optimized for your instrument and column.

  • Sample Preparation: Dissolve a small amount of the purified this compound (approximately 1 mg) in a suitable volatile solvent (e.g., 1 mL of hexane or ethyl acetate).

  • GC-MS Instrument Conditions (Example):

    • Injection Port: 250°C, Split mode (e.g., 50:1 split ratio).

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 200°C.

      • Hold at 200°C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 300.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST) and known standards if available.

    • Quantify the purity by calculating the peak area percentage of this compound relative to the total area of all peaks (excluding the solvent peak).

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying solid this compound by recrystallization.

  • Solvent Selection:

    • Place a small amount of crude this compound (e.g., 20-30 mg) into several test tubes.

    • Add a small amount of a different potential solvent (e.g., ethanol, methanol, hexane) to each test tube.

    • Observe the solubility at room temperature. A suitable solvent will not dissolve the compound well at this stage.

    • Gently heat the test tubes in a water bath. A good solvent will dissolve the this compound completely upon heating.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath. The solvent that yields a good amount of crystalline precipitate is a good candidate.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent dropwise while heating and stirring until the this compound just dissolves.

    • If colored impurities are present, you can add a small amount of activated charcoal and heat for a few minutes.

    • If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

    • Allow the filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the purified this compound crystals, preferably under vacuum.

Visualizations

Purification_Strategy_Workflow start Crude this compound Sample analysis Initial Purity Analysis (GC-MS) start->analysis decision Choose Primary Purification Method analysis->decision distillation Fractional Distillation decision->distillation Impurity BPs are very different recrystallization Recrystallization decision->recrystallization Solid with soluble/insoluble impurities chromatography Column Chromatography decision->chromatography Small scale or difficult separation purity_check1 Assess Purity (GC-MS) distillation->purity_check1 purity_check2 Assess Purity (GC-MS) recrystallization->purity_check2 purity_check3 Assess Purity (GC-MS) chromatography->purity_check3 end Pure this compound purity_check1->end Purity > 99% troubleshoot1 Troubleshoot Distillation purity_check1->troubleshoot1 Impurities remain purity_check2->end Purity > 99% troubleshoot2 Troubleshoot Recrystallization purity_check2->troubleshoot2 Impurities remain purity_check3->end Purity > 99% troubleshoot3 Troubleshoot Chromatography purity_check3->troubleshoot3 Impurities remain troubleshoot1->recrystallization troubleshoot2->distillation troubleshoot3->recrystallization

Caption: Workflow for selecting and optimizing a this compound purification strategy.

Recrystallization_Troubleshooting start Recrystallization Attempt issue Problem Encountered start->issue oiling_out Product 'Oils Out' issue->oiling_out Oily substance forms low_recovery Low Recovery issue->low_recovery Little to no crystals poor_purity Poor Purity issue->poor_purity Impurities still present solution1 Cool more slowly Use a different solvent oiling_out->solution1 solution2 Use less solvent Ensure complete precipitation (ice bath) low_recovery->solution2 solution3 Choose a more selective solvent Perform a second recrystallization poor_purity->solution3 end Successful Recrystallization solution1->end solution2->end solution3->end

Caption: Troubleshooting guide for common issues in this compound recrystallization.

References

Stability issues of Bornylene under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bornylene

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

This compound, also known as 1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene, is a bicyclic monoterpene.[1][2] Its primary stability issue is its susceptibility to rearrangement, particularly under acidic conditions.[3][4] The strained bicyclic structure makes it prone to carbocation-mediated rearrangements, leading to the formation of isomers like camphene and tricyclene.[3][5]

Q2: How do acidic conditions affect the stability of this compound?

Acidic conditions, even trace amounts of acid, can catalyze the isomerization of this compound. This occurs through a Wagner-Meerwein rearrangement, which involves a series of 1,2-shifts of alkyl groups via a carbocation intermediate.[3][4] This rearrangement is facile and can occur at temperatures as low as -120 °C.[4] The presence of protic or Lewis acids can lead to the formation of a mixture of products, with camphene often being a significant component.[3][6]

Q3: What are the common byproducts observed during reactions with this compound?

Under conditions that promote isomerization, the most common byproducts are camphene and tricyclene.[3][5][6] Depending on the specific reaction conditions, other terpenes such as limonene, terpinolene, and α- and γ-terpinene may also be formed.[5] In the presence of strong acids and nucleophiles, addition products may also be observed.

Q4: What are the recommended storage conditions for this compound?

To minimize degradation and isomerization, this compound should be stored in a tightly closed container in a dry, well-ventilated place, away from heat and sources of ignition.[7] Storage under an inert atmosphere, such as nitrogen, is recommended to prevent oxidation.[7] It is also crucial to store it away from strong acids, bases, and oxidizing agents.[7]

Troubleshooting Guide for Common Experimental Issues

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Formation of unexpected isomers (e.g., camphene) in the product mixture. Acidic Contamination: The reaction may be contaminated with acidic impurities from reagents, solvents, or glassware.1. Neutralize Glassware: Wash all glassware with a dilute base (e.g., aqueous sodium bicarbonate), followed by rinsing with deionized water and drying thoroughly.2. Purify Solvents and Reagents: Ensure all solvents and reagents are anhydrous and free of acidic impurities. Consider passing them through a column of neutral alumina.3. Use an Acid Scavenger: In reactions sensitive to acid, consider adding a non-nucleophilic base, such as proton sponge, to neutralize any trace acidity.
Low yield of the desired product. Isomerization/Decomposition: this compound may be rearranging or decomposing under the reaction conditions.1. Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.2. pH Control: Buffer the reaction mixture if compatible with the desired chemistry.3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Reaction mixture changes color or forms polymeric material. Oxidation or Polymerization: this compound can be susceptible to oxidation or acid-catalyzed polymerization.1. Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.2. Avoid Strong Acids: If possible, use milder catalysts or reaction conditions that do not involve strong acids.3. Shorter Reaction Times: Monitor the reaction closely and work it up as soon as it is complete to minimize side reactions.

Key Experimental Protocol

Protocol: Handling this compound in an Acid-Sensitive Grignard Reaction

This protocol provides a general procedure for using this compound as a starting material in a reaction that is sensitive to acid-catalyzed isomerization, such as certain Grignard reactions.

1. Materials and Equipment:

  • This compound (stored under nitrogen)

  • Anhydrous diethyl ether (passed through a column of activated neutral alumina)

  • Magnesium turnings

  • Alkyl halide

  • All glassware oven-dried and cooled under a stream of dry nitrogen

  • Nitrogen or Argon gas line with a bubbler

  • Magnetic stirrer and stir bar

2. Procedure:

  • Glassware Preparation: All glassware (round-bottom flask, condenser, dropping funnel) should be thoroughly cleaned, oven-dried for at least 4 hours at 120°C, and assembled hot while flushing with a stream of dry nitrogen.

  • Reaction Setup: The reaction flask is charged with magnesium turnings and a stir bar. The flask is sealed and gently flame-dried under a nitrogen atmosphere.

  • Initiation of Grignard Reagent: A small amount of the alkyl halide in anhydrous diethyl ether is added to the magnesium. The reaction is initiated (gentle warming may be necessary). Once initiated, the remaining alkyl halide solution is added dropwise at a rate that maintains a gentle reflux.

  • Addition of this compound: After the Grignard reagent has formed, the solution is cooled to 0°C. This compound, dissolved in a minimal amount of anhydrous diethyl ether, is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine completion.

  • Quenching: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0°C. Avoid quenching with strong acids.

  • Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.

Visualizations

Logical Relationships

Bornylene_Stability_Factors cluster_conditions Reaction Conditions cluster_outcomes Potential Stability Issues Acid Acidic pH / Lewis Acids Isomerization Isomerization to Camphene/Tricyclene Acid->Isomerization Catalyzes Wagner-Meerwein Rearrangement Temp High Temperature Temp->Isomerization Increases Rate Decomposition Decomposition Temp->Decomposition Promotes Oxygen Oxygen / Air Oxidation Oxidation Oxygen->Oxidation Leads to

Caption: Factors affecting the stability of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem: Low Yield or Unexpected Byproducts Check_Acid Is there a source of acid contamination? Start->Check_Acid Check_Temp Is the reaction temperature too high? Check_Acid->Check_Temp No Sol_Acid Solution: Neutralize glassware, purify reagents, use acid scavenger. Check_Acid->Sol_Acid Yes Check_Air Was the reaction run under an inert atmosphere? Check_Temp->Check_Air No Sol_Temp Solution: Lower reaction temperature. Check_Temp->Sol_Temp Yes Sol_Air Solution: Degas solvents and use N2 or Ar atmosphere. Check_Air->Sol_Air No Isomerization_Pathway This compound This compound Carbocation1 Carbocation Intermediate This compound->Carbocation1 + H+ Rearranged_Carbocation Rearranged Carbocation (Wagner-Meerwein Shift) Carbocation1->Rearranged_Carbocation Camphene Camphene Rearranged_Carbocation->Camphene - H+ Tricyclene Tricyclene Rearranged_Carbocation->Tricyclene - H+

References

Technical Support Center: Bornylene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of bornylene, a bicyclic monoterpene. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

This compound is commonly synthesized from either the dehydration of isoborneol or the reduction of camphor followed by dehydration.[1][2] The choice of starting material may depend on availability and desired purity.

Q2: My this compound yield is low after dehydration of isoborneol. What are the possible causes and solutions?

Low yields in the dehydration of isoborneol can stem from several factors:

  • Incomplete Reaction: The dehydration of alcohols is an equilibrium process. Ensure you are using a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and heating the reaction mixture to drive the equilibrium towards the alkene product.[1]

  • Sub-optimal Temperature: The reaction temperature is critical. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, if the temperature is too high, it can lead to the formation of side products and decomposition.

  • Loss of Product During Workup: this compound is a volatile solid.[3] Care must be taken during the workup and purification steps to minimize loss through evaporation. Using an ice bath during filtration and minimizing exposure to heat can help.

Q3: I am observing the formation of camphene as a major byproduct. How can I minimize its formation?

The formation of camphene is a common issue in this compound synthesis due to carbocation rearrangements during the acid-catalyzed dehydration of isoborneol.[1] To minimize this:

  • Choice of Acid: The choice of acid catalyst can influence the extent of rearrangement. Milder acids or specific reaction conditions might favor the formation of this compound.

  • Temperature Control: Precise temperature control is crucial. Lowering the reaction temperature may reduce the likelihood of carbocation rearrangements.

Q4: What is the best method to purify the crude this compound product?

Purification of this compound can be achieved through several methods:

  • Sublimation: Due to its volatility, sublimation is an effective method for purifying this compound from non-volatile impurities.

  • Recrystallization: Recrystallization from a suitable solvent, such as methanol or ethanol, can be used to obtain pure crystals of this compound.

  • Column Chromatography: For separating this compound from isomeric impurities like camphene, column chromatography using a non-polar stationary phase (e.g., silica gel) and a non-polar eluent (e.g., hexane) can be effective.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydration of Isoborneol

This protocol outlines the acid-catalyzed dehydration of isoborneol to produce this compound.

Materials:

  • Isoborneol

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexane

  • Saturated Sodium Bicarbonate Solution

  • Distilled Water

Procedure:

  • In a round-bottom flask, add isoborneol and a catalytic amount of concentrated sulfuric acid or phosphoric acid.

  • Heat the mixture gently with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the flask to room temperature.

  • Add distilled water to the reaction mixture and extract the product with hexane.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with distilled water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain crude this compound.

  • Purify the crude product by sublimation or recrystallization.

Protocol 2: Synthesis of this compound from Camphor

This two-step protocol involves the reduction of camphor to a mixture of borneol and isoborneol, followed by the dehydration of the alcohol mixture.

Step 1: Reduction of Camphor

  • Dissolve camphor in a suitable solvent like methanol or ethanol.[4][5][6]

  • Slowly add a reducing agent, such as sodium borohydride (NaBH₄), to the solution while stirring.[4][5][6] The reaction is exothermic, so maintain a cool temperature using an ice bath.

  • After the addition is complete, continue stirring until the reaction is complete (monitored by TLC).

  • Quench the reaction by slowly adding water.

  • Extract the product mixture of borneol and isoborneol with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic layer and evaporate the solvent to obtain the crude alcohol mixture.

Step 2: Dehydration of Borneol/Isoborneol Mixture

  • Follow the procedure outlined in Protocol 1 for the dehydration of the alcohol mixture to obtain this compound.

Data Presentation

ParameterDehydration of IsoborneolReduction of Camphor -> Dehydration
Starting Material IsoborneolCamphor
Key Reagents H₂SO₄ or H₃PO₄1. NaBH₄2. H₂SO₄ or H₃PO₄
Typical Yield Moderate to HighModerate
Major Byproducts CampheneBorneol (if dehydration is incomplete)
Purity Concerns Isomeric purity (camphene)Isomeric purity, unreacted starting material

Visualizations

experimental_workflow_dehydration cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product isoborneol Isoborneol dehydration Acid-Catalyzed Dehydration isoborneol->dehydration H+ extraction Extraction dehydration->extraction washing Washing extraction->washing drying Drying washing->drying purification Purification (Sublimation/Recrystallization) drying->purification This compound This compound purification->this compound

Caption: Workflow for this compound Synthesis via Dehydration of Isoborneol.

logical_relationship_troubleshooting cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn loss_of_product Product Loss (Volatility) low_yield->loss_of_product camphene Camphene Impurity rearrangement Carbocation Rearrangement camphene->rearrangement optimize_temp Optimize Temperature incomplete_rxn->optimize_temp strong_acid Use Strong Acid incomplete_rxn->strong_acid control_temp Precise Temp Control rearrangement->control_temp careful_workup Careful Workup loss_of_product->careful_workup

Caption: Troubleshooting Logic for Common Issues in this compound Synthesis.

References

Scalability challenges in the production of Bornylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming scalability challenges in the production of Bornylene.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common laboratory and potentially industrial method for synthesizing this compound is through the decomposition of camphor tosylhydrazone, a reaction known as the Bamford-Stevens reaction. Camphor itself is often synthesized from α-pinene, a renewable resource derived from turpentine. The synthetic pathway typically involves the isomerization of α-pinene to camphene, followed by conversion to isobornyl acetate, hydrolysis to isoborneol, and subsequent oxidation to camphor.

Q2: What is the Bamford-Stevens reaction and why is it used for this compound synthesis?

A2: The Bamford-Stevens reaction is a chemical process that converts tosylhydrazones into alkenes in the presence of a strong base.[1] For this compound production, camphor is first converted to its tosylhydrazone derivative. Treatment of camphor tosylhydrazone with a strong base, such as sodium methoxide or an organolithium reagent, leads to the formation of this compound.[2][3] This method is advantageous due to the ready availability of camphor as a starting material.

Q3: What are the main scalability challenges when moving from lab-scale to industrial production of this compound?

A3: Scaling up this compound production presents several challenges, including:

  • Heat Management: The decomposition of camphor tosylhydrazone can be exothermic, requiring efficient heat dissipation in large reactors to prevent runaway reactions and ensure consistent product quality.

  • Reagent Handling and Stoichiometry: The use of strong bases like sodium methoxide or organolithium reagents requires careful handling and precise control of stoichiometry on a large scale to ensure safety and reaction efficiency.

  • Solvent Selection: The choice of solvent is critical for reaction kinetics, product selectivity, and ease of downstream processing. Solvents that are suitable for lab-scale synthesis may not be economically or environmentally viable for industrial production.

  • By-product Formation: At larger scales, minor side reactions can lead to significant quantities of impurities, complicating purification and reducing overall yield.

  • Purification: Separating this compound from unreacted starting materials, the tosyl salt by-product, and other impurities can be challenging at an industrial scale, often requiring energy-intensive distillation or chromatography.

Q4: What are the expected by-products in this compound synthesis via the Bamford-Stevens reaction?

A4: The primary by-product is the salt of p-toluenesulfinic acid. Other potential by-products can arise from rearrangement reactions of the carbene or carbocation intermediates, depending on the reaction conditions. In protic solvents, Wagner-Meerwein rearrangements can lead to a mixture of isomeric alkenes.[4] In the case of camphor tosylhydrazone, camphene can also be a potential impurity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of this compound 1. Incomplete formation of camphor tosylhydrazone. 2. Insufficiently strong base or incorrect stoichiometry. 3. Suboptimal reaction temperature or time. 4. Presence of water or protic impurities in the reaction. 5. Loss of volatile this compound during workup.1. Ensure complete conversion of camphor to the tosylhydrazone by monitoring the reaction (e.g., by TLC or NMR). 2. Use a freshly prepared, strong base and ensure accurate measurement. Consider using an organolithium reagent for higher yields. 3. Optimize the reaction temperature and time. The decomposition of the tosylhydrazone salt is often carried out at elevated temperatures. 4. Use anhydrous solvents and reagents. 5. Use a cooled condenser during solvent removal and handle the product with care due to its volatility.
Presence of Significant Impurities 1. Rearrangement by-products due to reaction conditions (e.g., protic solvent). 2. Incomplete reaction leaving unreacted camphor tosylhydrazone. 3. Thermal decomposition of the product during distillation.1. If using a protic solvent, consider switching to an aprotic solvent like diglyme to favor the carbene pathway and minimize rearrangements.[3] 2. Ensure sufficient reaction time and appropriate temperature for complete decomposition. 3. Purify this compound via fractional distillation under reduced pressure to lower the boiling point and prevent decomposition.
Difficulty in Purifying this compound 1. Co-distillation of this compound with solvent or by-products with similar boiling points. 2. Formation of a stable emulsion during aqueous workup.1. Employ fractional distillation with a high-efficiency column. Alternatively, preparative gas chromatography can be used for high-purity samples. 2. Add a saturated brine solution during the workup to help break the emulsion.
Reaction is Sluggish or Does Not Go to Completion 1. Poor quality of the strong base. 2. Low reaction temperature. 3. Inefficient mixing in a large reactor.1. Use a freshly prepared or properly stored strong base. 2. Gradually increase the reaction temperature while monitoring for product formation. 3. Ensure adequate agitation to maintain a homogeneous reaction mixture, especially when dealing with slurries of the tosylhydrazone salt.

Quantitative Data

Table 1: Reaction Parameters for this compound Synthesis from Camphor Tosylhydrazone

ParameterLaboratory Scale (0.1 mole)[2]Pilot/Industrial Scale (Estimated)
Starting Material Camphor TosylhydrazoneCamphor Tosylhydrazone
Base MethyllithiumSodium Methoxide or other cost-effective strong bases
Solvent Diethyl etherHigh-boiling ethers (e.g., diglyme) or hydrocarbons
Temperature 20-25°C (addition), then refluxOptimized for reaction rate and safety, likely higher
Reaction Time 8-9 hoursOptimized for throughput, potentially shorter with higher T
Workup Aqueous wash, extractionPhase separation, solvent recovery
Purification Distillation, Pentane recrystallizationFractional distillation

Table 2: Reported Yields for this compound Synthesis

ScaleStarting MaterialProductYield (%)Reference
Laboratory (0.1 mole)Camphor Tosylhydrazone2-Bornene (this compound)55-61[2]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound from Camphor Tosylhydrazone (Laboratory Scale)[2]

This protocol is adapted from Organic Syntheses.

1. Preparation of Camphor Tosylhydrazone:

  • In a 1-L round-bottomed flask, combine 44 g (0.24 mole) of p-toluenesulfonylhydrazide, 31.6 g (0.208 mole) of camphor, and 300 mL of 95% ethanol.

  • Add 1 mL of concentrated hydrochloric acid.

  • Fit the flask with a reflux condenser and heat the solution under reflux for 2 hours.

  • Cool the resulting solution in an ice bath.

  • Collect the colorless needles of camphor tosylhydrazone by suction filtration and air dry.

2. Synthesis of this compound:

  • In a dry, 1-L, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 32 g (0.10 mole) of camphor tosylhydrazone and 400 mL of dry diethyl ether.

  • Cool the flask in a water bath (20–25°C) and stir the contents.

  • Add 150 mL of 1.6 N (0.24 mole) methyllithium in ether to the dropping funnel and add it to the reaction flask over 1 hour, maintaining the temperature at 20–25°C.

  • Stir the yellow-orange solution for 8–9 hours. A precipitate of lithium p-toluenesulfinate will form.

  • Carefully add a small amount of water to quench any excess methyllithium, followed by an additional 200 mL of water.

  • Separate the layers and wash the organic phase with four 250-mL portions of water.

  • Combine the aqueous phases and back-extract twice with 100-mL portions of ether.

  • Dry the combined ethereal extracts over anhydrous sodium sulfate.

  • Carefully remove the ether by distillation.

  • The crude this compound can be further purified by distillation.

Visualizations

Signaling Pathways and Experimental Workflows

Bornylene_Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_this compound This compound Synthesis Alpha-Pinene Alpha-Pinene Camphene Camphene Alpha-Pinene->Camphene Isomerization Isobornyl_Acetate Isobornyl_Acetate Camphene->Isobornyl_Acetate Acetylation Isoborneol Isoborneol Isobornyl_Acetate->Isoborneol Hydrolysis Camphor Camphor Isoborneol->Camphor Oxidation Camphor_Tosylhydrazone Camphor_Tosylhydrazone Camphor->Camphor_Tosylhydrazone with Tosylhydrazide This compound This compound Camphor_Tosylhydrazone->this compound Bamford-Stevens (Strong Base)

Fig. 1: Synthetic pathway from α-Pinene to this compound.

Troubleshooting_Logic Start Low this compound Yield Check_Tosyl Check Tosylhydrazone Formation Start->Check_Tosyl Check_Base Verify Base Strength & Stoichiometry Check_Tosyl->Check_Base Complete Solution1 Improve Tosylhydrazone Synthesis Check_Tosyl->Solution1 Incomplete Check_Conditions Optimize Reaction Conditions (T, t) Check_Base->Check_Conditions Adequate Solution2 Use Fresh/Stronger Base Check_Base->Solution2 Inadequate Check_Purity Analyze for By-products Check_Conditions->Check_Purity Optimal Solution3 Adjust Temperature/Time Check_Conditions->Solution3 Suboptimal Solution4 Modify Solvent/Purification Check_Purity->Solution4 High Impurities

Fig. 2: Troubleshooting workflow for low this compound yield.

Experimental_Workflow Start Start: Camphor & Tosylhydrazide Step1 Reflux to form Camphor Tosylhydrazone Start->Step1 Step2 Isolate & Dry Tosylhydrazone Step1->Step2 Step3 React with Strong Base (e.g., MeLi) Step2->Step3 Step4 Aqueous Workup & Extraction Step3->Step4 Step5 Dry Organic Layer Step4->Step5 Step6 Solvent Removal Step5->Step6 Step7 Purification (Distillation) Step6->Step7 End Final Product: this compound Step7->End

Fig. 3: Experimental workflow for this compound synthesis.

References

Enhancing Bornylene C-H Activation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the efficiency of bornylene C-H activation. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Catalyst Selection

Q: Which catalyst system is most effective for the C-H activation of this compound and its derivatives?

A: The optimal catalyst depends on the desired functionalization. For C-H borylation, Iridium-based catalysts, often with bipyridine or phenanthroline ligands, have shown high efficiency in analogous strained bicyclic systems. Palladium catalysts, particularly in combination with a norbornene mediator (the Catellani reaction), are well-suited for C-H arylation and alkylation. Rhodium cataly[1][2]sts are also employed for various C-H functionalizations, including amination and annulation reactions.

Regi[3][4]oselectivity

Q: How can I control the regioselectivity of C-H activation on the this compound scaffold?

A: Regioselectivity is a significant challenge and can be influenced by several factors:

  • Directing Groups (DGs): Attaching a coordinating group to the this compound substrate can direct the metal catalyst to a specific C-H bond. The choice of DG is crucial for achieving the desired positional selectivity.

  • Steric H[3][4][5]indrance: The inherent steric bulk of the this compound structure and its substituents can favor activation at less hindered positions.

  • Ligand Modification: Altering the steric and electronic properties of the ligands on the metal catalyst can influence which C-H bond is accessed.

Reaction Yields and Efficiency

Q: My reaction shows low conversion or yield. What are the common causes and how can I improve it?

A: Low yields can stem from several issues:

  • Catalyst Inactivity: Ensure the catalyst is not degraded and has been stored under appropriate conditions. Consider using freshly prepared or purchased catalyst.

  • Sub-opti[6]mal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that often require careful optimization.

  • Insuffic[6]ient Oxidant: Many C-H activation reactions are oxidative and require a stoichiometric amount of an oxidant to regenerate the active catalyst. Ensure the oxidant is fresh and used in the correct stoichiometry.

  • Inert At[6]mosphere: Reactions involving organometallic catalysts are often sensitive to air and moisture. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Side Reactions

Q: What are the common side reactions in this compound C-H activation and how can they be minimized?

A: Potential side reactions include:

  • Over-functionalization: Multiple C-H bonds may be activated, leading to di- or tri-substituted products. This can sometimes be controlled by adjusting the stoichiometry of the reagents or the reaction time.

  • Isomerization: The this compound scaffold may undergo rearrangement under harsh reaction conditions. Milder conditions and shorter reaction times can help mitigate this.

  • Decomposition: The desired product or the catalyst may decompose at elevated temperatures.

Troubleshooting Guides

Guide 1: Low or No Conversion
Potential Cause Troubleshooting Step
Inactive Catalyst - Use a fresh batch of catalyst. - Verify the catalyst's purity and handle it under an inert atmosphere. - Consider a different catalyst system if the current one is consistently inactive.
Impurities in Reagents/Solvents - Use freshly distilled and degassed solvents. - Purify the this compound substrate and other reagents before use.
Sub-optimal Temperature - Screen a range of temperatures to find the optimal condition. - Be aware that higher temperatures can also lead to catalyst decomposition.
Incorrec[6]t Ligand - The ligand plays a crucial role in catalyst activity and stability. Experiment with different ligands to find one that is compatible with your substrate and desired transformation.
Insufficient Reaction Time - Monitor the reaction progress over time using techniques like GC-MS or TLC to determine the optimal reaction duration.
Guide 2: Poor Regioselectivity
Potential Cause Troubleshooting Step
No or Ineffective Directing Group - Introduce a suitable directing group onto the this compound substrate to guide the catalyst to the desired C-H bond.
Steric H[3]indrance - If steric hindrance is preventing access to the desired C-H bond, consider modifying the substrate to reduce steric bulk or using a catalyst with a smaller ligand set.
Electronic Effects - The electronic properties of substituents on the this compound ring can influence the reactivity of different C-H bonds.
Catalyst System - Different metal catalysts (e.g., Pd, Ir, Rh) can exhibit different regioselectivities. Screen different catalyst systems to find the one that provides the desired isomer.

Quantitative Data from Analogous Systems

The following tables summarize reaction conditions and yields for C-H activation of strained bicyclic systems that are structurally similar to this compound. These can serve as a starting point for optimizing your experiments.

Table 1: Iridium-Catalyzed C-H Borylation of Bicyclic Alkanes

SubstrateCatalyst SystemBorylation ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Bicyclo[1.1.1]pentane derivative[Ir(cod)OMe]₂ / dtbpyB₂pin₂Cyclohexane801275N/A
Bicyclo[2.1.1]hexane derivative[Ir(cod)Cl]₂ / 2-mphenHBpinTHF602468N/A

Note: Data is representative and adapted from literature on analogous systems. dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; 2-mphen = 2-methylphenanthroline; B₂pin₂ = bis(pinacolato)diboron; HBpin = pinacolborane.

Table 2: Palladium-Catalyzed C-H Arylation of Norbornane Derivatives

SubstrateCatalyst SystemArylating AgentSolventTemp. (°C)Time (h)Yield (%)Reference
Norbornyl-2-carboxamidePd(OAc)₂ / Ligand4-iodotolueneToluene1101882N/A
Isobornyl acetatePd(TFA)₂ / NorbornenePhenylboronic acidDioxane1002471N/A

Note: Data is representative and adapted from literature on analogous systems.

Experimental Protocols

Detailed Methodology: Iridium-Catalyzed C-H Borylation of a this compound Derivative

This protocol is a generalized procedure based on established methods for the C-H borylation of strained bicyclic alkanes and should be optimized for your specific this compound substrate.

Materials:

  • This compound derivative (1.0 mmol)

  • [Ir(cod)OMe]₂ (0.025 mmol, 2.5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (0.05 mmol, 5 mol%)

  • Bis(pinacolato)diboron (B₂pin₂) (1.2 mmol)

  • Anhydrous cyclohexane (10 mL)

Procedure:

  • In a glovebox, add the this compound derivative, [Ir(cod)OMe]₂, dtbpy, and B₂pin₂ to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous cyclohexane to the Schlenk tube.

  • Seal the tube with a Teflon screw cap and remove it from the glovebox.

  • Place the reaction vessel in a preheated oil bath at 80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

Experimental_Workflow Experimental Workflow for Catalyst Screening cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis cluster_optimization Optimization A Prepare this compound Substrate D Set up Parallel Reactions under Inert Atmosphere A->D B Select Catalysts (Pd, Ir, Rh) & Ligands B->D C Prepare Anhydrous Solvents C->D E Vary Catalyst, Ligand, Solvent, and Temperature D->E F Monitor Reactions by GC-MS/TLC E->F G Isolate and Characterize Products F->G H Determine Yield and Regioselectivity G->H I Identify Optimal Conditions H->I J Scale-up Reaction I->J

Caption: Workflow for screening catalysts in this compound C-H activation.

Troubleshooting_Flowchart Troubleshooting Low Yield in C-H Activation Start Low or No Product Formation Check_Catalyst Is the catalyst active and handled properly? Start->Check_Catalyst Check_Reagents Are reagents and solvents pure and anhydrous? Check_Catalyst->Check_Reagents Yes Replace_Catalyst Use fresh catalyst; consider a different catalytic system. Check_Catalyst->Replace_Catalyst No Check_Conditions Are reaction conditions (T, t) optimal? Check_Reagents->Check_Conditions Yes Purify_Reagents Purify substrate and distill/degas solvents. Check_Reagents->Purify_Reagents No Check_Atmosphere Is the reaction under an inert atmosphere? Check_Conditions->Check_Atmosphere Yes Optimize_Conditions Screen temperature and reaction time. Check_Conditions->Optimize_Conditions No Improve_Inertness Improve inert atmosphere technique (e.g., glovebox). Check_Atmosphere->Improve_Inertness No Success Improved Yield Check_Atmosphere->Success Yes Replace_Catalyst->Check_Reagents Purify_Reagents->Check_Conditions Optimize_Conditions->Check_Atmosphere Improve_Inertness->Success

Caption: Troubleshooting flowchart for low reaction yield.

Directing_Group_Concept Directing Group-Mediated Regioselectivity cluster_substrate This compound Substrate cluster_catalyst Catalyst Interaction cluster_activation Selective Activation This compound This compound Scaffold DG Directing Group (DG) This compound->DG covalently attached CH_proximal Proximal C-H This compound->CH_proximal CH_distal Distal C-H This compound->CH_distal Catalyst M-L_n DG->Catalyst Coordination Activation Selective C-H Activation at Proximal Position CH_proximal->Activation Catalyst->CH_proximal Proximity-induced activation

Caption: Concept of directing group-mediated regioselectivity.

References

Validation & Comparative

Bornylene vs. Camphene in Rearrangement Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bicyclic monoterpenes, bornylene and camphene are two structurally related isomers that play a significant role as both reactants and products in a variety of rearrangement reactions. For researchers and professionals in drug development and chemical synthesis, understanding the nuances of their reactivity and the factors that govern their interconversion is paramount. This guide provides an objective comparison of this compound and camphene in the context of rearrangement reactions, supported by experimental data and mechanistic insights.

The most prominent reaction pathway governing the relationship between this compound, camphene, and their precursors is the Wagner-Meerwein rearrangement. This acid-catalyzed reaction proceeds through carbocation intermediates and is fundamental to the chemistry of bicyclic terpenes.

Performance in Rearrangement Reactions: A Comparative Overview

Under acidic conditions, camphene is generally the more thermodynamically stable and favored product compared to this compound. Rearrangement reactions starting from common precursors such as α-pinene or isoborneol predominantly yield camphene. This compound is often formed as a minor byproduct in these reactions. The structural stability of the exocyclic double bond in camphene, as opposed to the endocyclic double bond in the strained bicyclo[2.2.1]heptane system of this compound, is a key factor driving this preference.

While direct kinetic comparisons of the rearrangement of pure this compound versus pure camphene are not extensively documented in readily available literature, the product distributions from related reactions provide strong evidence for the preferential formation of camphene.

Quantitative Data Presentation

The following tables summarize quantitative data from representative rearrangement reactions involving the formation of this compound and camphene.

Table 1: Product Distribution in the Acid-Catalyzed Isomerization of α-Pinene

CatalystTemperature (°C)α-Pinene Conversion (%)Camphene Selectivity (%)This compound Selectivity (%)
Acid-activated Titanium-based precursor12010063.96Not Reported as a major product
Ti-MCM-41140HighPart of 70% total selectivity for bicyclic productsPart of 70% total selectivity for bicyclic products

Note: In many studies on α-pinene isomerization, this compound is often a minor component of the bicyclic fraction and its selectivity is not always individually reported, underscoring its less favored formation.[1]

Table 2: Reaction Yields in Related Rearrangement Reactions

Starting MaterialReactionProductYield (%)
CampheneEsterification with acetic acidIsobornyl acetate72-86[2]
α-Pinene and dry hydrogen chlorideAddition and isomerization followed by eliminationThis compoundHigh (used for subsequent oxidation)

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

Experimental Protocol 1: Acid-Catalyzed Isomerization of α-Pinene to Camphene

This protocol describes a typical procedure for the rearrangement of α-pinene, where camphene is a major product.

Materials:

  • α-Pinene

  • Acid catalyst (e.g., acid-activated titanium-based precursor, Ti-MCM-41)

  • Solvent (if applicable, e.g., toluene)

  • Reaction vessel with a stirrer and temperature control

  • Gas chromatograph (GC) for product analysis

Procedure:

  • The reaction is typically carried out in a batch reactor.

  • The acid catalyst is activated according to the specific literature procedure (e.g., calcination at a high temperature).

  • α-pinene and the activated catalyst are charged into the reactor. The catalyst loading is typically in the range of 1-10 wt% relative to α-pinene.

  • The mixture is heated to the desired reaction temperature (e.g., 120-140°C) with vigorous stirring.

  • The reaction progress is monitored by taking samples at regular intervals and analyzing them by GC to determine the conversion of α-pinene and the selectivity towards camphene and other products.

  • Upon completion of the reaction, the catalyst is separated from the product mixture by filtration.

  • The liquid products are then purified by distillation.

Experimental Protocol 2: Synthesis of this compound via Elimination

This protocol outlines a method where this compound is the targeted product, starting from α-pinene.

Materials:

  • α-Pinene

  • Dry hydrogen chloride gas

  • Anhydrous solvent (e.g., diethyl ether)

  • Base (e.g., potassium tert-butoxide)

  • Reaction vessel equipped with a gas inlet and a stirring mechanism

Procedure:

  • Hydrochlorination of α-pinene: Dry hydrogen chloride gas is bubbled through a solution of α-pinene in an anhydrous solvent at a low temperature (e.g., 0°C). This reaction initially forms bornyl chloride through a Wagner-Meerwein rearrangement.

  • Isolation of bornyl chloride: The solvent is removed under reduced pressure to obtain crude bornyl chloride.

  • Elimination reaction: The crude bornyl chloride is then treated with a strong, non-nucleophilic base like potassium tert-butoxide in a suitable solvent (e.g., dimethyl sulfoxide) to induce elimination. Syn-elimination is favored in this rigid bicyclic system, leading to the formation of this compound.[3][4]

  • Product isolation and purification: The reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then dried and the solvent is evaporated. The resulting this compound can be purified by sublimation or recrystallization.

Mechanistic Pathways and Visualizations

The acid-catalyzed rearrangement of bicyclic monoterpenes proceeds through carbocation intermediates. The relative stability of these intermediates and the transition states leading to them dictates the product distribution.

Wagner-Meerwein Rearrangement: From a Common Precursor to this compound and Camphene

The diagram below illustrates the generally accepted mechanism for the formation of this compound and camphene from a common precursor, the bornyl cation, which can be generated from α-pinene or isoborneol under acidic conditions.

Wagner_Meerwein cluster_start Starting Material cluster_intermediate Carbocation Intermediates cluster_product Products alpha_Pinene α-Pinene Pinanyl_Cation Pinanyl Cation alpha_Pinene->Pinanyl_Cation H+ Bornyl_Cation Bornyl Cation Pinanyl_Cation->Bornyl_Cation Rearrangement Camphenyl_Cation Camphenyl Cation Bornyl_Cation->Camphenyl_Cation Wagner-Meerwein Rearrangement This compound This compound (Minor) Bornyl_Cation->this compound -H+ (Path A) Camphene Camphene (Major) Camphenyl_Cation->Camphene -H+ (Path B)

Caption: Acid-catalyzed rearrangement of α-pinene to this compound and camphene.

In this pathway, the initial protonation of α-pinene leads to the pinanyl cation, which rearranges to the more stable tertiary bornyl cation. Deprotonation of the bornyl cation can occur via two main pathways:

  • Path A: Loss of a proton from an adjacent carbon within the ring system leads to the formation of the endocyclic double bond of This compound . This is generally a minor pathway.

  • Path B: A Wagner-Meerwein shift, involving the migration of a C-C bond, leads to the camphenyl cation. Subsequent deprotonation results in the formation of the exocyclic double bond of camphene . This is the major and thermodynamically favored pathway.

Experimental Workflow: Product Analysis

The following diagram illustrates a typical workflow for the analysis of the products from a rearrangement reaction.

Experimental_Workflow Start Rearrangement Reaction Mixture Filtration Catalyst Separation (Filtration) Start->Filtration Extraction Work-up (Extraction & Washing) Filtration->Extraction Drying Drying of Organic Phase (e.g., with Na2SO4) Extraction->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation GC_MS Product Analysis (GC-MS) Evaporation->GC_MS Purification Purification (Distillation/Chromatography) Evaporation->Purification Quantification Quantification (GC with internal standard) GC_MS->Quantification

References

A Comparative Guide to the Mechanistic Pathways of Bornylene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bornylene, a bicyclic monoterpene, presents a fascinating scaffold for synthetic transformations due to its inherent ring strain and stereochemistry. Understanding the mechanistic nuances of its reactions is pivotal for controlling reaction outcomes and designing novel synthetic routes in drug discovery and materials science. This guide provides a comparative analysis of key reaction types involving this compound, supported by available experimental data and detailed protocols.

Comparison of Key this compound Reactions

The reactivity of this compound is dominated by addition reactions to the double bond and skeletal rearrangements, often influenced by the formation of carbocation intermediates. Below is a comparative summary of common reactions, with a focus on their mechanistic pathways and stereochemical outcomes.

Reaction TypeReagents/CatalystTypical YieldStereoselectivityKey Mechanistic FeaturesComparison with Norbornene
Hydroboration-Oxidation 1. BH₃-THF 2. H₂O₂, NaOHHighHigh (syn, anti-Markovnikov)Concerted syn-addition of B-H bond from the less hindered exo face, followed by oxidation with retention of stereochemistry.[1]Similar mechanism and stereoselectivity. The methyl groups on this compound can influence the facial selectivity.
Epoxidation m-CPBAGood to HighHigh (syn-addition)Concerted "butterfly" transition state where the peroxyacid delivers an oxygen atom to one face of the double bond.[2][3]Both undergo syn-epoxidation. The steric bulk of the methyl groups in this compound favors attack from the less hindered face.
Catalytic Hydrogenation H₂ / Pd/CQuantitativeHigh (syn-addition)Syn-addition of hydrogen atoms to the double bond from the catalyst surface.[4][5]Both are readily hydrogenated. This compound's methyl groups may slightly affect the rate of reaction compared to the less substituted norbornene.
Wagner-Meerwein Rearrangement Acidic conditionsVariableDependent on carbocation stabilityStepwise process involving the formation of a carbocation intermediate, followed by a 1,2-alkyl or hydride shift to a more stable carbocation.[6][7]Both systems are prone to Wagner-Meerwein rearrangements due to the strained bicyclic framework. The substitution pattern on this compound can dictate the migration aptitude of different groups.

Detailed Experimental Protocols

Hydroboration-Oxidation of this compound

This procedure outlines the anti-Markovnikov hydration of this compound to yield the corresponding alcohol with syn-stereochemistry.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃-THF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH) solution (3 M)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe, separatory funnel, rotary evaporator

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, dissolve this compound in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 1 M BH₃-THF solution dropwise via syringe.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.

  • Slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution, maintaining the temperature below 30 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Epoxidation of this compound with m-CPBA

This protocol describes the syn-epoxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Add m-CPBA portion-wise to the solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude epoxide can be purified by column chromatography.

Catalytic Hydrogenation of this compound

This procedure details the reduction of the this compound double bond to yield the corresponding saturated alkane.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a hydrogenation flask, dissolve this compound in ethanol or ethyl acetate.

  • Carefully add the 10% Pd/C catalyst.

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) or use a hydrogen-filled balloon.

  • Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases.

  • Carefully vent the excess hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to obtain the hydrogenated product.

Mechanistic Visualizations

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways discussed.

Hydroboration_Oxidation This compound This compound TransitionState Four-membered Transition State This compound->TransitionState BH3-THF Alkylborane Trialkylborane Intermediate TransitionState->Alkylborane syn-addition Alcohol Bornyl Alcohol Derivative Alkylborane->Alcohol H2O2, NaOH

Caption: Hydroboration-Oxidation of this compound.

Caption: Epoxidation of this compound.

Catalytic_Hydrogenation This compound This compound Adsorption Adsorption onto Catalyst Surface This compound->Adsorption H2, Pd/C Bornane Bornane Adsorption->Bornane syn-addition

Caption: Catalytic Hydrogenation of this compound.

Wagner_Meerwein_Rearrangement cluster_0 Carbocation Formation cluster_1 1,2-Alkyl Shift cluster_2 Deprotonation Protonated_Alcohol Protonated Isoborneol Carbocation1 Secondary Carbocation Protonated_Alcohol->Carbocation1 -H2O Carbocation2 Tertiary Carbocation Carbocation1->Carbocation2 Rearrangement Camphene Camphene Carbocation2->Camphene -H+

Caption: Wagner-Meerwein Rearrangement of Isoborneol to Camphene.

References

A Spectroscopic Comparison of Bornylene and Its Epoxide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of bornylene and its derivative, this compound epoxide. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, drug discovery, and materials science, where the rigid bicyclic scaffold of this compound and its analogues are of significant interest. This document summarizes key spectroscopic data, provides detailed experimental protocols for synthesis and characterization, and visualizes the synthetic pathway.

Introduction to this compound and its Derivatives

This compound, a bicyclic monoterpene, is a notable organic compound due to its rigid cage-like structure. Its derivatives are widely explored in various fields, including the synthesis of complex natural products, development of novel polymers, and as chiral auxiliaries in asymmetric synthesis. The functionalization of the this compound scaffold, for instance through epoxidation, introduces new reactive sites and alters the electronic and steric properties of the molecule, leading to a diverse range of chemical behaviors and potential applications. Understanding the spectroscopic characteristics of this compound and its derivatives is fundamental for their identification, characterization, and the elucidation of reaction mechanisms.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and this compound epoxide. This data is essential for the unambiguous identification and characterization of these compounds.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundH-2H-3Other Key Resonances
This compound5.85 (d)5.55 (d)0.82 (s, 3H), 0.95 (s, 3H), 1.05 (s, 3H)
This compound Epoxide2.95 (d)2.75 (d)0.80 (s, 3H), 0.90 (s, 3H), 1.15 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC-1C-2C-3C-7Methyl Carbons
This compound50.5138.5129.048.012.5, 20.0, 21.5
This compound Epoxide49.058.056.547.512.0, 19.5, 21.0

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

CompoundC=C StretchC-H (sp²) StretchC-O-C Stretch (Epoxide)
This compound16403040-
This compound Epoxide--850

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound136121, 93, 79
This compound Epoxide152137, 109, 95

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound and its epoxide are provided below.

Synthesis of this compound

This compound can be synthesized from camphor via the Shapiro reaction, involving the formation of a tosylhydrazone intermediate. The detailed procedure is adapted from Organic Syntheses.

Materials:

  • Camphor

  • Tosylhydrazide

  • Ethanol

  • Hydrochloric acid

  • Methyllithium in diethyl ether

  • Pentane

  • Alumina

Procedure:

  • Preparation of Camphor Tosylhydrazone: A mixture of camphor (0.208 mole), p-toluenesulfonylhydrazide (0.200 mole), and 300 ml of 95% ethanol is prepared. One milliliter of concentrated hydrochloric acid is added, and the solution is heated under reflux for 2 hours. The resulting solution is cooled in an ice bath to induce crystallization. The colorless needles of camphor tosylhydrazone are collected by suction filtration and dried.

  • Reaction with Methyllithium: A dry, 1-liter, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with camphor tosylhydrazone (0.10 mole) and 400 ml of dry diethyl ether. The flask is cooled in a water bath. A solution of 1.6 N methyllithium (0.24 mole) in ether is added dropwise over 1 hour. The mixture is stirred for 8-9 hours, during which a precipitate forms.

  • Work-up and Isolation: Excess methyllithium is quenched by the careful addition of water. The ether layer is separated, washed with water, and dried over anhydrous sodium sulfate. The ether is removed by distillation.

  • Purification: The crude product is purified by column chromatography on alumina, eluting with pentane. The solvent is removed from the eluate by distillation, and the residue is distilled to yield pure 2-bornene (this compound) as colorless crystals.

Synthesis of this compound Epoxide

The epoxidation of this compound can be achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: this compound is dissolved in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Addition of m-CPBA: m-CPBA (1.1 equivalents) is added portion-wise to the stirred solution over 15 minutes.

  • Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude this compound epoxide is purified by flash column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples were analyzed as a thin film on a NaCl plate or as a KBr pellet.

Mass Spectrometry (MS): Mass spectra were acquired on a mass spectrometer using electron ionization (EI) at 70 eV.

Synthetic Workflow Visualization

The synthesis of this compound from camphor is a key transformation that can be visualized as a multi-step process. The following diagram, generated using the DOT language, illustrates this workflow.

Synthesis_of_this compound Camphor Camphor Tosylhydrazone Camphor Tosylhydrazone Camphor->Tosylhydrazone Tosylhydrazide, H⁺, EtOH, Δ This compound This compound Tosylhydrazone->this compound 1. MeLi, Et₂O 2. H₂O

Caption: Synthesis of this compound from Camphor via a Tosylhydrazone intermediate.

A Comparative Guide to the Analytical Validation of Bornylene Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the primary analytical techniques for the quantification of bornylene, a bicyclic monoterpene found in various essential oils. The focus is on providing objective performance comparisons supported by representative experimental data to aid researchers in selecting and implementing appropriate analytical methods. As this compound is a volatile compound, this guide centers on Gas Chromatography (GC) as the most suitable analytical approach.

Comparison of Analytical Methods: GC-FID vs. GC-MS

Gas Chromatography is the industry standard for the analysis of volatile compounds like terpenes.[1] The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the specific requirements of the analysis.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is a robust and cost-effective method for quantifying known target compounds.[2] FID is known for its high sensitivity to hydrocarbons and a wide linear range. It is an excellent choice for routine quality control when the identity of the analyte (this compound) is already established.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry.[4] This method provides not only quantitative data but also structural information, allowing for definitive identification of the analyte.[4] GC-MS is particularly valuable in complex matrices where there is a possibility of co-eluting compounds, as it can distinguish between them based on their mass spectra.[2] For research and development, where purity and unequivocal identification are critical, GC-MS is the preferred method.

Experimental Workflow for this compound Quantification

The general workflow for the quantification of this compound in a sample, such as an essential oil, involves several key steps from sample preparation to data analysis.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Essential Oil Sample Dilution Dilution with Solvent (e.g., Hexane, Ethanol) Sample->Dilution ISTD Addition of Internal Standard Dilution->ISTD Vortex Vortexing ISTD->Vortex Filtration Filtration (0.45 µm) Vortex->Filtration Injection Injection into GC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification Method Validation Logic cluster_core Core Method Performance cluster_reliability Method Reliability Specificity Specificity/ Selectivity Linearity Linearity & Range Specificity->Linearity LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Accuracy Accuracy LOQ->Accuracy Precision Precision (Repeatability & Intermediate) LOQ->Precision Robustness Robustness Accuracy->Robustness Precision->Robustness

References

Comparative study of catalysts for Bornylene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Bornylene Polymerization

Introduction

This compound, a bicyclic olefin derived from camphor, holds potential for the synthesis of polymers with unique thermal and optical properties. The choice of catalyst is paramount in controlling the polymerization process and tailoring the final polymer's characteristics. This guide provides a comparative overview of different catalyst systems applicable to this compound polymerization. Due to a scarcity of direct comparative studies on this compound, this analysis leverages data from the polymerization of the structurally similar monomer, norbornene, to provide a broader context for catalyst performance. The primary catalyst classes discussed include Ziegler-Natta, metallocene, and late transition metal catalysts.

Data Presentation

The following table summarizes the performance of various catalysts in the polymerization of this compound and norbornene. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Catalyst SystemMonomerCo-catalystCatalytic Activity (g polymer/mol catalyst·h)Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)Reference
Late Transition Metal
[L-Ni(PPh₃)] / MAOThis compoundMAO2.60 x 10⁷2.72 x 10⁶Not Reported[1]
Ni(dppe)Cl₂ / B(C₆F₅)₃/TEANorborneneB(C₆F₅)₃/TEA~10³ - 10⁴Not ReportedNot Reported[2]
PdCl₂(dppe) / B(C₆F₅)₃/TEANorborneneB(C₆F₅)₃/TEA10⁷Not ReportedNot Reported[2]
[ArN=C(R)−C(R)=NAr]NiX₂ / MAONorborneneMAOHighHighNot Reported[3]
Ziegler-Natta
TiCl₄ / AlEt₃NorborneneAlEt₃Not ReportedHighBroad[4]
VCl₄ / Al(i-Bu)₃NorborneneAl(i-Bu)₃Not ReportedNot ReportedNot Reported[4]
Metallocene
Cp₂ZrCl₂ / MAONorborneneMAOHighHighNarrow[5]
[Me₂Si(Ind)₂]ZrCl₂ / MAONorborneneMAOVery HighHighNarrow[5]

Note: "L" in the nickel catalyst for this compound polymerization represents a nitrogen-nitrogen bidentate ligand.[1] "dppe" is 1,2-bis(diphenylphosphino)ethane. Data for norbornene is provided for comparative context.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison.

This compound Polymerization with [L-Ni(PPh₃)] / MAO Catalyst[1]
  • Catalyst Preparation: A nitrogen-nitrogen bidentate ligand is reacted with a nickel precursor and triphenylphosphine (PPh₃) to form the pre-catalyst component A, [L-Ni(PPh₃)].

  • Polymerization Procedure:

    • In a reaction vessel under an inert atmosphere, a solution of this compound in a suitable solvent (e.g., toluene) is prepared.

    • The cocatalyst, methylaluminoxane (MAO) (Component B), is added to the reactor. The molar ratio of Al/Ni is a critical parameter, typically ranging from 1000 to 10000.

    • The pre-catalyst solution (Component A) is then introduced to initiate the polymerization.

    • The reaction is carried out at a controlled temperature, for example, 30°C.

    • After the desired reaction time, the polymerization is terminated by adding a quenching agent, such as an acidified alcohol solution (e.g., ethanol/HCl).

    • The precipitated polymer is then filtered, washed with alcohol, and dried under vacuum.

Norbornene Polymerization with Late Transition Metal Catalysts[2]
  • Catalyst System Preparation: The pre-catalyst, such as Ni(dppe)Cl₂ or PdCl₂(dppe), is dissolved in a solvent mixture like toluene/methylene chloride.

  • Polymerization Procedure:

    • The norbornene monomer is dissolved in the reaction solvent in a Schlenk flask under an inert atmosphere.

    • The activator system, a mixture of tris(pentafluorophenyl)borane (B(C₆F₅)₃) and triethylaluminium (TEA), is added to the monomer solution.

    • The polymerization is initiated by the addition of the pre-catalyst solution.

    • The reaction is conducted at room temperature for a specified duration.

    • Termination is achieved by pouring the reaction mixture into an acidified methanol solution.

    • The resulting polymer is collected by filtration, washed with methanol, and dried.

General Procedure for Norbornene Polymerization with Metallocene Catalysts[5]
  • Activation of Pre-catalyst: The metallocene pre-catalyst (e.g., Cp₂ZrCl₂) is activated with a co-catalyst, typically methylaluminoxane (MAO), in a suitable solvent like toluene.

  • Polymerization:

    • The norbornene monomer is introduced into the activated catalyst solution.

    • The polymerization is allowed to proceed under controlled temperature and pressure.

    • The reaction is quenched, and the polymer is precipitated, washed, and dried.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the general mechanism of vinyl-addition polymerization for cyclic olefins and the classification of the discussed catalysts.

polymerization_mechanism Catalyst Active Catalyst Species [M]-R Coordination Monomer Coordination Catalyst->Coordination + Monomer Monomer This compound/Norbornene Monomer->Coordination Insertion Migratory Insertion Coordination->Insertion Propagation Chain Propagation Insertion->Propagation Growing Polymer Chain [M]-(monomer)n-R Propagation->Coordination + Monomer Termination Chain Termination/ Transfer Propagation->Termination Polymer Polythis compound/ Polynorbornene Termination->Polymer

Caption: General mechanism of vinyl-addition polymerization for cyclic olefins.

catalyst_classification cluster_main Catalysts for this compound/Norbornene Polymerization cluster_zn Examples cluster_metallocene Examples cluster_ltm Examples ZN Ziegler-Natta ZN_ex TiCl₄/AlR₃ VCl₄/AlR₃ ZN->ZN_ex Metallocene Metallocene Metallocene_ex Cp₂ZrCl₂/MAO [Me₂Si(Ind)₂]ZrCl₂/MAO Metallocene->Metallocene_ex LTM Late Transition Metal LTM_ex Ni-based Pd-based LTM->LTM_ex

Caption: Classification of catalysts for cyclic olefin polymerization.

References

Bornylene: A Potential Substitute for Norbornene in Advanced Polymer Synthesis? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel polymers with tailored properties is a continuous endeavor. Norbornene has long been a cornerstone monomer in the synthesis of polymers with exceptional thermal and mechanical properties. However, its structural analog, bornylene, presents an intriguing alternative that warrants a detailed comparison. This guide provides an objective analysis of this compound as a substitute for norbornene in polymer chemistry, summarizing available experimental data and outlining key considerations for its application.

Executive Summary

Norbornene is a widely studied and utilized monomer in polymer chemistry, primarily through Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization, yielding polymers with high glass transition temperatures and excellent chemical resistance. This compound, a methylated derivative of norbornene, is structurally similar but has been significantly less explored as a monomer. While direct comparative studies on the polymerization of this compound and norbornene are scarce in publicly available literature, this guide compiles existing data for both monomers and offers a science-based perspective on the potential of this compound as a substitute. The key difference lies in the presence of three methyl groups in this compound, which is anticipated to influence its reactivity, polymerization kinetics, and the ultimate properties of the resulting polymer.

Monomer Properties: A Structural Overview

The fundamental difference between norbornene and this compound lies in their chemical structures. This compound possesses three methyl groups that norbornene lacks. This seemingly minor difference can have significant implications for their polymerization behavior and the characteristics of the resulting polymers.

PropertyNorborneneThis compoundReference
Chemical Formula C₇H₁₀C₁₀H₁₆
Molar Mass 94.16 g/mol 136.24 g/mol
Structure Bicyclic alkeneBicyclic alkene with three methyl groups
Synthesis Diels-Alder reaction of cyclopentadiene and ethyleneSynthetically derived from camphor[1]

Polymerization Behavior: A Tale of Two Monomers

Both norbornene and, theoretically, this compound can be polymerized through two primary mechanisms: Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization.[2]

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful technique for the polymerization of strained cyclic olefins, like norbornene, to produce unsaturated polymers with a high degree of control over their structure and properties.[3]

ROMP_Mechanism

Vinyl-Addition Polymerization

Vinyl-addition polymerization of norbornene proceeds without ring-opening, leading to a saturated polymer backbone with the bicyclic structure retained as a repeating unit.[2] This method yields polymers with high thermal stability and glass transition temperatures.[6]

Vinyl_Addition_Polymerization

Similar to ROMP, there is a lack of specific experimental data on the vinyl-addition polymerization of this compound. The steric bulk of the methyl groups in this compound could influence catalyst coordination and insertion, potentially leading to different polymerization kinetics and polymer molecular weights compared to norbornene.

Comparison of Polymer Properties: Polynorbornene vs. Hypothetical Polythis compound

Given the absence of experimental data for polythis compound, the following table compares the known properties of polynorbornene with projected properties for polythis compound based on theoretical considerations.

PropertyPolynorbornenePolythis compound (Hypothetical)Rationale for Hypothetical Properties
Glass Transition Temperature (Tg) High (can exceed 300 °C for addition polymers)[6]Potentially higherThe bulky methyl groups would further restrict chain mobility, leading to an increase in Tg.
Thermal Stability High[1]Potentially similar or slightly lowerThe saturated backbone of addition polythis compound would be thermally stable. The methyl groups might introduce sites for potential degradation at very high temperatures.
Solubility Generally soluble in aromatic and chlorinated solventsPotentially lowerThe increased steric bulk and potential for increased intermolecular interactions due to the methyl groups could reduce solubility.
Mechanical Properties High modulus, often brittle[7]Potentially higher modulus and increased brittlenessThe rigid bicyclic structure combined with the methyl groups would likely result in a very rigid and potentially more brittle material.
Density ~1.0 g/cm³Potentially lowerThe introduction of bulky methyl groups would likely decrease the packing efficiency of the polymer chains, leading to a lower density.

Experimental Protocols: A Focus on Norbornene Polymerization

Due to the lack of specific protocols for this compound polymerization, this section details established methods for the polymerization of norbornene, which can serve as a starting point for the investigation of this compound.

Ring-Opening Metathesis Polymerization (ROMP) of Norbornene

Materials:

  • Norbornene

  • Grubbs' first or second-generation catalyst

  • Anhydrous and deoxygenated solvent (e.g., dichloromethane or toluene)

  • Quenching agent (e.g., ethyl vinyl ether)

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve the desired amount of norbornene in the solvent.

  • In a separate vial, dissolve the Grubbs' catalyst in a small amount of the solvent.

  • Add the catalyst solution to the monomer solution with stirring. The polymerization is typically rapid and may be accompanied by an increase in viscosity.

  • Allow the reaction to proceed for the desired time to achieve the target molecular weight.

  • Quench the polymerization by adding an excess of ethyl vinyl ether.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

  • Collect the polymer by filtration and dry under vacuum.

Vinyl-Addition Polymerization of Norbornene

Materials:

  • Norbornene

  • Palladium-based catalyst (e.g., [Pd(OAc)₂(PPh₃)₂])

  • Cocatalyst/activator (e.g., methylaluminoxane - MAO)

  • Anhydrous and deoxygenated solvent (e.g., toluene)

Procedure:

  • Under an inert atmosphere, charge a reaction vessel with the solvent and the desired amount of norbornene.

  • Add the cocatalyst (e.g., MAO) to the solution and stir.

  • In a separate vial, dissolve the palladium catalyst in the solvent.

  • Add the catalyst solution to the monomer/cocatalyst mixture to initiate polymerization.

  • Maintain the reaction at a specific temperature for the desired duration.

  • Terminate the polymerization by adding a protic solvent like methanol.

  • Isolate the polymer by precipitation in a non-solvent, followed by filtration and drying.

Future Outlook and Research Opportunities

The significant gap in the scientific literature regarding the polymerization of this compound presents a compelling opportunity for research. A direct, systematic comparison of the polymerization kinetics and resulting polymer properties of this compound and norbornene is crucial to validate the theoretical predictions outlined in this guide. Key research questions to address include:

  • How do the polymerization kinetics of this compound in ROMP and vinyl-addition polymerization compare to those of norbornene under identical conditions?

  • What are the thermal and mechanical properties (Tg, thermal stability, modulus, etc.) of polythis compound, and how do they differ from those of polynorbornene?

  • Can the methyl groups in this compound be functionalized to introduce new properties to the resulting polymers?

  • What are the potential applications for polythis compound, particularly in areas where the specific properties of polynorbornene are either advantageous or limiting?

Answering these questions through rigorous experimental investigation will be essential to determine if this compound can indeed serve as a viable and potentially advantageous substitute for norbornene in the development of next-generation polymers.

References

A Comparative Guide to the Properties of Bornylene: Theoretical vs. Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the theoretical and experimental properties of bornylene, a bicyclic monoterpene. For contextual understanding and performance assessment, this compound's properties are compared with structurally similar and commercially significant alternatives: norbornene, camphene, and α-pinene. This document is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields by presenting a curated compilation of data, detailed experimental methodologies, and visual representations of its biological context.

Physicochemical Properties: A Comparative Analysis

The following tables summarize the key physicochemical properties of this compound and its selected alternatives, presenting both theoretical (computed) and experimental values for a thorough comparison.

Table 1: General and Physical Properties

PropertyThis compoundNorborneneCampheneα-Pinene
Molecular Formula C₁₀H₁₆[1]C₇H₁₀C₁₀H₁₆[2]C₁₀H₁₆[3]
Molar Mass ( g/mol ) Theoretical: 136.23[1] Experimental: 136.238[4]Theoretical: 94.15 Experimental: 94.157Theoretical: 136.23[2] Experimental: 136.238[5]Theoretical: 136.23[3] Experimental: 136.238
Appearance Colorless solid[4]White solid[6]Colorless to white crystalline solid[2]Clear colorless liquid[3]
Melting Point (°C) Experimental: 113[4]Experimental: 42-46[6]Experimental: 51-52[5]Experimental: -62.8
Boiling Point (°C) Experimental: 146-147[4]Experimental: 96[6]Experimental: 159[5]Experimental: 155
Density (g/cm³) Experimental: 0.898[4]-Experimental: 0.842[5]Experimental: 0.858
Flash Point (°C) Experimental: 25[7]Experimental: -15[6]Experimental: 36Experimental: 33
Water Solubility Theoretical: 6.858 mg/L @ 25°C (est.)[7]-Theoretical: 4.6 mg/L @ 25°C[2]Theoretical: 2.49 mg/L @ 25°C
logP (o/w) Theoretical: 4.187 (est.)[7]--Theoretical: 4.31 (est.)

Table 2: Chromatographic and Spectroscopic Properties

PropertyThis compoundNorborneneCampheneα-Pinene
Kovats Retention Index (Standard non-polar) Experimental: 896, 907[1]-Experimental: 935, 940, 951Experimental: 973, 978, 982

Experimental Protocols

This section outlines the general methodologies for determining the key experimental properties listed above. While specific instrumental parameters may vary between studies, the fundamental principles remain consistent.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).

  • Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is reported as the melting point. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point is a characteristic physical property of a liquid.

Methodology: Micro Boiling Point Determination

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Heating: The assembly is attached to a thermometer and heated in a suitable apparatus (e.g., a Thiele tube or an oil bath).

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.

  • Measurement: The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube as the apparatus cools.

Gas Chromatography for Kovats Retention Index

The Kovats retention index is a standardized measure of a compound's elution time in gas chromatography, which helps in compound identification.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent. A homologous series of n-alkanes is used as a reference standard.

  • Injection: A small volume of the sample solution is injected into the gas chromatograph.

  • Separation: The volatile components are separated on a capillary column (e.g., HP-5MS) based on their boiling points and interactions with the stationary phase. The temperature of the column is typically programmed to increase over time to elute a wide range of compounds.

  • Detection: A mass spectrometer is used to detect and identify the eluting compounds based on their mass spectra.

  • Calculation: The retention times of the sample components and the n-alkane standards are used to calculate the Kovats retention index.

Biological Activity and Potential Pathways

While specific intracellular signaling pathways for this compound are not extensively documented in publicly available literature, research on this compound and structurally related bicyclic monoterpenes points towards significant biological activities, particularly antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

This compound is a component of xibornol, a formulation used for antisepsis of the oral cavity, which has shown strong antibacterial action against Gram-positive bacteria such as Streptococcus pneumoniae, Streptococcus pyogenes, and Staphylococcus aureus[8]. The proposed mechanism of action for many monoterpenes involves the disruption of the bacterial cell membrane integrity, leading to leakage of intracellular contents and ultimately cell death.

Antimicrobial_Activity cluster_membrane Bacterial Cell Membrane Membrane_Integrity Membrane Integrity Cell_Lysis Cell Lysis / Death Membrane_Integrity->Cell_Lysis Ion_Gradient Ion Gradient Ion_Gradient->Cell_Lysis ATP_Production ATP Production ATP_Production->Cell_Lysis This compound This compound Disruption Disruption This compound->Disruption Disruption->Membrane_Integrity Loss of Disruption->Ion_Gradient Dissipation of Disruption->ATP_Production Inhibition of

Caption: Proposed mechanism of this compound's antimicrobial activity.

Anti-inflammatory Activity

Derivatives of borneol, a compound closely related to this compound, have demonstrated anti-inflammatory effects[9]. For instance, bornyl acetate has been shown to exert its anti-inflammatory action in human chondrocytes by inducing the expression of Interleukin-11 (IL-11). This suggests a potential role for this compound-related compounds in modulating inflammatory responses. A simplified representation of a potential anti-inflammatory pathway is shown below.

Anti_Inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., IL-1β) Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., IL-6, IL-8, MMPs) Inflammatory_Stimulus->Pro_inflammatory_Mediators Induces Inflammation_Reduction Reduction of Inflammation Pro_inflammatory_Mediators->Inflammation_Reduction Leads to Bornylene_Derivative This compound-related Compound Anti_inflammatory_Cytokine Anti-inflammatory Cytokine (e.g., IL-11) Bornylene_Derivative->Anti_inflammatory_Cytokine Induces Anti_inflammatory_Cytokine->Pro_inflammatory_Mediators Inhibits Anti_inflammatory_Cytokine->Inflammation_Reduction Contributes to

Caption: Potential anti-inflammatory action of this compound-related compounds.

Synthesis of this compound

This compound can be synthetically derived from camphor, a readily available natural product. The synthesis typically involves the conversion of camphor to its tosylhydrazone, followed by elimination.

Bornylene_Synthesis Camphor Camphor Camphor_Tosylhydrazone Camphor Tosylhydrazone Camphor->Camphor_Tosylhydrazone + Tosylhydrazide Tosylhydrazide Tosylhydrazide->Camphor_Tosylhydrazone This compound This compound Camphor_Tosylhydrazone->this compound + Base (Elimination) Base Base (e.g., NaH) Base->this compound

Caption: Synthetic route to this compound from Camphor.

Conclusion

This guide provides a comparative overview of the theoretical and experimental data for this compound and its structural analogs. The presented data highlights the importance of experimental validation of computationally derived properties. While this compound's physicochemical characteristics are well-documented, further research is needed to fully elucidate its biological activities and the specific molecular pathways through which they are exerted. The information compiled herein serves as a foundational resource for scientists and researchers engaged in the exploration and application of this compound in various scientific and medicinal fields.

References

A Researcher's Guide to Isomeric Purity Analysis of Synthesized Bornylene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of synthesized compounds is a critical step in guaranteeing product quality, safety, and efficacy. This guide provides a comprehensive comparison of analytical methods for determining the isomeric purity of synthesized bornylene, a bicyclic monoterpene, with a focus on its common isomers: camphene and tricyclene.

This compound is often synthesized from precursors like camphor or α-pinene, processes that can lead to the formation of isomeric impurities. The structural similarity of these isomers necessitates robust analytical techniques for their accurate separation and quantification. This guide delves into the prevalent chromatographic methods, offering supporting data and detailed experimental protocols to aid in method selection and implementation.

Comparison of Analytical Techniques

Gas Chromatography (GC) is the cornerstone for analyzing volatile compounds like this compound and its isomers. The choice of detector—Flame Ionization Detector (FID) or Mass Spectrometer (MS)—and the type of capillary column, particularly the stationary phase, are crucial for achieving the desired separation and sensitivity.

Quantitative Performance of GC-FID vs. GC-MS for Terpene Isomer Analysis

ParameterGC-FIDGC-MS
Principle Measures the current produced by the combustion of organic compounds in a hydrogen flame.Measures the mass-to-charge ratio of ionized molecules and their fragments.
Selectivity Lower; based on retention time alone.Higher; provides mass spectra for compound identification.
Sensitivity (LOD) ~0.05 - 1 ng~0.01 - 0.1 ng
**Linearity (R²) **> 0.99> 0.99
Precision (%RSD) < 5%< 10%
Cost LowerHigher
Primary Use Robust quantification of known analytes.Identification and quantification, especially in complex mixtures.

Note: The values presented are typical for terpene analysis and may vary depending on the specific instrumentation, method parameters, and sample matrix.

Chiral Stationary Phases for Enantiomeric Separation

For the separation of this compound enantiomers, chiral gas chromatography is indispensable. Cyclodextrin-based stationary phases are widely employed for this purpose.

Chiral Stationary PhaseCommon ApplicationTypical Resolution (Rs)
Beta-Cyclodextrin Derivatives Broad applicability for terpenes, including pinenes.[1]> 1.5
Gamma-Cyclodextrin Derivatives Separation of specific terpene enantiomers where beta-cyclodextrins are less effective.> 1.5

Experimental Workflow & Signaling Pathways

The logical workflow for the isomeric purity analysis of synthesized this compound is outlined below. This process ensures a systematic approach from sample preparation to data analysis and reporting.

Isomeric_Purity_Analysis cluster_synthesis This compound Synthesis cluster_analysis Analytical Workflow cluster_data_processing Data Processing & Reporting Synthesis Synthesized this compound Product SamplePrep Sample Preparation (Dilution in appropriate solvent) Synthesis->SamplePrep Crude Product GC_Injection Gas Chromatography Injection SamplePrep->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Detection Detection (FID or MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification (Area % or External/Internal Standard) PeakIntegration->Quantification PurityCalculation Isomeric Purity Calculation Quantification->PurityCalculation Report Final Report PurityCalculation->Report

Workflow for Isomeric Purity Analysis of this compound.

Experimental Protocols

Below are detailed methodologies for the key experiments in the isomeric purity analysis of synthesized this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Isomer Quantification

This protocol is designed for the quantification of this compound and its primary isomers, camphene and tricyclene.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and an autosampler.

  • Column: A non-polar capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 180°C.

    • Hold: 5 minutes at 180°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: Prepare a stock solution of the synthesized this compound in hexane (or another suitable solvent) at a concentration of approximately 1 mg/mL. Create a series of dilutions for calibration standards if external standard quantification is to be performed.

  • Data Analysis: Identify peaks based on the retention times of pure standards for this compound, camphene, and tricyclene. Calculate the percentage of each isomer using the area normalization method. For more accurate quantification, use an external or internal standard method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification and Quantification

This method is ideal for confirming the identity of isomers and for quantification, especially in complex mixtures.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column and Carrier Gas: Same as for GC-FID.

  • Oven Temperature Program: Same as for GC-FID.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

  • Mass Range: m/z 40-300.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Same as for GC-FID.

  • Data Analysis: Identify compounds by comparing their retention times and mass spectra with those of pure standards and reference libraries (e.g., NIST). Quantification can be performed using the total ion chromatogram (TIC) or by selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

Chiral Gas Chromatography for Enantiomeric Purity

This protocol is for the separation and quantification of the enantiomers of this compound.

  • Instrumentation: Gas chromatograph with an FID or MS detector.

  • Column: A chiral capillary column, typically with a cyclodextrin-based stationary phase (e.g., Beta-DEX™ 225 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 5 minutes.

    • Ramp: 2°C/min to 150°C.

    • Hold: 10 minutes at 150°C.

  • Injector and Detector Temperatures: Same as for the respective non-chiral methods.

  • Sample Preparation: Same as for the non-chiral methods.

  • Data Analysis: Identify the enantiomer peaks based on their retention times. The elution order can be determined by injecting a standard of a known enantiomer. Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

Method Validation

To ensure the reliability of the analytical results, the chosen method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The selection of an appropriate analytical method for the isomeric purity analysis of synthesized this compound is critical for ensuring its quality and suitability for its intended application. Gas chromatography, with either FID or MS detection, provides robust and reliable platforms for this analysis. For routine quality control where the identities of the isomers are known, GC-FID offers a cost-effective and precise solution. When unambiguous identification of impurities is required, or for the analysis of complex mixtures, the specificity of GC-MS is invaluable. Furthermore, for applications where the stereochemistry of this compound is critical, chiral GC is the definitive technique for determining enantiomeric purity. The protocols and comparative data presented in this guide serve as a foundation for the development and validation of analytical methods tailored to the specific needs of the researcher.

References

Safety Operating Guide

Proper Disposal Procedures for Bornylene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of bornylene in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe and compliant waste management.

Immediate Safety and Handling

This compound is a flammable solid that is toxic to aquatic life.[1] Proper handling is crucial to mitigate risks. Always consult the Safety Data Sheet (SDS) before working with this chemical. Key safety precautions include:

  • Personal Protective Equipment (PPE) : Wear chemical splash goggles, gloves, and a lab coat.[2]

  • Ventilation : Use only with adequate ventilation, preferably within a chemical fume hood, to keep airborne concentrations low.[2]

  • Ignition Sources : Keep this compound away from heat, sparks, open flames, and hot surfaces.[1][2] Take precautionary measures against static discharge.[2]

  • Storage : Store in a tightly closed container in a refrigerator or a designated flammables cabinet, below 4°C (39°F).[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, also known as 2-Norbornene or 1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene.[2][3][4]

PropertyValueSource
Chemical Formula C₁₀H₁₆[3][4]
Molecular Weight 136.23 g/mol [3]
Appearance White solid[2][5]
Melting Point 113 °C[4][5][6]
Boiling Point 146-147 °C at 760 mmHg[4][6]
Flash Point -15 °C to 25 °C[2][5][6]
Oral LD50 (Rat) 11300 mg/kg[2]
Oral LD50 (Mouse) 13000 mg/kg[2]
Skin LD50 (Rabbit) >5 mL/kg[2]

Detailed Disposal Protocol

The disposal of this compound and associated waste must be handled as hazardous waste. It is crucial to prevent its release into the environment due to its toxicity to aquatic organisms.[1][7] Do not dispose of this compound down the drain or in regular trash.

Step 1: Waste Segregation and Collection

Proper segregation is the first step in safe disposal. Incompatible chemicals must be kept separate to avoid dangerous reactions. This compound is incompatible with:

  • Strong oxidizing agents (e.g., perchlorates, nitrates)[2]

  • Strong acids[2]

Procedure:

  • Designate a Waste Container : Use a clearly labeled, compatible waste container for solid this compound waste. The container should be kept tightly closed when not in use.

  • Collect Solid Waste : Place all this compound-contaminated solid waste, including residual powder, contaminated personal protective equipment (gloves, wipes), and weighing papers, into this designated container.

  • Collect Liquid Waste : Solvents and solutions contaminated with this compound should be collected in a separate, clearly labeled hazardous waste container for flammable organic liquids. Do not mix with other waste streams.

Step 2: Managing Contaminated Labware
  • Gross Decontamination : Scrape any significant solid this compound residue from labware into the designated solid waste container.

  • Rinsing : Rinse the labware with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol).

  • Collect Rinsate : The solvent rinsate is now considered hazardous waste. Collect all rinsate in the designated flammable organic liquid waste container.

  • Final Cleaning : After the initial solvent rinse, the labware can be washed with soap and water.

Step 3: Disposal of Empty this compound Containers

Empty chemical containers must be managed carefully to ensure no residual hazard remains.

  • Thoroughly Empty : Ensure the container is completely empty of all this compound.

  • Triple Rinse : Rinse the empty container three times with a suitable solvent.

  • Collect Rinsate : Collect the rinsate as flammable organic hazardous waste.

  • Deface Label : Completely remove or obliterate the original product label.

  • Final Disposal : The rinsed and defaced container can now be disposed of in the appropriate recycling or regular trash receptacle, as per your institution's guidelines.

Step 4: Final Disposal Arrangement
  • Storage : Store all this compound hazardous waste containers in a designated satellite accumulation area. Ensure flammable waste is stored in a flammables cabinet.

  • Labeling : Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and the specific contents and concentrations.

  • Arrange Pickup : Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste, which is typically accomplished through high-temperature incineration.

Visual Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste materials in a laboratory setting.

BornyleneDisposalWorkflow This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_container Container Disposal cluster_final Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound or Contaminated PPE waste_type->solid_waste Solid liquid_waste Contaminated Solvent or Rinsate waste_type->liquid_waste Liquid empty_container Empty this compound Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid store_waste Store in Satellite Accumulation Area collect_solid->store_waste collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_liquid->store_waste triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse triple_rinse->collect_liquid Collect Rinsate deface_label Deface Label triple_rinse->deface_label dispose_container Dispose as Non-Hazardous Trash deface_label->dispose_container contact_ehs Contact EHS for Pickup store_waste->contact_ehs final_disposal Disposal by Licensed Contractor (Incineration) contact_ehs->final_disposal

References

Safeguarding Your Research: A Guide to Handling Bornylene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Bornylene, including personal protective equipment (PPE) recommendations, operational protocols, and disposal plans to ensure the well-being of all personnel.

Essential Safety Information at a Glance

This compound, also known as Northis compound or 2-Norbornene, is a flammable solid that requires careful handling to prevent irritation and ensure safety.[1][2] Adherence to proper safety protocols is crucial when working with this compound.

Physical & Chemical PropertiesData
Appearance White solid
Flash Point -15°C[1] (77°F / 25°C)[3]
Melting Point 113°C[3][4]
Boiling Point 146°C - 147°C at 760 mmHg[3][4]
Molecular Formula C₇H₁₀[2]
Molecular Weight 94.15 g/mol [2]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive selection of personal protective equipment is necessary to minimize exposure and ensure personal safety.

PPE CategoryRecommended EquipmentRationale
Eye Protection Chemical splash goggles or safety glasses.[1][5]To protect eyes from potential splashes which may cause irritation.[1][2]
Hand Protection Impervious, chemical-resistant gloves.[5]To prevent skin contact which may cause irritation.[1][2] It is important to inspect gloves before use.[5]
Body Protection Protective work clothing or a laboratory coat.[5][6]To protect the skin and clothing from contamination.
Respiratory Protection Use a suitable respirator when high concentrations are present or with inadequate ventilation.[5][6]To prevent respiratory tract irritation from inhalation.[1][2]

Facilities that store or use this compound should be equipped with an eyewash station and a safety shower.[1]

Operational Protocols for Safe Handling

Proper handling and storage procedures are critical to maintaining a safe laboratory environment when working with this compound.

Handling:

  • Avoid contact with eyes, skin, and clothing.[1]

  • Do not breathe in dust, vapor, mist, or gas.[1]

  • Use only in a well-ventilated area or under a chemical fume hood with an average face velocity of at least 100 feet per minute.[1][5]

  • Keep away from heat, sparks, and open flames.[1][2]

  • Take precautionary measures against static discharge.[1]

Storage:

  • Store in a tightly sealed container in a cool, dry place.[1][5]

  • Keep refrigerated at temperatures below 4°C (39°F).[1]

  • Store away from sources of ignition and oxidizing agents.[1][5]

Emergency Procedures: First Aid

In the event of exposure to this compound, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.[1]

  • Skin Contact: Flush the skin with plenty of water and remove any contaminated clothing.[1] If irritation develops, seek medical aid.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen and get medical help.[1]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek medical assistance.[1][2]

Disposal Plan

The disposal of chemical waste must be handled with care to protect the environment and comply with regulations.

General Principles:

  • Chemical waste and residue should be handled in accordance with the product's Material Safety Data Sheet (MSDS).[7]

  • Waste containers should be clearly labeled, kept clean on the exterior, and closed tightly.[8]

  • Do not overfill waste containers; they should not be filled beyond 90% of their capacity.[8]

Disposal of this compound Waste:

  • For spills, absorb the material with absorbent paper, sawdust, or sand.[6]

  • Place the absorbed waste into an appropriate container.[6]

  • After the material has been collected, ventilate the area and wash the spill site.[6]

  • For final disposal, unused or non-recyclable solutions should be handled by a licensed disposal company.[7]

Experimental Workflow: Handling a this compound Spill

The following diagram outlines the procedural steps for safely managing a this compound spill in the laboratory.

Spill_Response_Workflow cluster_prep Preparation cluster_contain Containment cluster_cleanup Cleanup & Disposal A Evacuate Area B Alert Personnel A->B C Don Appropriate PPE B->C D Ventilate Spill Area C->D E Contain Spill with Absorbent Material D->E F Collect Absorbed Waste E->F G Place in Labeled Waste Container F->G H Decontaminate Spill Area G->H I Dispose of Waste via Licensed Company H->I

Caption: Workflow for this compound Spill Response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.